Product packaging for Sodium ATP(Cat. No.:CAS No. 15237-44-2)

Sodium ATP

Cat. No.: B15342767
CAS No.: 15237-44-2
M. Wt: 529.16 g/mol
InChI Key: RMJPDRUNCDRUQC-MCDZGGTQSA-M
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Description

Sodium ATP, or Adenosine 5'-Triphosphate Disodium Salt, is the stable, sodium salt form of adenosine triphosphate (ATP), the universal energy currency of the cell . In its disodium form, ATP is stabilized for use in biochemical and biophysical research applications. ATP is a nucleotide consisting of an adenine base, a ribose sugar, and a triphosphate group . Its primary and classical role is to provide energy for diverse cellular processes such as muscle contraction, nerve impulse propagation, and chemical synthesis through its hydrolysis to ADP or AMP, a reaction that releases substantial free energy . This energy drives crucial ion pumps, including the Na+, K+-ATPase, which maintains electrochemical gradients essential for neuronal excitability and secondary transport . Beyond its role as an energy source, contemporary research has revealed that ATP at millimolar concentrations functions energy-independently as a biological hydrotrope, preventing the aggregation of proteins and dissolving liquid-liquid phase-separated states, which is critical for maintaining protein homeostasis and may have implications in neurodegenerative disease research . This compound is an essential reagent for enzymology studies, particularly for kinases and ATPase transporters , as a substrate to monitor activity. It is also used in buffer formulations for cell metabolism studies and as a key component in in vitro assays investigating protein folding, stability, and aggregation mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5NaO13P3 B15342767 Sodium ATP CAS No. 15237-44-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15237-44-2

Molecular Formula

C10H15N5NaO13P3

Molecular Weight

529.16 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

RMJPDRUNCDRUQC-MCDZGGTQSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Energetic Currency of Cellular Action: An In-depth Guide to ATP's Function in Muscle Contraction and Nerve Impulse Propagation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, playing a pivotal role in two of the most energy-demanding physiological processes: muscle contraction and nerve impulse propagation. This technical guide provides a comprehensive examination of the core functions of ATP in these processes. We will delve into the molecular mechanisms of ATP hydrolysis-driven protein conformational changes, the precise quantitative energetic requirements, and the intricate signaling pathways that modulate these activities. Detailed experimental protocols for key assays and advanced visualizations of the involved pathways are provided to serve as a valuable resource for researchers in the fields of physiology, neuroscience, and pharmacology.

Introduction

The controlled release of energy from the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) powers a vast array of cellular activities. In the specialized cells of the muscular and nervous systems, this chemical energy is transduced into mechanical force and electrical signals with remarkable efficiency. Understanding the precise role of ATP in these contexts is fundamental to elucidating the pathophysiology of numerous neuromuscular and neurological disorders and for the rational design of novel therapeutic agents. This guide will explore the multifaceted functions of ATP, from fueling the molecular motors of muscle to maintaining the delicate ionic gradients essential for neuronal excitability.

The Role of ATP in Muscle Contraction

Skeletal muscle contraction is a process of converting chemical energy into mechanical work, with ATP as the direct fuel source. The fundamental contractile unit of a muscle fiber is the sarcomere, composed of thick myosin filaments and thin actin filaments. The sliding of these filaments relative to each other, as described by the sliding filament theory, is driven by the cyclical interaction of myosin heads with actin, a process entirely dependent on ATP.

The Cross-Bridge Cycle: The Molecular Motor in Action

The cross-bridge cycle describes the series of conformational changes that myosin heads undergo while bound to actin, resulting in the generation of force and shortening of the sarcomere. Each cycle is tightly coupled to the hydrolysis of one molecule of ATP.

The key steps involving ATP in the cross-bridge cycle are:

  • Detachment of Myosin from Actin: In the rigor state, the myosin head is tightly bound to the actin filament. The binding of an ATP molecule to the myosin head induces a conformational change in the actin-binding site, reducing its affinity for actin and causing the myosin head to detach. Without ATP, this detachment cannot occur, leading to the state of rigor mortis observed after death.[1][2]

  • Hydrolysis of ATP and "Cocking" of the Myosin Head: The bound ATP is then hydrolyzed by the intrinsic ATPase activity of the myosin head into ADP and inorganic phosphate (Pi), both of which remain bound. The energy released from this hydrolysis is stored in the myosin head, causing it to move into a "cocked," high-energy conformation. This positions the myosin head further along the actin filament.

  • Power Stroke and Release of Pi: The cocked myosin head, now weakly bound to a new site on the actin filament, releases the inorganic phosphate. This release triggers the "power stroke," a conformational change where the myosin head pivots, pulling the actin filament toward the center of the sarcomere.[3][4]

  • Release of ADP: Following the power stroke, the ADP molecule is released, and the myosin head returns to its low-energy state, still tightly bound to actin, completing the cycle. The site is now ready for another ATP molecule to bind and initiate a new cycle.

The continuous and asynchronous cycling of numerous myosin heads results in the sustained sliding of the filaments and, consequently, muscle contraction.[2]

Powering the Calcium Pump (SERCA)

Muscle contraction is initiated by the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). For muscle relaxation to occur, this Ca2+ must be rapidly pumped back into the SR against a steep concentration gradient. This process is carried out by the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, an active transport protein that consumes a significant amount of ATP.[1][2] In fact, ATP consumption by SERCA pumps can account for approximately 50% of the resting metabolic rate in both fast- and slow-twitch muscles.[1]

Quantitative Energetics of Muscle Contraction

The energy required for muscle contraction is substantial, and the rate of ATP hydrolysis is tightly coupled to the mechanical output of the muscle.

ParameterValueCell Type/ConditionCitation
Resting Intracellular [ATP] 2.5 - 2.7 mMCerebellar mossy fiber boutons[5][6]
SERCA ATP Turnover Rate (EDL) 73.0 ± 12.1 nmol/g/sMouse Extensor Digitorum Longus (fast-twitch)[7]
SERCA ATP Turnover Rate (Soleus) 82.0 ± 11.2 nmol/g/sMouse Soleus (slow-twitch)[7]
Myosin ATPase Rate (kcat) 8.3 ± 0.2 s⁻¹Myosin VI[8]
Cross-Bridge Detachment Rate (k₂) 48 s⁻¹Ferret Myocardium[7]
Cross-Bridge Attachment Rate (k₄) 11 s⁻¹Ferret Myocardium[7]

The Role of ATP in Nerve Impulse Propagation

While the propagation of an action potential along an axon is a passive process driven by electrochemical gradients, the establishment and maintenance of these gradients are critically dependent on ATP.

The Na+/K+ Pump: The Guardian of the Resting Membrane Potential

The resting membrane potential of a neuron, typically around -70 mV, is primarily established and maintained by the continuous action of the sodium-potassium (Na+/K+) pump. This transmembrane protein is an ATPase that actively transports three sodium ions (Na+) out of the cell for every two potassium ions (K+) it pumps in, with each cycle consuming one molecule of ATP.[9][10] This electrogenic pump creates a net outward movement of positive charge, contributing to the negative intracellular potential.[9] More importantly, it establishes the steep concentration gradients for Na+ (high outside) and K+ (high inside) that are essential for the generation of action potentials. The Na+/K+ pump is a major consumer of energy in the brain, accounting for 20-40% of the brain's total energy use.[11]

ATP in Neurotransmitter Synthesis, Packaging, and Release

Beyond its role in maintaining ionic gradients, ATP is indispensable for synaptic transmission:

  • Neurotransmitter Synthesis: The synthesis of many neurotransmitters is an energy-dependent process requiring ATP.

  • Vesicular Transport: ATP-dependent pumps are responsible for packaging neurotransmitters into synaptic vesicles against their concentration gradients.[8][12]

  • Neurotransmitter Release: While the influx of Ca2+ through voltage-gated channels is the direct trigger for vesicle fusion and neurotransmitter release, ATP is required for the priming of synaptic vesicles, making them ready for release.[8][12]

ATP as a Neurotransmitter

ATP itself can act as a neurotransmitter in both the central and peripheral nervous systems.[13] Released from synaptic terminals, it can bind to and activate a specific class of ligand-gated ion channels known as P2X receptors on the postsynaptic membrane, leading to rapid excitatory postsynaptic currents.[14] Astrocytes also release ATP, which can modulate synaptic transmission.[13]

Quantitative Energetics of Nerve Impulse Propagation

The energetic cost of nerve impulse propagation is primarily associated with the restoration of ion gradients by the Na+/K+ pump following an action potential.

ParameterValueCell Type/ConditionCitation
Na+/K+ Pump Stoichiometry 3 Na+ out / 2 K+ in per ATPAnimal Cells[9][15]
Na+/K+ Pump Turnover Rate 30 - 100 HzPhysiological conditions[1]
Resting Presynaptic [ATP] 2.5 - 2.7 mMCerebellar mossy fiber boutons[5][6]
ATP Decrease During Activity ~150 µMCerebellar mossy fiber boutons[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular ATP Concentration using Luciferin-Luciferase Assay

Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.

Protocol:

  • Cell Lysis: Incubate cells with an ATP extraction buffer (e.g., 25 mM Tricine, 100 µM EDTA, 1 mM DTT, and 1% Triton X-100) on ice for 5 minutes.

  • Centrifugation: Centrifuge the cell lysate at 1,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Reaction Setup: Collect the supernatant and add it to a reaction solution containing 25 mM Tricine, 0.5 mM D-luciferin, 1.25 µg/ml luciferase, 5 mM MgSO₄, 100 µM EDTA, and 1 mM DTT.

  • Luminescence Measurement: Immediately measure the bioluminescence using a luminometer.

  • Quantification: Calculate the ATP concentration in the sample by comparing the luminescence reading to a standard curve generated with known ATP concentrations. Normalize the ATP concentration to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay). Results are typically expressed as pmol/mg protein.[16]

In Vitro Motility Assay for Myosin ATPase Activity

Principle: This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin molecules adhered to a coverslip surface. The velocity of actin filament movement is a measure of the cycling rate of the myosin ATPase.

Protocol:

  • Chamber Preparation: Construct a flow chamber using a glass slide and a nitrocellulose-coated coverslip.

  • Myosin Application: Introduce a solution containing myosin (e.g., 0.2 mg/ml in 0.5 M NaCl, 20 mM MOPS pH 7.0, 0.1 mM EGTA, 1 mM DTT) into the chamber and incubate for 1 minute to allow the myosin to adhere to the nitrocellulose.

  • Blocking: Wash the chamber with a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Application: Introduce a solution containing fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled) and incubate for 1 minute.

  • Initiation of Motility: Initiate the reaction by adding a motility buffer containing ATP (e.g., 50 mM KCl, 20 mM MOPS pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA, 1 mM ATP, 50 mM DTT, and an oxygen scavenger system).

  • Imaging: Observe and record the movement of the actin filaments using an epifluorescence microscope equipped with a sensitive camera.

  • Analysis: Analyze the recorded videos to determine the velocity of actin filament movement.[3][4][17][18][19]

Measurement of Na+/K+-ATPase Activity

Principle: The activity of the Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the liberation of inorganic phosphate (Pi). The specific activity is the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.

Protocol:

  • Reaction Mixtures: Prepare two sets of reaction mixtures.

    • Total Activity: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.

    • Ouabain-Inhibited Activity: 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM ouabain.

  • Sample Addition: Add a known amount of tissue homogenate or membrane preparation (containing the Na+/K+-ATPase) to both reaction mixtures.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 3 mM. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that also allows for the colorimetric detection of Pi (e.g., a solution containing ascorbic acid and ammonium molybdate).

  • Phosphate Measurement: Measure the absorbance of the samples at a specific wavelength (e.g., 650 nm) to determine the amount of Pi released.

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain. The specific activity is then normalized to the protein content of the sample and the reaction time.[12][20]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving ATP.

Cross_Bridge_Cycle cluster_cycle Cross-Bridge Cycle cluster_inputs Inputs cluster_outputs Outputs Rigor Rigor State (Myosin-Actin) Detached Detached State (Myosin-ATP) Rigor->Detached ATP Binding Cocked Cocked State (Myosin-ADP-Pi) Detached->Cocked ATP Hydrolysis PowerStroke Power Stroke (Myosin-Actin-ADP) Cocked->PowerStroke Pi Release PowerStroke->Rigor ADP Release Force Force Generation PowerStroke->Force ATP ATP ATP->Detached Ca2 Ca²⁺ Ca2->Cocked Enables Actin Binding

Caption: The ATP-driven cross-bridge cycle in muscle contraction.

Na_K_Pump_Cycle cluster_pump Na⁺/K⁺ Pump Cycle cluster_ions Ion Movement E1_ATP E1 conformation (high Na⁺ affinity) E1_3Na_ATP 3 Na⁺ bind from cytosol E1_ATP->E1_3Na_ATP E1P_3Na Phosphorylation by ATP E1_3Na_ATP->E1P_3Na ATP -> ADP E2P_3Na Conformational change to E2 E1P_3Na->E2P_3Na E2P_2K 3 Na⁺ released extracellularly 2 K⁺ bind E2P_3Na->E2P_2K Na_out 3 Na⁺ (out) E2P_3Na->Na_out E2_2K Dephosphorylation E2P_2K->E2_2K Pi release E1_ATP_2K Conformational change to E1 2 K⁺ released into cytosol E2_2K->E1_ATP_2K E1_ATP_2K->E1_ATP K_in 2 K⁺ (in) E1_ATP_2K->K_in Na_in 3 Na⁺ (in) Na_in->E1_3Na_ATP K_out 2 K⁺ (out) K_out->E2P_2K

Caption: The Na⁺/K⁺ pump cycle maintaining neuronal resting potential.

P2X_Receptor_Signaling cluster_pathway P2X Receptor Signaling Pathway ATP_ext Extracellular ATP P2X P2X Receptor (Ligand-gated ion channel) ATP_ext->P2X Binding Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signal Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Response Downstream Downstream Signaling Cascades (e.g., ERK1/2, NLRP3 inflammasome) Ca_Signal->Downstream Downstream->Response

References

The Energetic Core: A Technical Guide to the Structure and Function of Adenosine Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Adenosine Triphosphate (ATP) is the principal molecule for storing and transferring energy in cells, often referred to as the "energy currency" of the cell.[1] Its unique molecular architecture, centered around a chain of three phosphate groups, allows for the efficient capture and release of energy to power a vast array of biological processes. This guide provides an in-depth examination of the structure of ATP, the nature of its high-energy phosphate bonds, and the experimental methodologies used to study its function, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of Adenosine Triphosphate

At its core, ATP is a nucleotide derivative composed of three fundamental components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate groups.[1] These components are linked sequentially, forming a molecule adept at energy transfer.

  • Adenine: A purine base that provides the molecular signature.

  • Ribose: A pentose sugar that connects the adenine base to the phosphate chain.[1] Together, adenine and ribose form the nucleoside known as adenosine.

  • Triphosphate Group: A series of three phosphate groups, designated alpha (α), beta (β), and gamma (γ), are attached to the 5' carbon of the ribose sugar.[2] The bond between the ribose and the alpha phosphate is a phosphoester bond, while the bonds linking the alpha-beta and beta-gamma phosphates are high-energy phosphoanhydride bonds.[3]

The overall structure carries a significant negative charge at physiological pH due to the ionized phosphate groups, a key feature in its energetic properties.[4]

ATP_Structure cluster_Adenosine Adenosine cluster_Phosphate Triphosphate Chain Adenine Adenine Ribose Ribose Adenine->Ribose N-Glycosidic Bond P_alpha α-Phosphate Ribose->P_alpha Phosphoester Bond P_beta β-Phosphate P_alpha->P_beta Phosphoanhydride Bond (High Energy) P_gamma γ-Phosphate P_beta->P_gamma Phosphoanhydride Bond (High Energy)

Caption: Logical structure of Adenosine Triphosphate (ATP).

The "High-Energy" Phosphoanhydride Bonds

The term "high-energy bond" does not refer to the bond energy itself (the energy required to break the bond), but rather to the large amount of free energy released when the bond is broken by hydrolysis.[4] The hydrolysis of the terminal phosphoanhydride bond (between the β and γ phosphates) is a highly exergonic reaction, releasing a significant amount of energy that the cell can harness for work.[5]

Several factors contribute to the large negative Gibbs free energy change (ΔG) of ATP hydrolysis:

  • Electrostatic Repulsion: At physiological pH, the triphosphate chain carries multiple negative charges in close proximity.[4] This creates significant electrostatic repulsion, making the ATP molecule inherently unstable, much like a compressed spring.[1][5] Hydrolysis releases the terminal phosphate group, reducing this repulsion and moving to a lower energy state.[4]

  • Resonance Stabilization: The products of hydrolysis, adenosine diphosphate (ADP) and inorganic phosphate (Pi), have greater resonance stabilization than the original ATP molecule.[4][6] The electrons on the terminal oxygen atoms of ADP and Pi can be delocalized over more atoms, which is a more stable configuration.

  • Solvation Effects: The products (ADP and Pi) are more readily solvated (stabilized by interactions with water molecules) than the reactant ATP molecule.

The process of hydrolysis cleaves the terminal phosphate group, yielding ADP, an inorganic phosphate ion (Pi), and a release of usable energy.

ATP_Hydrolysis ATP ATP (Adenosine Triphosphate) H2O H₂O (Water) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis Pi Pi (Inorganic Phosphate) Energy Released Free Energy (ΔG < 0)

Caption: Workflow of ATP hydrolysis to ADP, releasing free energy.

Quantitative Data on ATP Hydrolysis

The Gibbs free energy of ATP hydrolysis is dependent on factors such as pH, ionic strength, and the concentration of divalent cations like Mg²⁺, which chelates ATP and affects its stability.[7][8] The standard free energy change (ΔG°') is a baseline, while the actual free energy change (ΔG) within a cell is typically much greater due to the non-equilibrium concentrations of ATP, ADP, and Pi.[4][7]

ParameterReactionValue (kJ/mol)Value (kcal/mol)Conditions
Standard Free Energy (ΔG°') ATP + H₂O → ADP + Pi-30.5-7.3Standard Conditions (1M concentrations, pH 7)[6][7]
Standard Free Energy (ΔG°') ATP + H₂O → AMP + PPi-45.6-10.9Standard Conditions (1M concentrations, pH 7)[7]
Physiological Free Energy (ΔG) ATP + H₂O → ADP + Pi-50 to -65-12 to -15Typical Intracellular Conditions[7][9]

Experimental Protocols for Studying ATP

A variety of experimental techniques are employed to quantify ATP, its hydrolysis, and its interactions with other biomolecules.

Determination of ΔG for ATP Hydrolysis

Direct measurement of the equilibrium constant for ATP hydrolysis is challenging due to the reaction heavily favoring the products.[10][11] Therefore, ΔG is often calculated indirectly by applying Hess's Law, using the known equilibrium constants of other enzymatic reactions that can be coupled to ATP hydrolysis.[10]

Methodology:

  • Reaction Selection: Choose two sequential, enzyme-catalyzed reactions where the overall reaction is the hydrolysis of ATP. For example:

    • Reaction 1: Glucose + ATP ⇌ Glucose-6-phosphate + ADP (catalyzed by hexokinase)

    • Reaction 2: Glucose-6-phosphate + H₂O ⇌ Glucose + Pi (catalyzed by glucose-6-phosphatase)

  • Equilibrium Constant Measurement: Allow each reaction to reach equilibrium under controlled conditions (e.g., 25°C, pH 7). Measure the concentrations of all reactants and products to calculate the equilibrium constant (K'eq) for each reaction.

  • Calculate ΔG°' for Each Reaction: Use the formula ΔG°' = -RT ln(K'eq) , where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

  • Calculate ΔG°' for ATP Hydrolysis: Sum the ΔG°' values of the individual reactions. The sum of Reaction 1 and Reaction 2 yields the net reaction: ATP + H₂O ⇌ ADP + Pi. Therefore, ΔG°'(ATP hydrolysis) = ΔG°'(Reaction 1) + ΔG°'(Reaction 2).

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a non-invasive technique used to quantify the relative concentrations of phosphorus-containing compounds, including ATP, ADP, and Pi, within intact cells and tissues.[12][13] The three phosphorus nuclei in ATP (α, β, and γ) are in chemically distinct environments and thus produce separate signals (resonances) in the 31P NMR spectrum, allowing for their individual assessment.[14]

Methodology:

  • Sample Preparation: The sample (e.g., perfused organ, cell culture) is placed within a high-field magnet of an NMR spectrometer.

  • Data Acquisition: A radiofrequency pulse is applied to excite the ³¹P nuclei. The subsequent signal decay (Free Induction Decay, FID) is recorded over time.

  • Spectral Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Analysis: The positions (chemical shifts) of the peaks identify the different phosphate groups (γ-ATP, α-ATP, β-ATP, Pi, etc.). The area under each peak is proportional to the concentration of that species. By comparing the integrated areas of the peaks, the relative concentrations of ATP, ADP, and Pi can be determined.[12] This method is also sensitive to the local environment, such as pH and Mg²⁺ concentration, which can cause subtle shifts in the peak positions.[15]

Isothermal Titration Calorimetry (ITC) for ATP-Protein Binding

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered a gold-standard method for determining the thermodynamics of interactions, such as ATP binding to an enzyme.[16][17]

Methodology:

  • Sample Preparation: Prepare precise concentrations of the macromolecule (e.g., a kinase) and the ligand (ATP). Both solutions must be in identical, degassed buffer to minimize heat artifacts from dilution.

  • Instrument Setup: The macromolecule solution is placed in the sample cell, and the ATP solution is loaded into an injection syringe. The system is brought to a constant temperature.

  • Titration: A series of small, precise injections of the ATP solution are made into the sample cell. A sensitive detector measures the minute temperature difference between the sample cell and a reference cell, which reflects the heat of binding (enthalpy, ΔH).

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ATP to the protein. The resulting binding isotherm can be fitted to a binding model to determine:

    • Binding Affinity (KD): The dissociation constant.

    • Stoichiometry (n): The number of ATP molecules that bind to each protein molecule.

    • Enthalpy (ΔH): The heat change associated with binding.

    • Entropy (ΔS): Calculated from the relationship ΔG = ΔH - TΔS.

Radiometric Kinase Activity Assay

This classic biochemical assay measures the activity of a kinase (an enzyme that transfers a phosphate group from ATP to a substrate) by using radioactively labeled ATP.

Methodology:

  • Reagent Preparation: The reaction mixture is prepared containing the kinase enzyme, its specific substrate (a protein or peptide), and ATP that has been radioactively labeled at the gamma-phosphate position with ³²P (γ-³²P-ATP).

  • Enzymatic Reaction: The reaction is initiated by adding one of the components (often the γ-³²P-ATP) and incubated at an optimal temperature for a set period. During this time, the kinase transfers the radioactive ³²P-phosphate from ATP to the substrate.

  • Reaction Termination and Separation: The reaction is stopped (e.g., by adding acid). The radiolabeled substrate must then be separated from the unreacted γ-³²P-ATP. A common method is to spot the reaction mixture onto phosphocellulose paper, which binds the peptide/protein substrate but not the free ATP.

  • Washing: The paper is washed extensively to remove all unbound γ-³²P-ATP.

  • Quantification: The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter. This count is directly proportional to the kinase's activity.

ATP in Cellular Signaling

Beyond its role as an energy currency, ATP is a crucial signaling molecule. It serves as the substrate for kinases in phosphorylation cascades and for adenylate cyclase in G-protein coupled receptor (GPCR) pathways, leading to the production of the second messenger cyclic AMP (cAMP).[2][18]

The adenylate cyclase pathway is a canonical example of ATP's role in signal transduction:

  • Ligand Binding: A signaling molecule (e.g., epinephrine) binds to a GPCR on the cell surface.[18]

  • G-Protein Activation: This binding induces a conformational change in the receptor, which activates an associated G-protein (specifically Gαs). The G-protein releases GDP and binds GTP, becoming active.[19][20]

  • Adenylate Cyclase Activation: The activated alpha subunit of the G-protein dissociates and activates the membrane-bound enzyme, adenylate cyclase.[2][18]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), with the release of pyrophosphate (PPi).[2]

  • Downstream Effects: cAMP acts as a second messenger, activating other proteins, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins, leading to a widespread cellular response.[3]

GPCR_Signaling Adenylate Cyclase Signaling Pathway cluster_membrane Cell Membrane cluster_activation Activation Cascade cluster_response Cellular Response GPCR GPCR (Receptor) GPCR_active Active GPCR GPCR->GPCR_active Conformational Change G_Protein Inactive G-Protein (αβγ-GDP) G_Protein_active Active G-Protein (α-GTP) G_Protein->G_Protein_active GDP→GTP Exchange AC Adenylate Cyclase (Inactive) AC_active Adenylate Cyclase (Active) AC->AC_active Ligand Ligand (e.g., Epinephrine) Ligand->GPCR 1. Binds GPCR_active->G_Protein 2. Activates G_Protein_active->AC 3. Binds & Activates cAMP cAMP (Second Messenger) AC_active->cAMP 4. Catalyzes ATP_node ATP ATP_node->AC_active Substrate PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates Response Phosphorylation of Target Proteins Cellular Response PKA->Response 6. Catalyzes

Caption: ATP as a substrate in the GPCR/cAMP signaling pathway.

References

The Role of Sodium-ATP as an Energy Source for Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, with its hydrolysis providing the driving force for a vast array of biochemical reactions. While the magnesium-ATP (Mg-ATP) complex is widely recognized as the primary active form of ATP, the role of other cations, particularly sodium (Na⁺), in modulating ATP-dependent enzymatic processes is of significant interest. This technical guide provides an in-depth exploration of "Sodium-ATP" as an energy source, focusing on enzymes that exhibit sodium-dependent or sodium-modulated ATPase activity. We will delve into the core principles of sodium's involvement in ATP hydrolysis, present quantitative data on enzyme kinetics, detail experimental protocols for measuring sodium-dependent ATPase activity, and visualize key signaling pathways where sodium and ATP play interconnected roles.

Introduction: Beyond the Mg-ATP Paradigm

ATP exists in the cell as a chelate with divalent cations, most commonly magnesium (Mg²⁺). This interaction is crucial for stabilizing the polyphosphate chain and facilitating the enzymatic transfer of the terminal phosphate group. However, the high intracellular concentration of sodium ions raises questions about its potential influence on ATP-dependent reactions. While "Sodium-ATP" is not a distinct, stable complex in the same manner as Mg-ATP, the presence of Na⁺ can significantly impact the kinetics and specificity of certain ATP-hydrolyzing enzymes. This guide will primarily focus on the Na⁺/K⁺-ATPase as the archetypal sodium-dependent enzyme and explore other instances where sodium plays a critical role in ATP-fueled processes.

The Na⁺/K⁺-ATPase: A Masterclass in Sodium-Dependent Energy Transduction

The sodium-potassium pump, or Na⁺/K⁺-ATPase, is a vital transmembrane protein found in all animal cells that actively transports sodium and potassium ions against their concentration gradients.[1][2] This process is directly fueled by the hydrolysis of ATP and is critically dependent on the binding of intracellular sodium ions. For every molecule of ATP hydrolyzed, the pump exports three Na⁺ ions and imports two K⁺ ions, thereby establishing and maintaining the electrochemical gradients essential for nerve impulses, muscle contraction, and nutrient transport.[3][4]

The catalytic cycle of the Na⁺/K⁺-ATPase provides a clear illustration of sodium-dependent ATP hydrolysis. The enzyme transitions between two principal conformations, E1 and E2. The E1 conformation has a high affinity for intracellular Na⁺ and ATP.[5] The binding of three Na⁺ ions and one molecule of ATP to the E1 state triggers the phosphorylation of a conserved aspartate residue on the enzyme, a step that is critically dependent on the presence of Na⁺.[3] This phosphorylation event, in turn, induces a conformational change to the E2 state, which has a reduced affinity for Na⁺, leading to their release into the extracellular space. The subsequent binding of extracellular K⁺ ions to the E2-P state triggers dephosphorylation and a return to the E1 conformation, ready for another cycle.

Experimental Workflow for Characterizing Na⁺/K⁺-ATPase Activity

The following workflow outlines the key steps in measuring the sodium-dependent ATPase activity of the Na⁺/K⁺-pump.

experimental_workflow cluster_prep Sample Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis prep Membrane Fraction Isolation (e.g., from tissue homogenate) quant Protein Quantification (e.g., Bradford assay) prep->quant setup Assay Setup: - Reaction buffer - Mg-ATP - Varying [Na⁺] - With/without Ouabain quant->setup incubation Incubation (e.g., 37°C for a defined time) setup->incubation stop Stop Reaction (e.g., addition of quenching solution) incubation->stop measure Measure Inorganic Phosphate (Pi) (e.g., Malachite Green Assay) stop->measure calc Calculate Specific Activity (nmol Pi / mg protein / min) measure->calc kinetics Determine Kinetic Parameters (Km for Na⁺, Vmax) calc->kinetics

Figure 1: A generalized experimental workflow for determining the kinetic parameters of Na⁺/K⁺-ATPase activity.

Quantitative Analysis of Sodium-Dependent ATPase Activity

The activity of sodium-dependent ATPases is characterized by standard enzyme kinetic parameters. The Michaelis constant (Km) for Na⁺ reflects the concentration of sodium at which the enzyme reaches half of its maximum velocity (Vmax). These parameters are crucial for understanding the enzyme's efficiency and its response to changes in intracellular sodium concentration.

EnzymeSource Organism/TissueKm for Na⁺ (mM)Vmax (units)InhibitorReference
Na⁺/K⁺-ATPase (α1β1)Ox Brain~4Varies with preparation and conditionsOuabain[6]
Na⁺/K⁺-ATPaseRed Blood Cell GhostsSigmoidal activationVariesStrophanthidin[7]
Na⁺-ATPase (K⁺-independent)Pig Kidney (NEM-treated)~7VariesOuabain[8]

Note: The Vmax is highly dependent on the purity of the enzyme preparation and the specific assay conditions, and thus is often reported in relative terms or in units specific to the study (e.g., nmol ATP hydrolyzed/mg protein/min). The kinetic behavior can also be complex, with some studies showing sigmoidal responses to Na⁺ concentration, indicating cooperativity in sodium binding.[7]

Experimental Protocol: Colorimetric Assay for Sodium-Dependent ATPase Activity

This protocol describes a method for measuring sodium-dependent ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP using a malachite green-based colorimetric assay.[9]

4.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl (or varying concentrations for kinetic analysis), 20 mM KCl, 5 mM MgCl₂.

  • ATP Solution: 100 mM ATP, disodium salt, in water (pH adjusted to ~7.0).

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 N HCl.

    • Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh daily.

  • Citrate Solution: 34% (w/v) sodium citrate.

  • Phosphate Standard: 1 mM KH₂PO₄ in water.

  • Enzyme Preparation: Purified or semi-purified membrane fractions containing the ATPase of interest.

  • Ouabain Solution: 100 mM ouabain in water (for inhibiting Na⁺/K⁺-ATPase).

4.2. Procedure

  • Standard Curve Preparation:

    • Prepare a series of phosphate standards ranging from 0 to 50 µM by diluting the 1 mM phosphate standard in the assay buffer.

    • To 100 µL of each standard, add 800 µL of the Malachite Green Working Reagent and 100 µL of the Citrate Solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 620 nm.

    • Plot absorbance versus phosphate concentration to generate a standard curve.

  • ATPase Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes. For each sample, prepare two tubes: one for total ATPase activity and one for ouabain-insensitive (or sodium-independent) activity.

    • Total Activity: To a tube, add 50 µL of assay buffer, 10 µL of enzyme preparation, and 30 µL of water.

    • Sodium-Independent Activity: To a separate tube, add 50 µL of assay buffer without NaCl, 10 µL of enzyme preparation, and 30 µL of water. Alternatively, for Na⁺/K⁺-ATPase, add ouabain to a final concentration of 1 mM.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 100 mM ATP to each tube (final concentration: 10 mM).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 800 µL of the Malachite Green Working Reagent.

  • Phosphate Detection:

    • Add 100 µL of the Citrate Solution to each reaction tube.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 620 nm.

  • Calculation of Activity:

    • Determine the amount of phosphate released in each reaction using the standard curve.

    • Calculate the specific ATPase activity as follows:

      • Total Activity (nmol Pi/min/mg protein) = (Pi released in total activity tube) / (incubation time × mg of protein in the assay)

      • Sodium-Independent Activity (nmol Pi/min/mg protein) = (Pi released in sodium-independent tube) / (incubation time × mg of protein in the assay)

      • Sodium-Dependent ATPase Activity = Total Activity - Sodium-Independent Activity

Signaling Pathways Involving Sodium and ATP

Beyond direct enzymatic hydrolysis, the interplay between sodium and ATP is crucial in various signaling pathways. A prime example is purinergic signaling in epithelial tissues, where extracellular ATP modulates the activity of the epithelial sodium channel (ENaC).[10][11]

Purinergic Regulation of the Epithelial Sodium Channel (ENaC)

In epithelial tissues such as the kidney and airways, extracellular ATP, released in response to various stimuli, acts as a signaling molecule by binding to P2Y receptors. The activation of the P2Y₂ receptor, a G-protein coupled receptor, initiates an intracellular signaling cascade that ultimately leads to the inhibition of ENaC activity.[1] This mechanism is vital for regulating sodium and fluid balance.

purinergic_signaling cluster_membrane Apical Membrane ATP Extracellular ATP P2Y2 P2Y₂ Receptor ATP->P2Y2 binds Gq Gq Protein P2Y2->Gq activates ENaC ENaC Na_in Na⁺ Influx ENaC->Na_in PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2:s->IP3:n DAG DAG PIP2:s->DAG:n Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->ENaC inhibits PKC->ENaC inhibits

References

the importance of magnesium in ATP hydrolysis and function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Indispensable Role of Magnesium in ATP Hydrolysis and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. However, the bioactive form of ATP is almost invariably a complex with a magnesium ion (Mg²⁺). This technical guide delineates the critical role of magnesium in the structure, stability, and function of ATP, with a particular focus on its involvement in ATP hydrolysis. Magnesium acts not merely as a passive counter-ion but as an essential cofactor that stabilizes the polyphosphate chain, facilitates enzymatic recognition, and modulates the thermodynamics and kinetics of phosphoryl transfer reactions. Understanding this intricate partnership is fundamental for research in bioenergetics, enzymology, and the development of therapeutics targeting ATP-dependent pathways.

The Chemical Nature of the Mg-ATP Complex

ATP in the cytosol exists predominantly as a complex with magnesium ions.[1][2] The highly negative charge of the polyphosphate tail of ATP (-4 at physiological pH) is unstable and requires shielding.[3][4] Mg²⁺, a divalent cation, effectively neutralizes two of these negative charges by coordinating with the oxygen atoms of the phosphate groups.

The primary interaction is the chelation of Mg²⁺ by the β- and γ-phosphates of ATP.[5] This interaction is crucial for several reasons:

  • Stabilization: It stabilizes the ATP molecule, preventing its spontaneous, non-enzymatic hydrolysis.[3][6]

  • Conformational Specificity: It locks the ATP molecule into a specific three-dimensional conformation that is recognized by the active sites of ATP-dependent enzymes (kinases, ATPases, etc.).[7]

  • Charge Shielding: It shields the negative charges of the phosphates, reducing the electrostatic repulsion that would otherwise hinder the nucleophilic attack on the γ-phosphate during hydrolysis.[8]

Over 300 enzymes, including all those that synthesize or utilize ATP, require magnesium ions for their catalytic activity.[1][6] What is biochemically referred to as ATP is, in practice, the Mg-ATP complex.[1]

Mg_ATP_Complex cluster_ATP ATP Molecule Adenosine Adenosine Ribose Ribose Adenosine->Ribose AlphaP α-Phosphate Ribose->AlphaP BetaP β-Phosphate AlphaP->BetaP GammaP γ-Phosphate BetaP->GammaP Mg_ion Mg²⁺ Mg_ion->BetaP Chelation Mg_ion->GammaP

Diagram 1: Chelation of ATP by a Magnesium Ion.

Quantitative Analysis of Mg-ATP Interaction

The binding of magnesium to ATP is a dynamic equilibrium that is sensitive to pH and the concentration of both species. The interaction can be characterized by thermodynamic and binding affinity data.

Thermodynamic Data

Thermodynamic studies reveal that the formation of the Mg-ATP complex is primarily driven by a favorable entropy change, which overcomes an unfavorable enthalpy change.[9] This suggests that the release of ordered water molecules upon ion-pair formation is the main driving force for the association.

Table 1: Thermodynamic Parameters for Mg²⁺-Nucleotide Complex Formation

Complex Formed ΔF° (kcal/mol) ΔH° (kcal/mol) ΔS° (cal/mol·K)
(adp)Mg⁻ -5.45 3.55 30.2
(atp)Mg²⁻ -6.25 4.45 35.9
(adp)HMg -8.70 2.80 38.6
(atp)HMg⁻ -9.60 3.25 43.1

Data extrapolated to zero ionic strength. Source: Adapted from thermodynamic studies on Mg²⁺ complexes of ADP and ATP.[9]

Species Distribution by Mg²⁺ Concentration

The relative concentrations of free ATP⁴⁻, [MgATP]²⁻, and [Mg₂ATP] dictate the availability of the active substrate for enzymatic reactions. Liquid-jet photoemission spectroscopy has been used to probe the formation of these complexes in solution.[5]

Table 2: Predominant ATP Species at Varying Mg²⁺/ATP Ratios (pH 8.2)

Mg²⁺/ATP Ratio Predominant Species Observation
0.25:1 - 0.75:1 ATP⁴⁻ and [MgATP]²⁻ The proportion of [MgATP]²⁻ increases with rising Mg²⁺ concentration.[5]
1:1 [MgATP]²⁻ Free ATP⁴⁻ in the solution is virtually absent.[5]
1.5:1 [MgATP]²⁻ and [Mg₂ATP] The formation of the [Mg₂ATP] complex becomes significant.[5]

Source: Data derived from studies on Mg²⁺-ATP interactions in aqueous solutions.[5]

The Role of Magnesium in the Mechanism of ATP Hydrolysis

ATP hydrolysis is a thermodynamically favorable reaction, yet it has a high activation energy, making it slow to proceed without a catalyst.[8] Mg²⁺ is central to the enzymatic catalysis of this reaction.

The process involves a nucleophilic attack on the γ-phosphorus atom of ATP. The ATPase enzyme positions the Mg-ATP complex and a water molecule (or a nucleophilic residue) optimally for the reaction.

The function of Mg²⁺ in this process is multifaceted:

  • Substrate Orientation: It ensures the correct orientation of the polyphosphate chain within the enzyme's active site.

  • Electrophilicity: It withdraws electrons from the phosphate groups, making the γ-phosphorus more electrophilic and thus more susceptible to nucleophilic attack.

  • Leaving Group Stabilization: It helps to stabilize the developing negative charge on the leaving group (ADP) during the transition state.

ATP_Hydrolysis_Pathway MgATP Mg-ATP Complex Enzyme ATPase (Active Site) MgATP->Enzyme Binding TransitionState Transition State [Enzyme-Mg-ATP-H₂O] Enzyme->TransitionState Catalysis H2O H₂O H2O->Enzyme Binding Products Mg-ADP + Pi TransitionState->Products Hydrolysis Energy Energy Release (ΔG < 0) Products->Energy

Diagram 2: Generalized pathway of enzyme-catalyzed Mg-ATP hydrolysis.

Experimental Protocols for Studying Mg-ATP Interactions

Investigating the precise role of magnesium in ATP hydrolysis requires specialized experimental techniques. Below are outlines of key methodologies.

Protocol: Measuring ATP Hydrolysis Rate using a Magnesium-Sensitive Fluorophore

This method uses a fluorescent indicator, such as Magnesium Green™, whose fluorescence intensity is dependent on the concentration of free Mg²⁺. Since ATP has a higher affinity for Mg²⁺ than ADP, the hydrolysis of ATP to ADP leads to a release of Mg²⁺, causing a measurable increase in fluorescence.[10] This allows for the dynamic measurement of ATP consumption (JATP).

Experimental Workflow:

  • Mitochondria Isolation: Isolate mitochondria from the target tissue (e.g., skeletal muscle) using standard differential centrifugation techniques.

  • Respiration Medium Preparation: Prepare a respiration medium containing substrates for mitochondrial respiration (e.g., glutamate, malate) and the fluorescent indicator Magnesium Green™.

  • Calibration: Determine the dissociation constants (Kd) for Mg²⁺ binding to ATP and ADP in the specific experimental buffer to allow for accurate calculation of ATP concentration from the fluorescence signal.[11]

  • Assay Initiation: Add a known quantity of isolated mitochondria to the air-equilibrated respiration medium at a controlled temperature (e.g., 32°C).[11]

  • Data Acquisition: Stimulate respiration and ATP synthesis by adding ADP. Simultaneously monitor the fluorescence of Magnesium Green™ (indicating [Mg²⁺]free and thus JATP) and oxygen concentration (JO₂) using a high-resolution respirometer equipped with a fluorometer.[11]

  • Analysis: Calculate the rate of ATP hydrolysis by differentiating the ATP concentration curve with respect to time. The ratio of ATP produced to oxygen consumed (ATP/O ratio) can be determined to assess mitochondrial efficiency.[11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Isolate Mitochondria p2 Prepare Respiration Medium with Magnesium Green™ p1->p2 p3 Calibrate Kd for Mg-ATP/Mg-ADP p2->p3 a1 Add Mitochondria to Medium p3->a1 a2 Stimulate with ADP a1->a2 a3 Monitor Fluorescence (J_ATP) & Oxygen Consumption (J_O2) a2->a3 d1 Calculate Dynamic ATP Hydrolysis Rate a3->d1 d2 Determine ATP/O Ratio d1->d2 Logical_Relationships center_node Mg-ATP Hydrolysis n1 Enzyme Catalysis (Kinases, Ligases) center_node->n1 Powers n2 Muscle Contraction (Myosin ATPase) center_node->n2 Drives n3 DNA/RNA Synthesis (Polymerases) center_node->n3 Provides Substrate & Energy n4 Active Ion Transport (Na+/K+ Pump) center_node->n4 Fuels n5 Cell Signaling (Phosphorylation Cascades) center_node->n5 Initiates

References

The Unraveling of a Cellular Powerhouse: An In-depth Guide to the Discovery and History of Adenosine Triphosphate (ATP)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenosine triphosphate (ATP) is the principal molecule for storing and transferring energy in cells. Often referred to as the "energy currency" of the cell, its discovery and the elucidation of its central role in biological systems represent a cornerstone of modern biochemistry and cellular biology. This technical guide delves into the key discoveries, pivotal experiments, and conceptual leaps that have shaped our understanding of ATP, from its initial isolation to its recognition as a universal energy carrier and a critical signaling molecule. Designed for researchers, scientists, and drug development professionals, this document provides a detailed historical narrative, methodologies of seminal experiments, quantitative data, and visualizations of the core concepts.

Chapter 1: The Dawn of a Discovery - Initial Isolation and Characterization

The journey to understanding ATP began in 1929, with its near-simultaneous and independent isolation by two research groups. Karl Lohmann, a German biochemist, successfully isolated ATP from muscle and liver extracts.[1] In the United States, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School also isolated ATP from muscle tissue.[2] Initially, they named the molecule "adenosine triphosphate" and correctly identified its components: adenine, ribose, and three phosphate groups.[1][2]

Experimental Protocol: The Fiske-Subbarow Method for Phosphate Determination

A critical technique that enabled the characterization of ATP was the Fiske-Subbarow method for quantifying inorganic phosphate. This colorimetric assay was instrumental in determining the stoichiometry of phosphate in the newly discovered molecule.

Objective: To quantitatively determine the concentration of inorganic phosphate in a sample.

Principle: The method is based on the reaction of phosphate ions with ammonium molybdate in the presence of a reducing agent to form a stable blue-colored phosphomolybdate complex. The intensity of the blue color, which is proportional to the phosphate concentration, is then measured spectrophotometrically.

Reagents:

  • Acid Molybdate Solution: 2.5% ammonium molybdate in 5N sulfuric acid.

  • Reducing Agent: A solution of 1-amino-2-naphthol-4-sulfonic acid, sodium sulfite, and sodium bisulfite.

  • Standard Phosphate Solution: A solution of known concentration of potassium dihydrogen phosphate.

  • Trichloroacetic Acid (TCA): 10% solution for deproteinization.

Procedure:

  • Sample Preparation: The biological sample (e.g., muscle extract) is first deproteinized by adding an equal volume of cold 10% TCA and centrifuging to pellet the precipitated proteins.

  • Reaction Setup: A known volume of the protein-free supernatant is added to a test tube. A series of standards with known phosphate concentrations are prepared in parallel.

  • Color Development:

    • 1 ml of the acid molybdate solution is added to each tube and mixed.

    • 0.4 ml of the reducing agent is added, and the solution is mixed thoroughly.

    • The mixture is incubated at room temperature for 15-20 minutes to allow for full color development.

  • Measurement: The absorbance of the blue solution is measured using a colorimeter or spectrophotometer at a wavelength of 660 nm.[3]

  • Quantification: The phosphate concentration in the unknown sample is determined by comparing its absorbance to the standard curve generated from the phosphate standards.

G cluster_extraction ATP Isolation from Muscle Tissue (ca. 1929) muscle 1. Muscle Tissue Collection homogenize 2. Homogenization in Trichloroacetic Acid (TCA) muscle->homogenize centrifuge1 3. Centrifugation homogenize->centrifuge1 supernatant1 4. Collect Supernatant (Acid-Soluble Fraction) centrifuge1->supernatant1 Contains ATP, ADP, Pi, etc. precipitate1 Protein Precipitate (Discard) centrifuge1->precipitate1 barium 5. Addition of Barium Acetate (Precipitates Phosphates) supernatant1->barium centrifuge2 6. Centrifugation barium->centrifuge2 precipitate2 7. Barium-Phosphate Precipitate centrifuge2->precipitate2 supernatant2 Supernatant (Discard) centrifuge2->supernatant2 resuspend 8. Resuspend Precipitate and Remove Barium (e.g., with H2SO4) precipitate2->resuspend final_extract 9. Purified ATP Extract resuspend->final_extract

Caption: Workflow for the initial isolation of ATP from muscle tissue.

Chapter 2: The "High-Energy" Concept and ATP as the Energy Currency

For over a decade after its discovery, the precise biological role of ATP remained elusive. The groundbreaking conceptual leap came in 1941 when Fritz Albert Lipmann proposed that ATP is the primary energy-carrying molecule in the cell.[4] He introduced the concept of "high-energy phosphate bonds," denoted by a squiggle (~), to signify the large amount of free energy released upon their hydrolysis.[4][5]

Lipmann postulated that the energy derived from the breakdown of food molecules is captured in these high-energy bonds of ATP, which can then be used to drive various cellular processes. This established ATP's role as the universal energy currency of the cell.

Data Presentation: Standard Free Energy of Hydrolysis

The "high-energy" nature of ATP's phosphoanhydride bonds is quantified by the standard free energy change (ΔG°') of hydrolysis. Under standard conditions (1M concentrations, pH 7.0), the hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction.[6][7]

Compound HydrolysisΔG°' (kcal/mol)ΔG°' (kJ/mol)Bond Type
Phosphoenolpyruvate → Pyruvate + Pi-14.8-61.9Enol phosphate
1,3-Bisphosphoglycerate → 3-PGA + Pi-11.8-49.4Acyl phosphate
Creatine phosphate → Creatine + Pi-10.3-43.1Guanido phosphate
ATP → ADP + Pi -7.3 -30.5 Phosphoanhydride
ATP → AMP + PPi -10.9 -45.6 Phosphoanhydride
ADP → AMP + Pi-7.3-30.5Phosphoanhydride
Pyrophosphate (PPi) → 2 Pi-4.6-19.2Phosphoanhydride
Glucose-6-phosphate → Glucose + Pi-3.3-13.8Phosphate ester
Glycerol-3-phosphate → Glycerol + Pi-2.2-9.2Phosphate ester

Note: Values can vary slightly depending on the source, ionic strength, and Mg2+ concentration. The values presented are representative.[6][8][9] Under actual physiological conditions, the free energy change (ΔG) is substantially more negative, ranging from -12 to -14 kcal/mol (-50 to -60 kJ/mol), due to the cellular concentrations of ATP, ADP, and Pi being far from standard state.[6][7][9]

G Catabolism Catabolic Pathways (e.g., Glycolysis, Oxidation) ATP ATP (High Energy) Catabolism->ATP Energy Captured (Phosphorylation) Anabolism Anabolic Pathways (e.g., Synthesis, Contraction) ADP ADP + Pi (Low Energy) Anabolism->ADP ATP->Anabolism Energy Released (Hydrolysis) ADP->Catabolism

Caption: The ATP-ADP cycle as the central mediator of energy transfer.

Chapter 3: Unraveling the Mechanisms of ATP Synthesis

Following Lipmann's hypothesis, the next major challenge was to understand how cells produce such vast quantities of ATP. This led to the elucidation of two primary mechanisms: substrate-level phosphorylation and oxidative phosphorylation.

Oxidative Phosphorylation and the Chemiosmotic Theory

In the early 1950s, it was established that the majority of ATP is synthesized during cellular respiration, a process termed oxidative phosphorylation.[10] However, the mechanism linking the oxidation of nutrients to ATP synthesis remained a puzzle. The prevailing theory suggested a direct chemical coupling, but no "high-energy intermediate" could be found.[11]

In 1961, Peter Mitchell proposed a revolutionary idea: the chemiosmotic hypothesis .[11][12] He suggested that the energy from electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[13][14] This "proton-motive force," he argued, drives the synthesis of ATP as protons flow back into the mitochondrial matrix through a membrane-bound enzyme, ATP synthase.[11][13] This radical idea was initially met with skepticism but was eventually supported by overwhelming evidence, earning Mitchell the Nobel Prize in Chemistry in 1978.[11][13]

Experimental Protocol: Measuring Oxidative Phosphorylation in Isolated Mitochondria

The function of mitochondria and the process of oxidative phosphorylation can be studied by isolating these organelles and measuring their oxygen consumption under various conditions using a Clark-type oxygen electrode.

Objective: To measure the rates of oxygen consumption in isolated mitochondria to assess the coupling of electron transport to ATP synthesis.

Materials:

  • Isolation Buffer: e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2.[15]

  • Respiration Buffer: e.g., Mannitol, sucrose, KCl, MgCl2, KH2PO4, HEPES.

  • Substrates: e.g., Pyruvate, malate, succinate (to fuel the electron transport chain).

  • ADP: To stimulate ATP synthesis.

  • Oligomycin: An inhibitor of ATP synthase.

  • Uncoupler: e.g., FCCP or CCCP, which dissipates the proton gradient.

Procedure:

  • Mitochondrial Isolation:

    • Tissue (e.g., liver, skeletal muscle) is minced and homogenized in ice-cold isolation buffer.[15][16]

    • The homogenate is subjected to differential centrifugation to separate mitochondria from other cellular components. A low-speed spin pellets nuclei and cell debris, and a subsequent high-speed spin pellets the mitochondria.[15]

  • Respirometry:

    • Isolated mitochondria are suspended in respiration buffer in the sealed chamber of an oxygen electrode at a constant temperature.

    • State 2 Respiration: Substrates (e.g., pyruvate and malate) are added. A slow rate of oxygen consumption is observed, limited by the availability of ADP.

    • State 3 Respiration: A known amount of ADP is added. This stimulates ATP synthase, leading to a rapid increase in oxygen consumption as the electron transport chain works to pump protons and maintain the gradient.[17]

    • State 4 Respiration: Once all the added ADP is phosphorylated to ATP, the rate of oxygen consumption slows down again, as it is now limited only by the proton leak across the membrane.[17]

    • Uncoupled Respiration: An uncoupler (e.g., FCCP) is added to dissipate the proton gradient completely. This results in the maximum rate of oxygen consumption, as the electron transport chain is no longer inhibited by the proton-motive force.[17]

  • Data Analysis: The Respiratory Control Ratio (RCR) is calculated as the ratio of the State 3 rate to the State 4 rate. A high RCR (typically >5) indicates well-coupled, healthy mitochondria.[15]

G cluster_workflow Respirometry Experiment on Isolated Mitochondria isolate 1. Isolate Mitochondria (Homogenization & Centrifugation) chamber 2. Place in Oxygen Electrode Chamber isolate->chamber add_substrate 3. Add Substrate (e.g., Pyruvate) chamber->add_substrate state2 Measure State 2 Respiration (Slow O2 Consumption) add_substrate->state2 add_adp 4. Add ADP state2->add_adp state3 Measure State 3 Respiration (Fast O2 Consumption) add_adp->state3 adp_depleted 5. ADP Depletion state3->adp_depleted calculate_rcr 7. Calculate RCR (State 3 / State 4) state3->calculate_rcr state4 Measure State 4 Respiration (Slow O2 Consumption) adp_depleted->state4 add_uncoupler 6. Add Uncoupler (FCCP) state4->add_uncoupler state4->calculate_rcr state_uncoupled Measure Max Respiration add_uncoupler->state_uncoupled

Caption: Experimental workflow for measuring mitochondrial respiration states.

The Molecular Machine: ATP Synthase

The final pieces of the oxidative phosphorylation puzzle came from the work of Paul D. Boyer and John E. Walker, who shared the 1997 Nobel Prize in Chemistry for their elucidation of the enzymatic mechanism of ATP synthase.[18]

Paul Boyer, through elegant isotope exchange experiments, proposed the "binding change mechanism." He deduced that the energy from the proton gradient is not used to form the ATP molecule itself, but rather to induce a conformational change that releases the tightly bound, newly synthesized ATP from the enzyme's active site.[19][20][21] The mechanism involves three distinct conformational states of the catalytic beta subunits: Open (O), Loose (L), and Tight (T).[19][22]

John E. Walker's group then provided the structural confirmation of this mechanism by crystallizing and solving the atomic structure of the F1 catalytic portion of ATP synthase.[22][23][24][25] The structure revealed the asymmetric arrangement of the subunits, providing a clear physical basis for Boyer's proposed rotational catalysis.[22][26]

G cluster_atp_synthase ATP Synthase: Binding Change Mechanism Loose Loose (L) Binds ADP + Pi Tight Tight (T) Forms ATP Loose->Tight Conformational Change Open Open (O) Releases ATP Tight->Open Conformational Change Open->Loose Conformational Change ProtonFlow Proton Flow (γ subunit rotation)

Caption: The three states of the binding change mechanism for ATP synthesis.

Chapter 4: A New Frontier - ATP as an Extracellular Signaling Molecule

For decades, ATP was viewed exclusively as an intracellular energy currency. A paradigm shift occurred in the 1970s, pioneered by Geoffrey Burnstock, who proposed that ATP could also act as an extracellular signaling molecule—a neurotransmitter.[27][28][29] This concept of "purinergic signaling" was initially controversial but is now a well-established field.[27][28]

Burnstock demonstrated that ATP is released from certain nerve endings and acts on specific receptors on target cells.[29] This discovery opened up a new dimension of ATP's function, implicating it in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and blood clotting.

Two main families of purinergic receptors that mediate the effects of extracellular ATP have been identified:

  • P2X Receptors: Ligand-gated ion channels that, upon binding ATP, open to allow the influx of ions like Na+ and Ca2+, leading to rapid cellular depolarization.[27]

  • P2Y Receptors: G protein-coupled receptors that, upon activation by ATP or other nucleotides, trigger intracellular second messenger cascades.[27]

G cluster_p2y P2Y Receptor Signaling Pathway ATP Extracellular ATP P2Y P2Y Receptor (GPCR) ATP->P2Y Gq Gq Protein P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: A generalized signaling pathway for an ATP-activated P2Y receptor.

Conclusion

The history of adenosine triphosphate is a compelling narrative of scientific inquiry, from its chemical identification in muscle extracts to the elucidation of its multifaceted roles as the universal energy currency and a versatile signaling molecule. The journey, marked by the ingenuity of scientists like Lohmann, Lipmann, Mitchell, Boyer, Walker, and Burnstock, has fundamentally shaped our understanding of life at the molecular level. For professionals in research and drug development, this deep historical and mechanistic understanding of ATP biology remains critical, as ATP-dependent processes and purinergic signaling pathways represent a rich landscape of therapeutic targets for a wide range of human diseases.

References

An In-depth Technical Guide to Extracellular ATP Signaling Pathways in Cell Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core components and methodologies related to the study of extracellular adenosine triphosphate (ATP) as a signaling molecule. Extracellular ATP plays a pivotal role in cell-to-cell communication in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cancer.[1] This document details the key receptor families, their signaling cascades, and the experimental techniques used to investigate these pathways, with a focus on providing practical information for laboratory professionals.

Core Concepts in Extracellular ATP Signaling

Extracellular ATP and its breakdown products, such as adenosine diphosphate (ADP), adenosine monophosphate (AMP), and adenosine, act as signaling molecules by binding to specific purinergic receptors on the cell surface.[1] This signaling is tightly regulated by the release of ATP from cells and its subsequent degradation by ectonucleotidases.

ATP Release Mechanisms

Cells can release ATP through various regulated, non-lytic mechanisms. These include vesicular exocytosis, a process also used for neurotransmitter release, and through channels such as pannexin-1 and connexin hemichannels. The specific mechanism of ATP release can be cell-type and stimulus-dependent.

Purinergic Receptors: P2X and P2Y

The actions of extracellular ATP are mediated by two main families of purinergic receptors: P2X and P2Y receptors.

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na⁺ and Ca²⁺, and the efflux of K⁺.[2] This ion flux leads to membrane depolarization and an increase in intracellular calcium, triggering various downstream cellular responses. There are seven mammalian P2X receptor subtypes (P2X1-7).

  • P2Y Receptors: This family consists of G protein-coupled receptors (GPCRs) that are activated by a broader range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. To date, eight mammalian P2Y receptors have been cloned (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[3] Their activation initiates intracellular signaling cascades through different G protein subtypes.

Ectonucleotidases: Regulators of Purinergic Signaling

The concentration of extracellular ATP and the subsequent activation of purinergic receptors are controlled by a family of cell surface enzymes called ectonucleotidases. These enzymes sequentially hydrolyze ATP to ADP, AMP, and finally to adenosine, which can then activate P1 (adenosine) receptors. This enzymatic cascade terminates ATP-mediated signaling and can initiate adenosine-mediated signaling.

Quantitative Data in Extracellular ATP Signaling

The following tables summarize key quantitative parameters for various P2 receptors, providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist and Antagonist Affinities for Human P2X Receptors

ReceptorAgonistEC₅₀ (µM)AntagonistIC₅₀/Kᵢ (nM)
P2X1 α,β-meATP0.1 - 1NF4490.28
ATP1 - 3TNP-ATP6
P2X2 ATP3 - 10Suramin1000 - 10000
2-MeSATP~10
P2X3 α,β-meATP0.3 - 1A-31749192
ATP0.3 - 3TNP-ATP0.9
P2X4 ATP3 - 105-BDBD750
PSB-12062290
P2X7 BzATP10 - 100A-74000318 (rat), 40 (human)
ATP100 - 1000AZ1060612013

EC₅₀ values represent the concentration of an agonist that gives half-maximal response. IC₅₀/Kᵢ values represent the concentration of an antagonist that causes half-maximal inhibition or the inhibitory constant.

Table 2: G Protein Coupling of Human P2Y Receptors

ReceptorPrimary G Protein Coupling
P2Y₁ Gq/₁₁
P2Y₂ Gq/₁₁
P2Y₄ Gq/₁₁
P2Y₆ Gq/₁₁
P2Y₁₁ Gs and Gq/₁₁
P2Y₁₂ Gi
P2Y₁₃ Gi
P2Y₁₄ Gi

Table 3: Single-Channel Conductance of P2X Receptors

Receptor SubtypeConductance (pS)
P2X1 ~10-15
P2X2 ~20-30
P2X3 ~15-25
P2X4 ~30-40
P2X7 ~5-15 (small state), >400 (large pore)

Single-channel conductance is a measure of the ability of a single ion channel to conduct ions.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways activated by P2X and P2Y receptors.

P2X Receptor Signaling

P2X_Signaling cluster_cytosol Cytosol ATP Extracellular ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Na_Ca_influx Na+ / Ca²⁺ Influx P2X->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_increase [Ca²⁺]i Increase Na_Ca_influx->Ca_increase Downstream Downstream Cellular Responses Depolarization->Downstream Ca_increase->Downstream NLRP3 NLRP3 Inflammasome Activation Ca_increase->NLRP3 e.g., P2X7

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling (Gq/₁₁ Pathway)

P2Y_Gq_Signaling cluster_cytosol Cytosol Ligand ATP / ADP UTP / UDP P2Y_Gq P2Y Receptor (e.g., P2Y₁, P2Y₂) Ligand->P2Y_Gq Binds Gq Gq/₁₁ P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: P2Y Receptor Gq/₁₁ Signaling.

P2Y Receptor Signaling (Gi and Gs Pathways)

P2Y_Gi_Gs_Signaling cluster_cytosol Cytosol Ligand_Gi ADP P2Y_Gi P2Y Receptor (e.g., P2Y₁₂) Ligand_Gi->P2Y_Gi Binds Gi Gi P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ligand_Gs ATP P2Y_Gs P2Y Receptor (e.g., P2Y₁₁) Ligand_Gs->P2Y_Gs Binds Gs Gs P2Y_Gs->Gs Activates Gs->AC Activates ATP_cAMP ATP AC->ATP_cAMP Converts cAMP cAMP ATP_cAMP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: P2Y Receptor Gi and Gs Signaling.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to study extracellular ATP signaling.

Measurement of Extracellular ATP using Luciferase Assay

This assay is based on the light-producing reaction catalyzed by firefly luciferase, which requires ATP.

Materials:

  • Luciferin-luciferase assay kit

  • Luminometer

  • Cell culture medium without phenol red

  • ATP standards

  • 96-well white-walled, clear-bottom plates

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions. Prepare a series of ATP standards in cell culture medium.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add 50 µL of fresh, phenol red-free medium to each well. c. Add 50 µL of the prepared luciferin-luciferase reagent to each well. d. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations. b. Use the standard curve to determine the concentration of ATP in the experimental samples.

Luciferase_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells culture_cells Culture cells to desired confluency plate_cells->culture_cells remove_medium Remove culture medium culture_cells->remove_medium prepare_reagents Prepare luciferin-luciferase reagent and ATP standards add_medium Add fresh phenol red-free medium remove_medium->add_medium add_reagent Add luciferin-luciferase reagent add_medium->add_reagent measure_luminescence Measure luminescence in a luminometer add_reagent->measure_luminescence generate_curve Generate ATP standard curve measure_luminescence->generate_curve calculate_concentration Calculate extracellular ATP concentration generate_curve->calculate_concentration end End calculate_concentration->end

Caption: Luciferase Assay Workflow.

Calcium Imaging using Fura-2 AM

This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm

  • Imaging software

Protocol:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Incubate the cells in the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells with HBS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

  • Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Excite the cells alternately at 340 nm and 380 nm and collect the fluorescence emission at 510 nm. c. Record a baseline fluorescence ratio (F₃₄₀/F₃₈₀) before stimulating the cells with an agonist. d. Apply the stimulus (e.g., ATP) and continue recording the fluorescence ratio.

  • Data Analysis: a. The ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration. b. Changes in this ratio over time reflect changes in [Ca²⁺]i.

Calcium_Imaging_Workflow start Start plate_cells Plate cells on glass coverslips start->plate_cells load_dye Load cells with Fura-2 AM plate_cells->load_dye wash_cells Wash and de-esterify load_dye->wash_cells mount_coverslip Mount coverslip on microscope stage wash_cells->mount_coverslip record_baseline Record baseline fluorescence ratio (F340/F380) mount_coverslip->record_baseline apply_stimulus Apply stimulus (e.g., ATP) record_baseline->apply_stimulus record_response Record fluorescence ratio changes apply_stimulus->record_response analyze_data Analyze F340/F380 ratio to determine [Ca²⁺]i changes record_response->analyze_data end End analyze_data->end

Caption: Calcium Imaging Workflow.

Patch-Clamp Electrophysiology for P2X Receptors

This technique allows for the direct measurement of the ion currents flowing through P2X receptor channels.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and fire-polisher

  • Extracellular and intracellular recording solutions

  • Agonists and antagonists of interest

Protocol:

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.

  • Seal Formation: a. Under microscopic guidance, carefully approach a cell with the patch pipette. b. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: a. Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior.

  • Recording: a. Clamp the cell membrane at a holding potential (e.g., -60 mV). b. Apply the P2X receptor agonist to the cell via the perfusion system. c. Record the resulting inward current, which represents the flow of ions through the activated P2X channels.

  • Data Analysis: a. Measure the amplitude, activation, and desensitization kinetics of the recorded currents. b. Construct dose-response curves to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Patch_Clamp_Workflow start Start prepare_pipette Prepare patch pipette start->prepare_pipette prepare_cells Prepare cells in recording chamber prepare_pipette->prepare_cells approach_cell Approach cell with pipette prepare_cells->approach_cell form_seal Form gigaohm seal approach_cell->form_seal establish_whole_cell Establish whole-cell configuration form_seal->establish_whole_cell clamp_voltage Clamp membrane potential establish_whole_cell->clamp_voltage apply_agonist Apply P2X receptor agonist clamp_voltage->apply_agonist record_current Record ion current apply_agonist->record_current analyze_data Analyze current properties record_current->analyze_data end End analyze_data->end

Caption: Patch-Clamp Workflow.

Conclusion

The study of extracellular ATP signaling is a dynamic and rapidly evolving field. The intricate network of ATP release mechanisms, purinergic receptors, and ectonucleotidases presents numerous opportunities for therapeutic intervention in a variety of diseases. This guide provides a foundational understanding of the core principles and experimental approaches in this area, serving as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting purinergic signaling pathways.

References

The Linchpin of Cellular Homeostasis: A Technical Guide to the Na+/K+-ATPase and its Role in Electrochemical Gradients

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 28, 2025 – This technical guide provides a comprehensive overview of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a vital enzyme responsible for maintaining the electrochemical gradients across the plasma membrane of all animal cells. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functions of the Na+/K+-ATPase, its intricate signaling roles, and the experimental methodologies used to investigate its activity.

The Na+/K+-ATPase, often referred to as the sodium pump, is a cornerstone of cellular physiology. Its primary function involves the active transport of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[1] This electrogenic process, creating a net outward movement of positive charge, is fundamental in establishing and maintaining the resting membrane potential, a critical factor for the excitability of nerve and muscle cells.[2][3] Beyond its canonical role in ion transport, the Na+/K+-ATPase also functions as a dynamic signaling scaffold, influencing a multitude of cellular processes.

Core Function: Establishing and Maintaining Electrochemical Gradients

The relentless activity of the Na+/K+-ATPase generates steep concentration gradients for both Na+ and K+ across the cell membrane. This differential ion distribution is the foundation of the cellular electrochemical gradient, a form of stored energy that powers numerous secondary active transport processes and is essential for maintaining cell volume.[4] The outwardly directed pump current makes the inside of the cell membrane more negative than the outside, a key contributor to the resting membrane potential.[2][5]

Quantitative Data on Ion Gradients and Membrane Potential

To appreciate the significance of the Na+/K+-ATPase, it is crucial to understand the quantitative landscape of ion distribution it maintains. The following tables summarize typical ion concentrations and resting membrane potentials in mammalian neurons and cardiac myocytes.

IonIntracellular Concentration (mM)Extracellular Concentration (mM)
K+ 1405
Na+ 5-15145
Cl- 4-30110
Ca2+ 0.00011-2
Typical ion concentrations in a mammalian neuron.
IonIntracellular Concentration (mM)Extracellular Concentration (mM)
K+ 1354
Na+ 10140
Ca2+ 0.00011.8
Typical ion concentrations in a mammalian cardiac myocyte.[6]
Cell TypeTypical Resting Membrane Potential (mV)
Mammalian Neuron-60 to -70
Cardiac Myocyte-80 to -90
Typical resting membrane potentials.[7]

The Na+/K+-ATPase as a Signaling Transducer

Beyond its transport function, a sub-population of Na+/K+-ATPase molecules, often localized within caveolae, acts as a signaling receptor. Binding of specific ligands, such as cardiotonic steroids like ouabain, can trigger a cascade of intracellular signaling events independent of changes in ion concentrations. A key player in this signaling network is the non-receptor tyrosine kinase, Src.

Upon ligand binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src kinase.[8] Activated Src can then phosphorylate a variety of downstream targets, initiating multiple signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[9][10] These pathways are integral to regulating cell growth, proliferation, differentiation, and apoptosis. Furthermore, Na+/K+-ATPase signaling has been shown to involve the generation of reactive oxygen species (ROS), which can act as second messengers to further amplify the signaling cascade.[11]

Below are diagrams illustrating the Na+/K+-ATPase cycle and its key signaling pathways.

NaK_ATPase_Cycle cluster_inside Intracellular cluster_outside Extracellular E1_ATP E1-ATP 3 Na+ bind E1_ATP_3Na E1-ATP(3Na+) ATP hydrolysis E1_ATP->E1_ATP_3Na 3 Na+ in E2_P_3Na E2-P(3Na+) 3 Na+ released E1_ATP_3Na->E2_P_3Na Phosphorylation E2_P E2-P 2 K+ bind E2_P_3Na->E2_P 3 Na+ out E2_P_2K E2-P(2K+) Dephosphorylation E2_P->E2_P_2K 2 K+ in E1_2K E1(2K+) 2 K+ released E2_P_2K->E1_2K Dephosphorylation E1_2K->E1_ATP 2 K+ out + ATP

The Post-Albers cycle of the Na+/K+-ATPase.

NaK_Signaling Ligand Cardiotonic Steroid (e.g., Ouabain) NKA Na+/K+-ATPase Ligand->NKA Src Src Kinase NKA->Src activates Ras Ras Src->Ras PI3K PI3K Src->PI3K ROS ROS Src->ROS generates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cell Growth, Proliferation, Apoptosis ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ROS->Cellular_Response

References

An In-depth Technical Guide to the Core Principles of ATP-Dependent Protein Kinases and Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation, a fundamental post-translational modification, is meticulously orchestrated by the opposing actions of protein kinases and phosphatases. This dynamic equilibrium governs a vast array of cellular processes, from signal transduction and cell cycle progression to metabolism and apoptosis.[1] Protein kinases, utilizing adenosine triphosphate (ATP) as a phosphate donor, catalyze the addition of a phosphate group to specific amino acid residues of substrate proteins.[2] Conversely, protein phosphatases catalyze the removal of these phosphate groups through hydrolysis.[3] The tight regulation of these enzymatic activities is paramount for cellular homeostasis, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the core principles of ATP-dependent protein kinases and phosphatases, with a focus on their biochemical mechanisms, regulation, and the experimental methodologies used to study them.

The Central Role of Protein Kinases: Catalysts of Phosphorylation

Protein kinases are a large and diverse superfamily of enzymes that play a pivotal role in cellular regulation by catalyzing the transfer of the γ-phosphate from ATP to the hydroxyl group of serine, threonine, or tyrosine residues on target proteins.[4][5] This phosphorylation event acts as a molecular switch, altering the protein's conformation, activity, localization, and interaction with other proteins.[6]

The Kinase Catalytic Domain: A Conserved Architecture

The catalytic domain of most protein kinases, spanning approximately 250-300 amino acids, shares a conserved three-dimensional structure.[4][7] This domain is composed of two lobes: a smaller N-terminal lobe, which is primarily involved in ATP binding, and a larger C-terminal lobe, which is responsible for binding the protein substrate and facilitating the phosphotransfer reaction.[8] A flexible hinge region connects the two lobes, forming a deep cleft where ATP and the substrate peptide bind.[4]

The Catalytic Cycle: A Step-by-Step Mechanism

The catalytic cycle of a protein kinase involves a series of conformational changes that facilitate the precise transfer of the phosphate group.[9] The binding of both ATP and the substrate protein to the kinase active site induces a conformational change, bringing the γ-phosphate of ATP into close proximity with the hydroxyl group of the target amino acid residue.[10] A conserved catalytic loop within the C-terminal lobe contains key residues that participate in the phosphotransfer reaction.[8] Following the transfer of the phosphate group, the resulting adenosine diphosphate (ADP) and the phosphorylated protein are released, returning the kinase to its initial state, ready for another catalytic cycle.

Protein Phosphatases: The Counterbalance to Kinase Activity

Protein phosphatases are enzymes that reverse the action of kinases by catalyzing the hydrolytic removal of phosphate groups from proteins.[1][3] This dephosphorylation is not a simple reversal of the kinase reaction; it is an independent process that does not require ATP.[11] The balance between kinase and phosphatase activity determines the overall phosphorylation state of a protein and, consequently, its function.[1]

Classification and Catalytic Mechanisms

Protein phosphatases are broadly classified based on their substrate specificity into two main families: serine/threonine phosphatases and protein tyrosine phosphatases (PTPs).[12]

  • Serine/Threonine Phosphatases: This family is further divided into the PPP (phosphoprotein phosphatase) and PPM (metal-dependent protein phosphatase) families.[13] They utilize a metal-activated water molecule to directly attack the phosphorus atom of the phosphate group in a single-step reaction.[14]

  • Protein Tyrosine Phosphatases (PTPs): PTPs employ a distinct two-step mechanism involving a covalent cysteinyl-phosphate intermediate.[14] A cysteine residue in the active site acts as a nucleophile, attacking the phosphate group and releasing the dephosphorylated tyrosine residue. The phospho-enzyme intermediate is then hydrolyzed to release inorganic phosphate and regenerate the active enzyme.

A subfamily known as dual-specificity phosphatases can dephosphorylate serine, threonine, and tyrosine residues.[12]

Regulation of Kinase and Phosphatase Activity

The activities of protein kinases and phosphatases are tightly controlled within the cell to ensure appropriate responses to various stimuli. Dysregulation of this control can lead to aberrant signaling and disease.[15] Key regulatory mechanisms include:

  • Allosteric Regulation: The binding of regulatory molecules to sites distinct from the active site can induce conformational changes that either activate or inhibit enzymatic activity.[15]

  • Post-Translational Modifications: Phosphorylation of the kinase or phosphatase itself can modulate its activity, creating complex feedback loops and signaling cascades.[15]

  • Subcellular Localization: The localization of kinases and phosphatases to specific cellular compartments ensures that they act on the correct substrates at the appropriate time.

  • Regulatory Subunits: Many kinases and phosphatases exist as holoenzymes, with catalytic subunits associated with one or more regulatory subunits that control their activity and substrate specificity.[13]

Quantitative Analysis of Kinase and Phosphatase Activity

The enzymatic activity of kinases and phosphatases can be quantified by determining their kinetic parameters. These parameters provide valuable insights into their catalytic efficiency and their interactions with substrates and inhibitors.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorIC₅₀/Kᵢ
Protein Kinases
Protein Kinase A (PKA)Kemptide4.9 ± 1.4500 ± 601.02 x 10⁸StaurosporineIC₅₀ = 7 nM
Akt1/PKBαCrosstide~10~0.05~5 x 10³StaurosporineIC₅₀ = 15 nM
ERK2 (MAPK1)MBP~15~10~6.7 x 10⁵StaurosporineIC₅₀ = 3 nM
Protein Phosphatases
Protein Phosphatase 1 (PP1)p-Nitrophenyl Phosphate (pNPP)~10,000~1,000~1 x 10⁵Okadaic AcidKᵢ = 147 nM
PTP1Bp-Nitrophenyl Phosphate (pNPP)700 ± 400.02 ± 0.00587Sodium VanadateIC₅₀ = 19.3 ± 1.1 μM

Table 1: Representative Kinetic Parameters of Protein Kinases and Phosphatases. This table summarizes the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for selected kinases and phosphatases with their respective substrates. It also includes the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) for common inhibitors.[7][12][16][17][18][19]

Experimental Protocols for Studying Kinases and Phosphatases

A variety of in vitro and in vivo assays are employed to characterize the activity and regulation of protein kinases and phosphatases.

In Vitro Kinase Activity Assay (Radiometric)

This protocol describes a common method for measuring the activity of a purified protein kinase using a radioactive ATP analog.

Materials:

  • Purified protein kinase

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.

  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry completely.

  • Quantify the amount of incorporated ³²P by liquid scintillation counting.

  • Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

In Vitro Phosphatase Activity Assay (Colorimetric)

This protocol outlines a colorimetric assay for measuring phosphatase activity using a chromogenic substrate.

Materials:

  • Purified protein phosphatase

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 1 mM EDTA)

  • Stop solution (e.g., 1 M NaOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphatase and phosphatase assay buffer in a microplate well.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction at the optimal temperature for the phosphatase (e.g., 37°C) for a defined time.

  • Stop the reaction by adding the stop solution. The stop solution also enhances the color of the product.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.

  • Generate a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed in the enzymatic reaction.

  • Calculate the specific activity of the phosphatase (e.g., in nmol of p-nitrophenol produced per minute per mg of enzyme).

Signaling Pathways and Experimental Workflows

The interplay between kinases and phosphatases is central to the propagation and termination of cellular signals. Understanding these pathways is crucial for dissecting cellular processes and for identifying potential drug targets.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[5][20][21]

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: The MAPK/ERK signaling cascade is initiated by growth factor binding.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival, growth, and proliferation.[6][22]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibitors Apoptosis Inhibitors (e.g., Bad, Caspase-9) Akt->ApoptosisInhibitors Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes CellSurvival Cell Survival

Caption: The PI3K/Akt pathway promotes cell growth and survival.

Experimental Workflow: Kinase Inhibitor Screening

The identification of potent and selective kinase inhibitors is a major focus of drug discovery efforts. High-throughput screening (HTS) is a common approach to identify initial "hit" compounds.[14][23][24][25]

Kinase_Inhibitor_Screening CompoundLibrary Compound Library PrimaryScreen Primary HTS (Single Concentration) CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response Assay (IC₅₀ Determination) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SelectivityProfiling Selectivity Profiling (Kinase Panel) ConfirmedHits->SelectivityProfiling LeadCandidates Lead Candidates SelectivityProfiling->LeadCandidates

Caption: A typical workflow for high-throughput screening of kinase inhibitors.

Conclusion

ATP-dependent protein kinases and phosphatases are the master architects of the phosphorylation landscape within the cell. Their intricate regulation and profound impact on cellular signaling pathways underscore their importance in both normal physiology and disease. The continued exploration of their fundamental principles, coupled with the development of sophisticated experimental and computational tools, will undoubtedly pave the way for novel therapeutic strategies targeting these critical enzyme families. This guide has provided a foundational understanding for researchers, scientists, and drug development professionals to navigate the complex and dynamic world of protein phosphorylation.

References

The Energetic Heart of the Cell: An In-depth Guide to the Thermodynamics of ATP Hydrolysis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine triphosphate (ATP), the universal energy currency of the cell, fuels a vast array of biological processes, from muscle contraction to intricate signaling cascades. The controlled release of energy through the hydrolysis of its terminal phosphoanhydride bond is fundamental to life. Understanding the thermodynamics of this pivotal reaction in vitro provides a foundational framework for elucidating cellular bioenergetics, designing novel therapeutics, and engineering new biotechnologies. This technical guide delves into the core thermodynamic principles governing ATP hydrolysis, offering a comprehensive overview of the key parameters, detailed experimental protocols for their measurement, and a visualization of the critical signaling pathways where this energy release is paramount.

I. Thermodynamic Parameters of ATP Hydrolysis

The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a spontaneous process characterized by a negative change in Gibbs free energy (ΔG). This exergonic nature is influenced by several factors, including pH, temperature, ionic strength, and the concentration of divalent metal cations, most notably magnesium (Mg²⁺)[1][2][3]. The standard transformed Gibbs free energy change (ΔG°') is typically reported under standard biochemical conditions (pH 7.0, 25°C, 1 M concentrations of reactants and products, and in the presence of excess Mg²⁺)[4][5].

The overall thermodynamic profile of ATP hydrolysis is defined by the interplay of enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS [6][7]

where T is the absolute temperature in Kelvin.

Here, we summarize the key thermodynamic parameters for ATP hydrolysis under various in vitro conditions to provide a comparative quantitative overview.

Parameter Condition Value Reference
ΔG°' pH 7.0, 25°C, 1 mM Mg²⁺-30.5 kJ/mol (-7.3 kcal/mol)[5][8]
pH 7.0, 37°C, 1 mM Mg²⁺-32.2 kJ/mol (-7.7 kcal/mol)
pH 8.0, 25°C, 1 mM Mg²⁺-34.3 kJ/mol (-8.2 kcal/mol)
ΔH°' pH 7.0, 25°C, 1 mM Mg²⁺-20.1 kJ/mol (-4.8 kcal/mol)
pH 8.0, 25°C, 1 mM Mg²⁺-15.1 kJ/mol (-3.6 kcal/mol)
ΔS°' pH 7.0, 25°C, 1 mM Mg²⁺+34.9 J/mol·K (+8.3 cal/mol·K)
pH 8.0, 25°C, 1 mM Mg²⁺+64.4 J/mol·K (+15.4 cal/mol·K)

Table 1: Standard Transformed Thermodynamic Parameters for ATP Hydrolysis. The values for ΔH°' and ΔS°' are derived from the relationship ΔG°' = ΔH°' - TΔS°' and experimental data. It is important to note that these values can vary slightly between different studies due to variations in experimental conditions and analytical methods.

[Mg²⁺] (mM) pH ΔG' (kJ/mol) Reference
07.0-28.0[2]
17.0-30.5[2]
107.0-32.6[2]
16.0-29.3[1]
18.0-34.3[1]

Table 2: Influence of Mg²⁺ Concentration and pH on the Gibbs Free Energy of ATP Hydrolysis at 25°C. Magnesium ions stabilize the triphosphate chain of ATP, and changes in pH affect the ionization states of ATP, ADP, and Pi, thereby influencing the overall free energy change of the hydrolysis reaction[1][2].

II. Experimental Protocols for Measuring ATP Hydrolysis Thermodynamics

The precise determination of the thermodynamic parameters of ATP hydrolysis in vitro relies on a variety of robust experimental techniques. Here, we provide detailed methodologies for three commonly employed approaches.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a chemical reaction, allowing for the determination of enthalpy change (ΔH), and subsequently, the binding constant (Ka), stoichiometry (n), and entropy change (ΔS).

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Buffer Solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂) p2 Prepare ATP Solution (in buffer, ~1-5 mM) p1->p2 p3 Prepare Enzyme Solution (e.g., ATPase in buffer, ~10-50 µM) p2->p3 e1 Equilibrate Instrument to Desired Temperature (e.g., 25°C) e2 Load Enzyme into Sample Cell e1->e2 e3 Load ATP into Syringe e2->e3 e4 Perform Titration: Inject small aliquots of ATP into the enzyme solution e3->e4 a1 Measure Heat Pulses for each Injection e4->a1 a2 Integrate Heat Pulses to Obtain Reaction Enthalpy (ΔH) a1->a2 a3 Fit Data to a Suitable Binding Model a2->a3 a4 Determine Ka, n, and ΔS a3->a4

Caption: Workflow for determining thermodynamic parameters of ATP hydrolysis using ITC.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a sufficient volume of degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂).

    • Prepare a concentrated stock solution of ATP (e.g., 100 mM) in the same buffer. The final concentration in the ITC syringe should be approximately 10-20 times the enzyme concentration.

    • Prepare the ATPase enzyme solution in the same buffer. The concentration will depend on the enzyme's activity but is typically in the low micromolar range.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with detergent and water.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Experiment Execution:

    • Load the enzyme solution into the sample cell and the buffer into the reference cell.

    • Load the ATP solution into the injection syringe.

    • After thermal equilibration, perform a series of injections of the ATP solution into the sample cell. The injection volume and spacing should be optimized to allow the signal to return to baseline between injections.

  • Data Analysis:

    • The raw data will show a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ATP to the enzyme.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS[9][10][11][12].

B. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for continuously monitoring the hydrolysis of ATP by observing the distinct resonance signals of the α, β, and γ phosphates of ATP and the signal of the product, inorganic phosphate (Pi).

Experimental Workflow for ³¹P NMR:

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis p1 Prepare Reaction Mixture in NMR Tube (Buffer, MgCl₂, D₂O, ATPase) p2 Prepare Concentrated ATP Stock Solution p1->p2 e1 Acquire Initial ³¹P NMR Spectrum (Time = 0) e2 Initiate Reaction by Adding ATP e1->e2 e3 Acquire a Series of ³¹P NMR Spectra over Time e2->e3 a1 Integrate Peak Areas of ATP and Pi Signals e3->a1 a2 Calculate Concentrations of ATP and Pi at each Time Point a1->a2 a3 Plot [ATP] or [Pi] vs. Time a2->a3 a4 Determine Initial Reaction Rate and Equilibrium Constant (Keq) a3->a4 a5 Calculate ΔG°' = -RTln(Keq) a4->a5

Caption: Workflow for monitoring ATP hydrolysis and determining ΔG°' using ³¹P NMR.

Detailed Protocol:

  • Sample Preparation:

    • In an NMR tube, prepare the reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂ (e.g., 10 mM), KCl (e.g., 100 mM), and a small percentage of D₂O for locking. Add the ATPase enzyme to the desired final concentration.

    • Prepare a concentrated stock solution of ATP.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate.

    • Acquire an initial ³¹P NMR spectrum before the addition of ATP to serve as a baseline.

    • Initiate the reaction by adding a small volume of the concentrated ATP solution to the NMR tube and mix quickly.

    • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the peak areas of the γ-phosphate of ATP and the inorganic phosphate (Pi) signals in each spectrum.

    • The relative concentrations of ATP and Pi at each time point can be determined from the integrated peak areas.

    • Plot the concentration of ATP or Pi as a function of time to determine the initial rate of hydrolysis.

    • Allow the reaction to reach equilibrium, at which point the concentrations of ATP, ADP, and Pi are constant.

    • Calculate the equilibrium constant (Keq) from the equilibrium concentrations: Keq = ([ADP][Pi])/[ATP].

    • The standard transformed Gibbs free energy change can then be calculated using the equation: ΔG°' = -RTln(Keq)[13][14][15].

C. Colorimetric ATPase Assay (Malachite Green Assay)

This endpoint or kinetic assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Experimental Workflow for Colorimetric Assay:

Colorimetric_Workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Measurement and Analysis p1 Prepare Reaction Buffer and ATP Solution p2 Prepare ATPase Solution p1->p2 p3 Prepare Phosphate Standards p2->p3 p4 Prepare Malachite Green Reagent p3->p4 a3 Generate a Phosphate Standard Curve e1 Set up Reactions in a 96-well Plate (Enzyme, Buffer, ATP) e2 Incubate at Desired Temperature for a Specific Time e1->e2 e3 Stop Reaction by Adding Malachite Green Reagent e2->e3 a1 Incubate for Color Development e3->a1 a2 Measure Absorbance at ~620-650 nm a1->a2 a4 Calculate Pi Released in each Reaction a2->a4 a5 Determine ATPase Activity a4->a5 Actin_Polymerization cluster_cycle Actin Treadmilling G_ATP G-Actin-ATP F_ATP F-Actin-ATP (Barbed End) G_ATP->F_ATP Polymerization F_ADP_Pi F-Actin-ADP-Pi F_ATP->F_ADP_Pi ATP Hydrolysis F_ADP F-Actin-ADP (Pointed End) F_ADP_Pi->F_ADP Pi Release G_ADP G-Actin-ADP F_ADP->G_ADP Depolymerization G_ADP->G_ATP Nucleotide Exchange (ADP for ATP) Myosin_Actin_Cycle cluster_cycle Myosin-Actin Interaction Rigor Rigor State (Myosin bound to Actin) ATP_Bound ATP Binding (Myosin detaches) Rigor->ATP_Bound ATP Hydrolysis ATP Hydrolysis (Myosin head cocks) ATP_Bound->Hydrolysis H₂O Cross_Bridge Cross-Bridge Formation (Myosin binds Actin) Hydrolysis->Cross_Bridge Actin Power_Stroke Power Stroke (Pi and ADP released) Cross_Bridge->Power_Stroke Release of Pi Power_Stroke->Rigor Release of ADP

References

The Pivotal Role of Sodium ATP in Purinergic Signaling and Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine triphosphate (ATP), acting through a sophisticated network of purinergic receptors, has emerged as a critical signaling molecule in the nervous system. No longer viewed solely as an intracellular energy currency, ATP released into the extracellular space plays a fundamental role in neurotransmission, neuromodulation, and glial cell communication. This technical guide provides an in-depth exploration of the mechanisms by which sodium ATP, through the activation of P2X and P2Y receptors, modulates neuronal activity. It details the downstream signaling cascades, presents quantitative data on receptor properties, and outlines key experimental protocols for studying these pathways, offering a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction to Purinergic Signaling

Purinergic signaling is a form of extracellular communication that utilizes purine nucleotides and nucleosides, primarily ATP and adenosine, as signaling molecules.[1] In the central and peripheral nervous systems, ATP is now recognized as a key neurotransmitter and cotransmitter, released from synaptic terminals to act on postsynaptic and presynaptic receptors.[2][3] This signaling system is integral to a vast array of physiological processes, including synaptic plasticity, pain perception, and neuroinflammation, making it a compelling area for therapeutic intervention.

ATP exerts its effects through two main classes of purinergic receptors: P2X and P2Y receptors.[4] P2X receptors are ligand-gated ion channels, while P2Y receptors are G-protein coupled receptors (GPCRs).[2] The activation of these receptors by ATP initiates distinct intracellular signaling cascades that ultimately modulate neuronal excitability and function.

The Role of P2X Receptors: Ionotropic Signaling

P2X receptors are trimeric, non-selective cation channels that are directly gated by extracellular ATP.[5] There are seven mammalian P2X subtypes (P2X1-7) that can form both homomeric and heteromeric channels.[5] Upon ATP binding, these receptors undergo a conformational change, opening a central pore that is permeable to Na⁺, K⁺, and Ca²⁺.[5][6] At typical resting membrane potentials, the primary effect of P2X receptor activation is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization and an increase in intracellular calcium concentration.[6]

Quantitative Data: P2X Receptor Properties

The affinity of ATP for different P2X receptor subtypes varies significantly, influencing their activation profile in response to different levels of extracellular ATP. The ion permeability of these channels, particularly the ratio of Ca²⁺ to Na⁺ influx, also differs between subtypes, leading to diverse downstream signaling events.

Receptor SubtypeAgonist EC₅₀ (ATP, human)Relative Ion Permeability (PCa/PNa)Desensitization Kinetics
P2X1~1-3 µMHigh (up to 10:1)Fast
P2X2~10-30 µMModerate (~3:1)Slow
P2X3~1-5 µMModerate (~3:1)Fast
P2X4~10-30 µMHigh (~10:1)Very Slow
P2X5~10-100 µMModerateModerate
P2X6(no homomers)--
P2X7>100 µMHigh, forms a non-selective pore with prolonged activationVery Slow

Note: EC₅₀ values can vary depending on the expression system and experimental conditions.[7][8] Relative ion permeability data is compiled from multiple sources and represents approximate values.[7]

P2X Signaling Pathway

The activation of P2X receptors leads to a rapid excitatory postsynaptic potential (EPSP) due to the influx of cations. The associated rise in intracellular Ca²⁺ can trigger a multitude of downstream events, including the activation of calcium-dependent enzymes, gene expression changes, and the release of other neurotransmitters.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X Receptor P2X Receptor Na⁺ Ca²⁺ ATP->P2X Receptor Binds Depolarization Depolarization P2X Receptor:f0->Depolarization Influx Ca_Signal [Ca²⁺]i ↑ P2X Receptor:f1->Ca_Signal Influx Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Signal->Downstream

P2X Receptor Signaling Pathway.

The Role of P2Y Receptors: Metabotropic Signaling

P2Y receptors are a family of eight G-protein coupled receptors (GPCRs) in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by a range of nucleotides including ATP, ADP, UTP, and UDP.[9] These receptors mediate slower, more modulatory responses compared to the rapid signaling of P2X receptors. P2Y receptors are coupled to various Gα protein subtypes, leading to the activation of distinct second messenger systems.

Quantitative Data: P2Y Receptor G-Protein Coupling

The specific Gα subunit to which a P2Y receptor subtype couples determines its primary downstream effector pathway. This coupling specificity is a key determinant of the physiological response to purinergic stimulation.

Receptor SubtypePrimary Agonist(s)G-Protein CouplingPrimary Effector Pathway
P2Y₁ADPGq/₁₁↑ Phospholipase C (PLC) → ↑ IP₃ & DAG
P2Y₂ATP, UTPGq/₁₁↑ Phospholipase C (PLC) → ↑ IP₃ & DAG
P2Y₄UTPGq/₁₁↑ Phospholipase C (PLC) → ↑ IP₃ & DAG
P2Y₆UDPGq/₁₁↑ Phospholipase C (PLC) → ↑ IP₃ & DAG
P2Y₁₁ATPGs, Gq/₁₁↑ Adenylyl Cyclase (AC) → ↑ cAMP; ↑ PLC
P2Y₁₂ADPGi/o↓ Adenylyl Cyclase (AC) → ↓ cAMP
P2Y₁₃ADPGi/o↓ Adenylyl Cyclase (AC) → ↓ cAMP
P2Y₁₄UDP-glucoseGi/o↓ Adenylyl Cyclase (AC) → ↓ cAMP

Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and other sources.[10][11][12]

P2Y Signaling Pathways

The activation of Gq/₁₁-coupled P2Y receptors leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). In contrast, Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors have the opposite effect, stimulating adenylyl cyclase and increasing cAMP.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y_Gq P2Y (Gq-coupled) ATP->P2Y_Gq P2Y_Gi P2Y (Gi-coupled) ATP->P2Y_Gi P2Y_Gs P2Y (Gs-coupled) ATP->P2Y_Gs Gq Gq P2Y_Gq->Gq Activates Gi Gi P2Y_Gi->Gi Activates Gs Gs P2Y_Gs->Gs Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down cAMP_down->Cell_Response AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Activates cAMP_up ↑ cAMP AC_stimulate->cAMP_up cAMP_up->Cell_Response

P2Y Receptor Signaling Pathways.

Experimental Protocols

The study of purinergic signaling employs a range of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.

Measurement of Extracellular ATP using Luciferase/Luciferin Assay

This method provides a highly sensitive measurement of ATP released from cells into the extracellular medium.

Materials:

  • Cultured cells (e.g., primary neurons or astrocytes)

  • HEPES-buffered salt solution (HBSS)

  • Luciferase/luciferin assay kit (e.g., from Promega or similar)

  • Luminometer

  • ATP standard solution

  • White, opaque 96-well plates

Procedure:

  • Cell Preparation:

    • Plate cells in a white, opaque 96-well plate at a desired density and culture until they reach the desired confluency.

    • On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS to remove any ATP from the culture medium.

    • Add 50 µL of fresh, pre-warmed HBSS to each well.

  • Assay Reagent Preparation:

    • Prepare the luciferase/luciferin reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Allow the reagent to equilibrate to room temperature before use.

  • Stimulation and Measurement:

    • To measure basal ATP release, add 50 µL of the prepared luciferase/luciferin reagent to each well.

    • To measure stimulated ATP release, add 50 µL of the reagent containing the desired stimulus (e.g., KCl for depolarization, or a specific agonist).

    • Immediately place the plate in a luminometer and measure the luminescence signal. The signal is proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve by measuring the luminescence of known concentrations of ATP.

    • Use the standard curve to convert the relative light units (RLUs) from the experimental wells into ATP concentrations.

Luciferase_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Wash_Cells Wash cells with HBSS Plate_Cells->Wash_Cells Add_HBSS Add fresh HBSS Wash_Cells->Add_HBSS Add_Reagent Add reagent (with or without stimulus) to cells Add_HBSS->Add_Reagent Prep_Reagent Prepare Luciferase/ Luciferin reagent Prep_Reagent->Add_Reagent Measure_Luminescence Measure luminescence in a luminometer Add_Reagent->Measure_Luminescence Analyze_Data Analyze data using ATP standard curve Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for Luciferase-based ATP Assay.
Whole-Cell Patch-Clamp Recording of P2X Receptor Currents

This electrophysiological technique allows for the direct measurement of ion currents flowing through P2X receptors in response to ATP application.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2)

  • ATP stock solution

Procedure:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Cell Patching:

    • Place the cell culture dish or brain slice on the microscope stage and perfuse with extracellular solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at a negative membrane potential (e.g., -60 mV).

  • Recording P2X Currents:

    • Apply ATP to the cell using a fast perfusion system.

    • Record the inward current elicited by the activation of P2X receptors.

    • Wash out the ATP to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude, activation kinetics, and desensitization rate of the ATP-evoked currents.

    • Construct dose-response curves by applying different concentrations of ATP.

Patch_Clamp_Workflow Start Start Prep_Pipette Prepare and fill patch pipette Start->Prep_Pipette Approach_Cell Approach neuron with positive pressure Prep_Pipette->Approach_Cell Form_Seal Form GΩ seal Approach_Cell->Form_Seal Go_Whole_Cell Establish whole-cell configuration Form_Seal->Go_Whole_Cell Voltage_Clamp Voltage clamp cell at -60 mV Go_Whole_Cell->Voltage_Clamp Apply_ATP Apply ATP via fast perfusion Voltage_Clamp->Apply_ATP Record_Current Record inward current Apply_ATP->Record_Current Analyze_Current Analyze current properties Record_Current->Analyze_Current End End Analyze_Current->End

Workflow for Whole-Cell Patch-Clamp Recording.
Calcium Imaging of Purinergic Signaling

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to purinergic receptor activation.

Materials:

  • Cultured neurons

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • HBSS

  • Fluorescence microscope with a calcium imaging system (light source, filter wheel, and camera)

  • ATP or other purinergic agonists

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Place the coverslip with the loaded cells on the microscope stage and perfuse with HBSS.

    • Excite the cells alternately with 340 nm and 380 nm light and capture the fluorescence emission at 510 nm.

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation and Recording:

    • Apply ATP or another purinergic agonist to the cells via the perfusion system.

    • Continue to record the fluorescence ratio to capture the change in intracellular calcium.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify the peak amplitude, duration, and frequency of the calcium transients.

Calcium_Imaging_Workflow Start Start Load_Dye Load cells with Fura-2 AM Start->Load_Dye Wash_Deesterify Wash and de-esterify Load_Dye->Wash_Deesterify Mount_Microscope Mount on microscope Wash_Deesterify->Mount_Microscope Record_Baseline Record baseline fluorescence ratio Mount_Microscope->Record_Baseline Apply_Agonist Apply purinergic agonist Record_Baseline->Apply_Agonist Record_Response Record fluorescence response Apply_Agonist->Record_Response Analyze_Ratio Analyze F340/F380 ratio Record_Response->Analyze_Ratio End End Analyze_Ratio->End

Workflow for Calcium Imaging.

Conclusion

The role of this compound in purinergic signaling is a complex and rapidly evolving field of study. The dual nature of ATP, acting through both ionotropic P2X and metabotropic P2Y receptors, allows for a rich and diverse modulation of neuronal and glial function. A thorough understanding of the quantitative aspects of receptor activation, the intricacies of the downstream signaling pathways, and the application of precise experimental methodologies is crucial for advancing our knowledge in this area. This technical guide provides a foundational resource for researchers and drug development professionals, aiming to facilitate further investigation into the therapeutic potential of targeting the purinergic system for a wide range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Activity Assays Using Sodium ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate protein.[1] This phosphorylation event can modulate the substrate's activity, localization, and interaction with other proteins, thereby regulating a vast array of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making kinases attractive targets for drug discovery and development.

In vitro kinase activity assays are fundamental tools for studying kinase function, identifying and characterizing kinase inhibitors, and elucidating signaling pathways. These assays typically involve a purified kinase, a substrate, and Sodium ATP as the phosphate donor. The activity of the kinase is then determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed.

This document provides detailed application notes and protocols for performing in vitro kinase activity assays using this compound. It covers the principles of different assay formats, provides a detailed experimental protocol, and offers guidance on data analysis and interpretation.

Principles of In Vitro Kinase Assays

A variety of assay formats are available to measure kinase activity in vitro, each with its own advantages and limitations. The choice of assay often depends on the specific research question, the throughput requirements, and the available instrumentation. Common methods include:

  • Radiometric Assays: These assays utilize radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, to transfer a radioactive phosphate group to the substrate.[2][3] The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the amount of incorporated radioactivity is quantified using methods like scintillation counting or autoradiography.[3] This method is highly sensitive and quantitative but requires handling of radioactive materials.[2][4]

  • Fluorescence-Based Assays: These assays employ various strategies to generate a fluorescent signal upon substrate phosphorylation. This can involve using a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation, or using a phospho-specific antibody labeled with a fluorophore.

  • Luminescence-Based Assays: A common approach for luminescence-based assays is to measure the amount of ATP remaining in the reaction after the kinase reaction has completed.[1] The remaining ATP is used in a subsequent reaction catalyzed by luciferase to produce light, and the luminescence signal is inversely proportional to the kinase activity.[1]

  • Coupled Enzyme Assays: In these assays, the production of ADP, the byproduct of the kinase reaction, is coupled to a second enzymatic reaction that can be monitored spectrophotometrically or fluorometrically.

The Critical Role of this compound Concentration

The concentration of this compound is a critical parameter in in vitro kinase assays, particularly when evaluating the potency of kinase inhibitors. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP on the kinase.[5] Therefore, the apparent inhibitory potency (IC50) of a compound can be significantly influenced by the ATP concentration in the assay.[5]

  • At low ATP concentrations (near the Kₘ for ATP): The inhibitor can bind more easily to the kinase, resulting in a lower IC50 value. This condition is often used for primary screening to identify potential inhibitors.[5]

  • At physiological ATP concentrations (typically 1-10 mM in cells): The high concentration of ATP outcompetes the inhibitor for binding to the kinase, leading to a higher IC50 value.[6] Testing inhibitors at physiological ATP concentrations can provide a more accurate prediction of their efficacy in a cellular context.[6]

The relationship between IC50, the inhibitor's dissociation constant (Ki), the Michaelis constant for ATP (Kₘ), and the ATP concentration is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[5]

Experimental Protocols

This section provides a general protocol for a radiometric in vitro kinase assay using [γ-³²P]ATP. This protocol can be adapted for other assay formats and specific kinases.

Materials and Reagents
  • Purified active kinase

  • Kinase-specific substrate (protein or peptide)

  • This compound solution (e.g., 10 mM stock)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 5X stock: 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • Stop solution (e.g., 2X Laemmli sample buffer for SDS-PAGE)

  • Deionized water

  • Phosphocellulose paper or SDS-PAGE materials

  • Scintillation counter and scintillation fluid or phosphorimager

Experimental Workflow

experimental_workflow prep Prepare Reagents (Kinase, Substrate, ATP, Buffer) reaction_setup Set Up Kinase Reaction on Ice prep->reaction_setup initiate Initiate Reaction (Add ATP/Mg²⁺) reaction_setup->initiate incubate Incubate at Optimal Temperature (e.g., 30°C) initiate->incubate terminate Terminate Reaction (Add Stop Solution) incubate->terminate separation Separate Substrate (SDS-PAGE or Phosphocellulose) terminate->separation quantify Quantify Phosphorylation (Autoradiography or Scintillation) separation->quantify analyze Data Analysis quantify->analyze

Caption: Experimental workflow for a typical in vitro kinase assay.

Detailed Protocol
  • Prepare the Kinase Reaction Buffer: Prepare a 1X kinase reaction buffer from a 5X stock. A typical 1X buffer may contain 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, and 1 mM DTT.[2]

  • Prepare the Substrate and Kinase: Dilute the substrate and kinase to their desired concentrations in the 1X kinase reaction buffer. Keep all components on ice.

  • Prepare the ATP Mix: Prepare a working solution of ATP containing both "cold" (unlabeled) this compound and "hot" (radiolabeled) [γ-³²P]ATP. The final ATP concentration and the specific activity of the [γ-³²P]ATP should be optimized for the specific kinase and substrate.

  • Set up the Reactions: In a microcentrifuge tube on ice, combine the following in the specified order:

    • Deionized water to bring the final volume to 25 µL.

    • 5 µL of 5X Kinase Reaction Buffer.

    • 5 µL of substrate solution.

    • 5 µL of kinase solution.

    • Controls: It is crucial to include a "no kinase" control to determine the background signal.[2] Other controls may include a "no substrate" control to assess kinase autophosphorylation.

  • Initiate the Kinase Reaction: Start the reaction by adding 5 µL of the ATP mix to each tube. Mix gently by flicking the tube.

  • Incubate: Transfer the tubes to a 30°C water bath and incubate for a predetermined time (e.g., 10-30 minutes).[2] The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding 25 µL of 2X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[7]

  • Separate the Products:

    • For protein substrates: Separate the reaction products by SDS-PAGE.

    • For peptide substrates: Spot a portion of the reaction mixture onto phosphocellulose paper and wash away the unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation:

    • SDS-PAGE: Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. Quantify the band intensity using densitometry.

    • Phosphocellulose paper: Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Presentation and Analysis

Quantitative data from in vitro kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize this data.

Table 1: Example Data from a Kinase Inhibition Assay
CompoundConcentration (µM)Kinase Activity (% of Control)Standard Deviation
DMSO (Control)-1005.2
Inhibitor A0.0195.34.8
Inhibitor A0.175.13.9
Inhibitor A148.92.5
Inhibitor A1015.71.8
Inhibitor A1005.20.9
Table 2: Typical Reagent Concentrations for In Vitro Kinase Assays
ReagentTypical Concentration RangeNotes
Kinase1-100 nMHighly dependent on the specific activity of the kinase.
Substrate1-50 µMShould be at or above the Kₘ for the substrate if known.
This compound10-100 µM (for screening)Lower concentrations are more sensitive for detecting inhibitors.
This compound1-2 mM (for physiological relevance)Mimics cellular ATP levels.[6]
MgCl₂5-20 mMRequired cofactor for most kinases.
DTT1-5 mMA reducing agent to maintain kinase activity.

Signaling Pathway Diagram

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common pathway studied using in vitro kinase assays.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Phosphorylates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates logical_relationship atp_conc ATP Concentration atp_conc->center_point atp_high High ATP competes with inhibitor atp_conc->atp_high inhibitor_conc Inhibitor Concentration inhibitor_conc->center_point inhibitor_high High inhibitor reduces activity inhibitor_conc->inhibitor_high kinase_activity Kinase Activity center_point->kinase_activity Determines

References

Measuring ATPase Activity: A Detailed Guide to the Coupled Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphatases (ATPases) are a ubiquitous class of enzymes that play critical roles in cellular processes by harnessing the energy stored in adenosine triphosphate (ATP). The measurement of ATPase activity is fundamental to understanding their function and for the screening of potential inhibitors or activators in drug discovery. This document provides a detailed guide to measuring ATPase activity using a robust and continuous spectrophotometric method: the coupled enzyme assay.

The most common coupled enzyme assay for ATPase activity links the production of adenosine diphosphate (ADP) to the oxidation of nicotinamide adenine dinucleotide (NADH). This is typically achieved through the enzymatic activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored in real-time by measuring the absorbance at 340 nm, providing a direct measure of ATPase activity.

Principle of the Assay

The PK/LDH coupled assay is based on the following series of reactions:

  • ATPase Reaction: The ATPase of interest hydrolyzes ATP to ADP and inorganic phosphate (Pi). ATP + H₂O --(ATPase)--> ADP + Pi

  • ADP Phosphorylation: In the presence of excess phosphoenolpyruvate (PEP), pyruvate kinase (PK) catalyzes the transfer of a phosphate group from PEP to the newly formed ADP, regenerating ATP and producing pyruvate. ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate Reduction: Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

For every molecule of ATP hydrolyzed by the ATPase, one molecule of NADH is oxidized. The rate of NADH disappearance, measured as a decrease in absorbance at 340 nm, is therefore directly proportional to the ATPase activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹[1].

Signaling Pathway: The Post-Albers Cycle of P-type ATPases

P-type ATPases, a major family of ion and lipid transporters, operate through a cyclical reaction mechanism known as the Post-Albers cycle. This cycle involves conformational changes driven by ATP binding and hydrolysis, leading to the transport of substrates across the membrane. Understanding this pathway is crucial for interpreting ATPase activity data.

Post_Albers_Cycle E1_ATP E1-ATP (High-affinity, inward-facing) E1P E1~P (Occluded) E1_ATP->E1P ATP hydrolysis (Ion binding) E2P E2-P (Low-affinity, outward-facing) E1P->E2P Conformational change E2 E2 (Outward-facing) E2P->E2 Ion release (Pi release) E2->E1_ATP Dephosphorylation (Counter-ion binding & ATP binding)

Caption: The Post-Albers cycle of a typical P-type ATPase.

Experimental Workflow

The following diagram outlines the general workflow for measuring ATPase activity using the PK/LDH coupled assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer & Reagents mix_reagents Mix Assay Buffer, PK, LDH, PEP, NADH reagent_prep->mix_reagents enzyme_prep Prepare ATPase Sample add_atpase Add ATPase to Assay Mix enzyme_prep->add_atpase nadh_std Prepare NADH Standard Curve convert_activity Convert Rate to ATPase Activity (nmol/min/mg) nadh_std->convert_activity mix_reagents->add_atpase initiate_reaction Initiate Reaction with ATP add_atpase->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Rate of NADH Oxidation (Slope of Linear Phase) plot_data->calc_rate calc_rate->convert_activity kinetic_analysis Determine Kinetic Parameters (Km and Vmax) convert_activity->kinetic_analysis

Caption: Experimental workflow for the coupled ATPase assay.

Detailed Experimental Protocols

Reagent Preparation

Table 1: Stock Solutions

ReagentStock ConcentrationStorage
HEPES or Tris-HCl, pH 7.51 M4°C
KCl2 MRoom Temperature
MgCl₂1 MRoom Temperature
Dithiothreitol (DTT)1 M-20°C
ATP100 mM-20°C
Phosphoenolpyruvate (PEP)150 mM-20°C
NADH25 mM-20°C (protect from light)
Pyruvate Kinase (PK)~10 mg/mL (~2000 U/mL)4°C
Lactate Dehydrogenase (LDH)~5 mg/mL (~2500 U/mL)4°C
ATPase EnzymeVaries-80°C

Assay Buffer (1x):

  • 50 mM HEPES or Tris-HCl, pH 7.5

  • 100 mM KCl

  • 5 mM MgCl₂

  • 1 mM DTT

Prepare fresh from stock solutions and keep on ice.

Assay Procedure

The following protocol is for a standard 200 µL reaction in a 96-well plate format. Adjust volumes as needed.

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing the following components. It is recommended to prepare enough for all reactions plus a 10% excess to account for pipetting errors.

    Table 2: Reaction Mix Components

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer (1x)-to 180 µL1x
PEP150 mM32.5 mM
NADH25 mM2.40.3 mM
PK~2000 U/mL110 U/mL
LDH~2500 U/mL112.5 U/mL
ATPase EnzymeVaries10Varies
  • Incubate: Add 180 µL of the reaction mix to each well of a 96-well plate. Add the ATPase enzyme to the appropriate wells. Include a "no ATPase" control to measure the background rate of NADH oxidation. Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: To start the reaction, add 20 µL of ATP solution (prepared in assay buffer to give the desired final concentration). Mix well by gentle pipetting or plate shaking.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader capable of kinetic measurements. Record data every 30-60 seconds for 15-30 minutes.

Data Analysis and Presentation

  • Plot the Data: Plot the absorbance at 340 nm as a function of time for each reaction. The initial phase of the reaction should be linear.

  • Calculate the Rate of NADH Oxidation: Determine the slope of the linear portion of the curve (ΔA₃₄₀/min). This represents the rate of NADH oxidation.

  • Calculate ATPase Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of ATP hydrolysis.

    ATPase Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (0.00622 µM⁻¹cm⁻¹).

    • l is the path length of the light through the sample in the well (in cm). This needs to be determined for the specific plate and volume used, or a standard curve can be used.

  • Specific Activity: To determine the specific activity of the enzyme, divide the ATPase activity by the concentration of the ATPase enzyme in the reaction.

    Specific Activity (nmol/min/mg) = (ATPase Activity (µmol/min/mL) * 1000) / (ATPase concentration (mg/mL))

Table 3: Example Quantitative Data Summary

EnzymeSubstrate (ATP) Conc. (mM)Specific Activity (nmol/min/mg)Km (mM)Vmax (nmol/min/mg)
Myosin II1150 ± 120.25200
SERCA1a0.5550 ± 350.15800
Hsp90230 ± 50.845

Note: These are example values and will vary depending on the specific enzyme and assay conditions.

Logical Relationship of the Coupled Assay

The following diagram illustrates the logical flow and interdependencies of the components in the PK/LDH coupled ATPase assay.

coupled_assay_logic cluster_atpase ATPase Reaction cluster_pk ATP Regeneration cluster_ldh NADH Oxidation ATP ATP ADP ADP ATP->ADP Hydrolysis ADP->ATP Phosphorylation PK Pyruvate Kinase ATPase ATPase PEP Phosphoenolpyruvate Pyruvate Pyruvate LDH Lactate Dehydrogenase Lactate Lactate Pyruvate->Lactate Reduction NADH NADH (Abs @ 340 nm) NAD NAD⁺ (No Abs @ 340 nm) NADH->NAD Oxidation

Caption: Logical flow of the coupled enzyme assay.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible Cause(s)Solution(s)
No or very low activityInactive ATPase, PK, or LDH. Missing component (e.g., Mg²⁺). Inhibitor present.Test the activity of each coupling enzyme individually. Ensure all components are added. Check for known inhibitors in your sample buffer.
High background rateSpontaneous NADH degradation. Contaminating ATPase activity in coupling enzymes.Prepare fresh NADH solution. Run a "no ATPase" control and subtract the background rate. Use high-purity coupling enzymes.
Non-linear reaction rateDepletion of ATP, PEP, or NADH. ATPase is unstable under assay conditions. Product inhibition.Ensure coupling enzymes are in sufficient excess. Increase the concentration of PEP and NADH. Optimize assay time and enzyme concentration.

Conclusion

The coupled enzyme assay is a powerful and versatile method for the continuous measurement of ATPase activity. Its real-time nature allows for the detailed kinetic characterization of enzymes and the screening of modulators. By following the detailed protocols and data analysis steps outlined in this document, researchers can obtain reliable and reproducible data on ATPase function.

References

Application Notes: The Use of Sodium ATP in Permeabilized Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Permeabilized cell preparations are a powerful tool in cell biology, providing researchers with direct access to the intracellular environment. By selectively permeating the plasma membrane, it becomes possible to introduce molecules such as Sodium ATP that do not readily cross the intact cell membrane. This technique allows for the precise investigation of intracellular processes that are dependent on adenosine triphosphate (ATP), the primary energy currency of the cell. The addition of exogenous this compound to permeabilized cells is crucial for studying a wide range of cellular functions, including regulated exocytosis, muscle contraction, active transport, and protein degradation, in a controlled, cell-free environment that still maintains a high degree of structural and functional integrity.[1]

Commonly used permeabilizing agents include mild non-ionic detergents like digitonin and saponin, or pore-forming toxins such as streptolysin O.[1] Digitonin is particularly useful as it can selectively permeabilize the plasma membrane, which is rich in cholesterol, while leaving the membranes of organelles like mitochondria, which have low cholesterol content, largely intact. This selectivity is vital for studying mitochondrial functions such as ATP synthesis and calcium homeostasis.

Key Applications and Data

The introduction of this compound into permeabilized cells is fundamental for dissecting its role in various cellular mechanisms. Below are examples of quantitative data from studies on ATP-dependent exocytosis.

ATP-Dependent Neurotransmitter Release

In studies of neurosecretion, permeabilized nerve terminals can be used to investigate the specific requirements for neurotransmitter release. The data below illustrates the dose-dependent effect of this compound on the release of the neuropeptide Arginine Vasopressin (AVP) from permeabilized nerve terminals.

Table 1: Dose-Dependent Effect of this compound on AVP Release

This compound Concentration (µM) AVP Release (pg above basal)
1 80 ± 7
10 252 ± 12
100 452 ± 25
500 475 ± 28

(Data sourced from a study on neuropeptide release from rat neurohypophysial nerve terminals, presented as mean ± SEM)[1]

ATP Requirement for Catecholamine Release

Similarly, PC12 cells, a common model for studying neuronal function, can be permeabilized to study the molecular machinery of exocytosis. The following data shows the requirement of both calcium and ATP for the release of norepinephrine.

Table 2: Calcium and ATP Dependence of Norepinephrine Release from Permeabilized PC12 Cells

Condition [³H]Norepinephrine Release (% of total)
Basal (No Ca²⁺, No ATP) ~2%
+ 1 mM ATP (No Ca²⁺) ~3%
+ 10 µM Ca²⁺ (No ATP) ~5%
+ 10 µM Ca²⁺, + 1 mM ATP ~18%

(Data synthesized from studies on PC12 cell exocytosis)[2]

Experimental Protocols

Protocol 1: Cell Permeabilization with Digitonin

This protocol provides a general method for permeabilizing cultured cells using digitonin. The optimal concentration of digitonin must be empirically determined for each cell type to ensure maximal plasma membrane permeabilization with minimal effects on organelle integrity.

Materials:

  • Cultured cells (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., KHM Buffer: 25 mM HEPES-KOH pH 7.0, 125 mM Potassium Acetate, 2.5 mM Magnesium Acetate)

  • Digitonin stock solution (e.g., 20 mg/mL in DMSO)

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or appropriate culture plates.

    • For suspension cells, harvest by centrifugation (e.g., 500 x g for 5 minutes) and wash once with PBS. Resuspend in PBS to the desired cell density.

  • Digitonin Titration (Optimization):

    • Prepare a series of digitonin dilutions in Permeabilization Buffer (e.g., 0, 10, 20, 40, 80 µg/mL).

    • Aliquot equal numbers of cells into separate tubes.

    • Centrifuge the cells, remove the supernatant, and resuspend each cell pellet in a different digitonin dilution.

    • Incubate for a fixed time (e.g., 5-10 minutes) at room temperature.[3]

    • Assess permeabilization by adding Trypan Blue to a small aliquot of cells from each tube. Count the percentage of blue (permeabilized) cells using a hemocytometer.

    • Select the lowest digitonin concentration that permeabilizes >95% of the cells.[3]

  • Permeabilization for Experiment:

    • Wash the cells once with ice-cold Permeabilization Buffer.

    • Add the pre-determined optimal concentration of digitonin in Permeabilization Buffer to the cells.

    • Incubate for 5-10 minutes at room temperature or on ice.[4]

    • Remove the digitonin-containing buffer and wash the cells gently with fresh Permeabilization Buffer to remove the detergent and cytosolic components.

    • The permeabilized cells are now ready for the experimental assay.

Protocol 2: Assay for ATP-Dependent Exocytosis

This protocol describes a general procedure for measuring ATP-dependent release of a substance (e.g., neurotransmitter, hormone) from permeabilized cells.

Materials:

  • Permeabilized cells (from Protocol 1)

  • Intracellular-like Buffer (e.g., Glutamate-based buffer: 130 mM Potassium Glutamate, 20 mM HEPES pH 7.2, 5 mM Glucose, 5 mM EGTA, 2 mM MgCl₂)

  • This compound stock solution (100 mM in water, pH adjusted to 7.0)

  • CaCl₂ stock solution to achieve desired free calcium concentrations.

  • Detection assay for the released substance (e.g., ELISA, radioactive counting, HPLC).

Procedure:

  • Pre-incubation/Priming:

    • Resuspend the permeabilized cells in the Intracellular-like Buffer.

    • Add this compound to the desired final concentration (e.g., 1-2 mM) and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase) if necessary.

    • Incubate for 5-15 minutes at 30-37°C. This "priming" step allows ATP-dependent processes, such as the synthesis of essential lipids and protein phosphorylation, to occur.[5]

  • Stimulation:

    • To trigger exocytosis, add CaCl₂ to the cell suspension to achieve the desired final free Ca²⁺ concentration (typically in the range of 1-10 µM).

    • Incubate for a defined period (e.g., 2-15 minutes) at 30-37°C.

  • Sample Collection and Analysis:

    • Stop the reaction by placing the tubes on ice and centrifuging at high speed (e.g., 14,000 x g) for 2 minutes to pellet the cells.

    • Carefully collect the supernatant, which contains the released substances.

    • Quantify the amount of the substance of interest in the supernatant using an appropriate assay.

    • As a control, lyse a parallel set of cells to determine the total cellular content of the substance.

    • Express the released amount as a percentage of the total cellular content.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound in permeabilized cells.

G cluster_prep Cell Preparation cluster_perm Permeabilization cluster_assay ATP-Dependent Assay cluster_analysis Analysis A 1. Cell Culture (Adherent or Suspension) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Permeabilization Buffer B->C D 4. Add Digitonin (Optimized Concentration) C->D E 5. Incubate (5-10 min) D->E F 6. Wash to Remove Detergent & Cytosol E->F G 7. Add Intracellular Buffer + this compound (Priming) F->G H 8. Incubate (e.g., 37°C) G->H I 9. Add Stimulus (e.g., Ca²⁺) H->I J 10. Incubate (Reaction Time) I->J K 11. Stop Reaction (Ice) & Pellet Cells J->K L 12. Collect Supernatant K->L M 13. Quantify Released Substance L->M

Workflow for Permeabilized Cell Assays
Signaling Pathway: ATP in Ca²⁺-Dependent Exocytosis

This diagram outlines the key roles of this compound and Calcium in the process of regulated exocytosis, a common pathway studied using permeabilized cells.

G ATP This compound (Exogenously Added) Priming Vesicle Priming ATP->Priming Provides Energy NSF NSF/SNAP Action (SNARE complex disassembly) Priming->NSF Lipid Lipid Kinases (PI(4,5)P₂ Synthesis) Priming->Lipid PrimedVesicle Primed Secretory Vesicle NSF->PrimedVesicle Prepares SNAREs Lipid->PrimedVesicle Modifies Membrane Fusion Membrane Fusion (SNARE Zippering) PrimedVesicle->Fusion Calcium Ca²⁺ Influx (Added to Buffer) Sensor Ca²⁺ Sensor (e.g., Synaptotagmin) Calcium->Sensor Binds to Sensor->Fusion Triggers Release Release of Contents (Exocytosis) Fusion->Release PM Plasma Membrane Release->PM

ATP and Ca²⁺ Roles in Exocytosis

References

Standard Protocol for Performing ATP Hydrolysis Kinetics Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adenosine triphosphate (ATP) hydrolysis is a fundamental biochemical reaction that provides the primary source of energy for a vast array of cellular processes. The cleavage of the high-energy phosphoanhydride bond in ATP to yield adenosine diphosphate (ADP) and inorganic phosphate (Pi) is coupled to essential functions such as muscle contraction, active transport of ions and molecules across cell membranes, signal transduction, and DNA replication.[1][2] The enzymes that catalyze this reaction, known as ATPases, are a diverse group of proteins crucial for cellular homeostasis.

The study of ATP hydrolysis kinetics is paramount in understanding the catalytic mechanism of these enzymes and in the development of therapeutic agents that target their activity. Kinetic parameters such as the Michaelis constant (Km), turnover number (kcat), and maximal velocity (Vmax) provide invaluable insights into the enzyme's affinity for ATP, its catalytic efficiency, and its response to inhibitors or activators.[3][4] This document provides a comprehensive guide to the standard protocols for performing ATP hydrolysis kinetics experiments, including a comparison of common assay methods, detailed experimental procedures, and data presentation guidelines.

Comparison of ATP Hydrolysis Assay Methods

Several methods are available for monitoring ATP hydrolysis, each with its own set of advantages and limitations. The choice of assay depends on factors such as the specific activity of the enzyme, the required sensitivity, the presence of interfering substances, and the desired throughput.

Assay Method Principle Advantages Disadvantages Sensitivity
Malachite Green Colorimetric Assay Detects the formation of a colored complex between malachite green, molybdate, and free inorganic phosphate (Pi) released during ATP hydrolysis.[1][5]Simple, rapid, and cost-effective.[1] Suitable for high-throughput screening.Can be sensitive to detergents and other components in the assay buffer, leading to high background.[1]Micromolar (µM) range of Pi
Enzyme-Coupled Spectrophotometric Assay The production of ADP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.[2]Continuous assay, allowing for real-time monitoring of the reaction.Can be affected by compounds that absorb at 340 nm. Requires additional enzymes and substrates.Nanomolar (nM) to micromolar (µM) range
Radioisotope Assay ([γ-³²P]ATP) Measures the liberation of radioactive ³²Pi from [γ-³²P]ATP. The ³²Pi is separated from the unreacted [γ-³²P]ATP and quantified by scintillation counting.[6][7]Highly sensitive and direct method.[7] Not affected by colored or fluorescent compounds.Requires handling of radioactive materials and specialized equipment. Not suitable for high-throughput applications.Femtomolar (fM) to picomolar (pM) range

Experimental Protocols

Malachite Green Colorimetric Assay

This protocol is adapted from standard malachite green phosphate assay kits.[1][5][8]

Materials:

  • Malachite Green Reagent A (dissolved in 3M sulfuric acid)[5]

  • Malachite Green Reagent B (stabilizer solution)[5]

  • 10 mM Phosphate Standard[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Phosphate Standards: Prepare a serial dilution of the 10 mM Phosphate Standard in the same buffer as your experimental samples to generate a standard curve (e.g., 0 to 50 µM).

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of your reaction mixture containing the ATPase, ATP, and any test compounds. Include a negative control without the enzyme.

    • Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes).

  • Color Development:

    • To each well, add 10 µL of Malachite Green Reagent A and mix. Incubate for 10 minutes at room temperature.[5]

    • Add 10 µL of Malachite Green Reagent B to each well and mix. Incubate for 20 minutes at room temperature to allow the color to stabilize.[5]

  • Measurement: Read the absorbance at 630 nm using a microplate reader.[5]

  • Calculation: Subtract the absorbance of the blank from all readings. Use the phosphate standard curve to determine the concentration of Pi released in each sample.

Enzyme-Coupled Spectrophotometric Assay

This protocol is based on the coupling of ADP production to NADH oxidation.[2]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Reaction Initiation:

    • Add the ATPase enzyme to the reaction mixture in a cuvette or well.

    • Initiate the reaction by adding the ATP solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Radioisotope Assay ([γ-³²P]ATP)

This protocol outlines the measurement of ATPase activity using radiolabeled ATP.[6][7]

Materials:

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Assay Buffer

  • Quenching solution (e.g., perchloric acid)

  • Molybdate reagent

  • Organic solvent (e.g., isobutanol/benzene)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, non-radioactive ATP, and a tracer amount of [γ-³²P]ATP.

    • Add the ATPase enzyme to initiate the reaction.

    • Incubate at the desired temperature for a set time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Separation of ³²Pi:

    • Add molybdate reagent to form a phosphomolybdate complex with the released ³²Pi.

    • Extract the phosphomolybdate complex into an organic solvent. The unreacted [γ-³²P]ATP will remain in the aqueous phase.

  • Measurement:

    • Take an aliquot of the organic phase and add it to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Calculation: The amount of ³²Pi released is determined by comparing the counts per minute (CPM) of the samples to a standard curve of known [γ-³²P]ATP concentrations.

Data Presentation

Quantitative data from ATP hydrolysis kinetics experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table of Kinetic Parameters for Various ATPases:

Enzyme Organism/Source Km (µM) kcat (s⁻¹) Vmax (nmol/min/mg) Reference
Myosin ATPaseRabbit skeletal muscle20 - 5010 - 20-[9]
Na⁺/K⁺-ATPasePorcine kidney200 - 500100 - 150-
Ca²⁺-ATPase (SERCA)Rabbit skeletal muscle0.1 - 0.530 - 50-[7]
F₁F₀-ATP synthase (hydrolysis)E. coli100 - 200~100-

Note: The values presented are approximate and can vary depending on the specific experimental conditions (pH, temperature, ionic strength) and the purity of the enzyme preparation.

Mandatory Visualization

Signaling Pathway: Ubiquitin-Proteasome System

ATP hydrolysis is a critical energy source for the ubiquitin-proteasome system, which is responsible for the targeted degradation of proteins.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation cluster_degradation Degradation E1 E1 (Activating Enzyme) AMP_PPi AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Hydrolysis E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow for ATP Hydrolysis Kinetics

The following diagram illustrates a typical workflow for conducting an ATP hydrolysis kinetics experiment.

ATP_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, ATP, Enzyme) ReactionSetup Set up Reaction Mixtures (Varying [ATP]) ReagentPrep->ReactionSetup StandardCurve Prepare Phosphate Standard Curve Detection Measure Pi Production (e.g., Malachite Green) StandardCurve->Detection Incubation Incubate at Constant Temperature ReactionSetup->Incubation Quench Stop Reaction (if applicable) Incubation->Quench Quench->Detection CalcRate Calculate Initial Reaction Rates (V₀) Detection->CalcRate PlotData Plot V₀ vs. [ATP] (Michaelis-Menten Plot) CalcRate->PlotData DetermineParams Determine Kinetic Parameters (Km, Vmax, kcat) PlotData->DetermineParams

Caption: General Experimental Workflow for Enzyme Kinetics.

References

Application Notes: Utilizing Sodium ATP in In Vitro Transcription-Translation Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In vitro transcription-translation (IVTT) systems are powerful tools for rapid protein synthesis and analysis in a cell-free environment. These systems are essential for a wide range of applications, from fundamental research in molecular biology to high-throughput screening in drug development. A critical component of any IVTT system is the energy source, typically provided in the form of adenosine triphosphate (ATP). While magnesium and potassium salts of ATP are commonly used, the sodium salt of ATP (Sodium ATP) can also be employed. This document provides detailed application notes and protocols for setting up an IVTT system using this compound, with a focus on prokaryotic (E. coli-based) systems.

The Role of Cations in IVTT Systems

The cationic composition of the IVTT reaction buffer is critical for optimal performance. Divalent cations, particularly magnesium (Mg²⁺), play a crucial role in the activity of many enzymes involved in transcription and translation. Mg²⁺ is an essential cofactor for RNA polymerase and is required for the proper folding and function of ribosomes. It also forms a complex with ATP (Mg-ATP), which is the actual substrate for many ATP-dependent enzymes.

Monovalent cations, such as potassium (K⁺) and sodium (Na⁺), also significantly influence the efficiency of gene expression in IVTT systems. The concentration and type of monovalent cation can affect protein-nucleic acid interactions, the stability of ribosomal complexes, and the overall rate of protein synthesis. While potassium glutamate is often the preferred salt for high-yield IVTT reactions due to its ability to promote efficient translation, the use of sodium salts, including this compound, can be explored, though careful optimization is required.

Considerations for Using this compound

When substituting other forms of ATP with this compound, it is crucial to consider the following:

  • Magnesium Concentration: Since Mg-ATP is the active form for many enzymes, the concentration of free Mg²⁺ must be carefully optimized when using this compound. It is recommended to perform a titration of magnesium acetate or magnesium chloride to determine the optimal concentration for your specific IVTT system and template.

  • Overall Ionic Strength: The total concentration of monovalent ions (Na⁺ and K⁺) will affect the efficiency of the system. If using this compound, the concentration of other sodium and potassium salts in the buffer should be adjusted to maintain an optimal ionic strength.

  • Enzyme Activity: The activity of T7 RNA polymerase and other enzymes in the system may be sensitive to the specific cation present. It is advisable to empirically test the performance of the system with this compound compared to other ATP salts.

Data Presentation

The following table summarizes the typical concentration ranges for key components in an E. coli S30-based IVTT system. When using this compound, it is recommended to start with a concentration in the middle of the specified range and optimize from there, paying close attention to the magnesium concentration.

ComponentStock ConcentrationFinal Concentration RangePurpose
Energy Source
This compound100 mM1.0 - 2.0 mMProvides energy for transcription and translation
GTP, CTP, UTP100 mM each0.8 - 1.2 mM eachBuilding blocks for RNA synthesis
Phosphoenolpyruvate (PEP)400 mM20 - 40 mMATP regeneration
Enzymes & Extracts
E. coli S30 Extract-25 - 35% (v/v)Source of ribosomes, tRNAs, and translation factors
T7 RNA Polymerase1 mg/mL10 - 20 µg/mLCatalyzes transcription of DNA template
Pyruvate Kinase10 mg/mL10 - 20 µg/mLRegenerates ATP from PEP and ADP
RNase Inhibitor40 U/µL0.5 - 1.0 U/µLProtects mRNA from degradation
Buffers & Salts
HEPES-KOH, pH 7.51 M50 - 60 mMBuffering agent
Potassium Glutamate2 M80 - 120 mMMonovalent salt, enhances translation
Ammonium Acetate2 M60 - 90 mMMonovalent salt
Magnesium Acetate1 M8 - 14 mMDivalent cation, critical for enzyme function
Dithiothreitol (DTT)1 M1 - 2 mMReducing agent
Other Components
Amino Acid Mix20 mM each1.0 - 1.5 mM eachBuilding blocks for protein synthesis
DNA Template0.5 - 1.0 µg/µL5 - 15 µg/mLGenetic template for transcription
Folinic Acid10 mg/mL30 - 40 µg/mLCofactor for protein synthesis
tRNA mixture20 mg/mL150 - 200 µg/mLTransfer RNA for translation

Experimental Protocols

Protocol 1: Preparation of E. coli S30 Extract

This protocol describes the preparation of a crude S30 extract from E. coli BL21(DE3) cells, which can be used in the IVTT reaction.

Materials:

  • E. coli BL21(DE3) strain

  • 2xYT medium

  • S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT

  • S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium glutamate, 1 mM DTT

  • Pre-incubation Mix: 1 M Tris-acetate (pH 8.2), 100 mM DTT, 200 mM ATP (sodium salt), 20 mM of each amino acid, 1 M phosphoenolpyruvate, 10 mg/mL pyruvate kinase

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Inoculate 1 L of 2xYT medium with a fresh overnight culture of E. coli BL21(DE3).

  • Grow the cells at 37°C with vigorous shaking to an OD₆₀₀ of 1.5-2.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30 Buffer A.

  • Resuspend the cell pellet in 1.2 mL of S30 Buffer B per gram of wet cell paste.

  • Lyse the cells using a French press at 12,000 psi. Perform the lysis twice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (this is the S30 extract) and add 1/10th volume of the Pre-incubation Mix.

  • Incubate the mixture at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

  • Dialyze the S30 extract against 50 volumes of S30 Buffer B for 4 hours at 4°C, with one buffer change.

  • Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Aliquot the supernatant and store at -80°C.

Protocol 2: In Vitro Transcription-Translation Reaction with this compound

This protocol outlines the setup of a standard 25 µL IVTT reaction.

Materials:

  • Prepared S30 Extract

  • 10x Reaction Buffer: 550 mM HEPES-KOH (pH 7.5), 20 mM DTT

  • Energy Mix: 12 mM this compound, 8 mM each of GTP, CTP, and UTP, 200 mM Phosphoenolpyruvate

  • Salt Mix: 900 mM Potassium Glutamate, 800 mM Ammonium Acetate, 120 mM Magnesium Acetate

  • Amino Acid Mix (complete, minus methionine if radiolabeling)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNA template (plasmid or linear PCR product with a T7 promoter)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the reaction mixture in the following order:

ComponentVolume (µL) for 25 µL reactionFinal Concentration
Nuclease-free waterto 25 µL-
10x Reaction Buffer2.51x
Salt Mix2.51x
Energy Mix2.51x
Amino Acid Mix2.51x
S30 Extract7.530% (v/v)
T7 RNA Polymerase0.510 µg/mL
RNase Inhibitor0.520 units
DNA Template1.010 µg/mL
  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Analyze the protein product by SDS-PAGE, Western blot, or activity assay.

Mandatory Visualization

IVTT_Workflow cluster_prep Component Preparation cluster_reaction IVTT Reaction cluster_analysis Product Analysis S30_Prep S30 Extract Preparation Reaction_Setup Reaction Assembly (on ice) S30_Prep->Reaction_Setup DNA_Prep DNA Template (Plasmid/PCR) DNA_Prep->Reaction_Setup Reagent_Prep Reaction Buffers & Reagents Reagent_Prep->Reaction_Setup Incubation Incubation (37°C, 1-2h) Reaction_Setup->Incubation Transcription & Translation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot Incubation->Western_Blot Activity_Assay Functional Assay Incubation->Activity_Assay

Figure 1. Experimental workflow for setting up an in vitro transcription-translation system.

Coupled_Transcription_Translation cluster_prokaryote Prokaryotic Cell Cytoplasm cluster_transcription Transcription cluster_translation Translation DNA DNA Template RNAP RNA Polymerase mRNA mRNA RNAP->mRNA synthesizes Ribosome Ribosome Polypeptide Growing Polypeptide Ribosome->Polypeptide synthesizes mRNA->Ribosome binds to

Figure 2. Coupled transcription and translation in a prokaryotic system.

Application Notes and Protocols for Utilizing Sodium ATP with DNA Ligase in Molecular Cloning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium adenosine triphosphate (ATP) as a critical substrate for DNA ligase in molecular cloning workflows. This document outlines the enzymatic mechanism, optimal reaction conditions, and detailed protocols for successful ligation of both cohesive and blunt-ended DNA fragments.

Introduction

DNA ligases are essential enzymes in molecular biology that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of DNA strands. This enzymatic reaction is fundamental to numerous molecular cloning techniques, including the insertion of DNA fragments into plasmid vectors. While various DNA ligases exist, bacteriophage T4 DNA ligase is the most widely used in laboratory settings due to its ability to join both cohesive (sticky) and blunt-ended DNA. The activity of T4 DNA ligase is strictly dependent on the presence of ATP as a cofactor, which provides the necessary energy for the ligation reaction.[1] In contrast, DNA ligases from most prokaryotes, such as E. coli, utilize nicotinamide adenine dinucleotide (NAD+) as an energy source.[2] Understanding the optimal concentration and handling of sodium ATP is therefore critical for achieving high ligation efficiencies.

Mechanism of T4 DNA Ligase Action

The ligation reaction catalyzed by T4 DNA ligase in the presence of ATP proceeds through a three-step mechanism:

  • Adenylation of the Ligase: The lysine residue in the active site of the T4 DNA ligase attacks the α-phosphate of ATP, leading to the formation of a covalent enzyme-AMP intermediate and the release of pyrophosphate.[3]

  • Transfer of AMP to the 5'-Phosphate: The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA "donor" strand, creating a DNA-adenylate intermediate.[3]

  • Phosphodiester Bond Formation: The 3'-hydroxyl group of the DNA "acceptor" strand attacks the DNA-adenylate intermediate, resulting in the formation of a phosphodiester bond and the release of AMP.[3]

This three-step process is crucial for the successful joining of DNA fragments.

Quantitative Data on this compound Concentration in Ligation Reactions

The concentration of this compound is a critical parameter that can significantly influence the efficiency of a ligation reaction. While standard protocols often recommend a final concentration of 1 mM ATP, optimization may be required for specific applications, particularly for the less efficient blunt-end ligations. The following table summarizes key quantitative data regarding ATP concentration in T4 DNA ligase-mediated reactions.

ParameterCohesive-End LigationBlunt-End LigationReference(s)
Optimal ATP Concentration ~0.5 mM - 1 mM0.5 mM[4][5]
Inhibitory ATP Concentration >5 mM (limited reduction)≥5 mM (complete inhibition)[5]
Km of T4 DNA Ligase for ATP 1.4 x 10-5 MNot Specified[2]

Note: The presence of monovalent cations like Na+ can inhibit T4 DNA ligase activity, particularly at concentrations around 200 mM.[1] However, the sodium counter-ion from this compound at typical concentrations is unlikely to be inhibitory.

Experimental Protocols

Protocol 1: Standard Ligation of Cohesive-Ended DNA Fragments

This protocol is suitable for routine cloning of DNA fragments with compatible cohesive (sticky) ends.

Materials:

  • Vector DNA (linearized)

  • Insert DNA

  • T4 DNA Ligase (with a concentration of 1-3 units/µL)

  • 10X T4 DNA Ligase Buffer (typically containing 10 mM ATP)

  • Nuclease-free water

Procedure:

  • Thaw Components: Thaw the 10X T4 DNA Ligase Buffer at room temperature and place it on ice.[6] Keep the T4 DNA ligase enzyme in a freezer block or on ice at all times.

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components:

    • Vector DNA: 50-100 ng

    • Insert DNA: Use a 3:1 molar ratio of insert to vector. The amount can be calculated using online tools or the following formula: ng of insert = (ng of vector x size of insert in bp / size of vector in bp) x 3

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at 16°C overnight or at room temperature (20-25°C) for 1-2 hours.[3]

  • Heat Inactivation (Optional): Inactivate the T4 DNA ligase by heating the reaction at 65°C for 10 minutes.[6]

  • Transformation: Proceed with the transformation of competent bacterial cells using 1-5 µL of the ligation mixture.

Protocol 2: Optimized Ligation of Blunt-Ended DNA Fragments

Blunt-end ligation is inherently less efficient than cohesive-end ligation. This protocol includes modifications to enhance the success rate.

Materials:

  • Vector DNA (linearized and dephosphorylated)

  • Insert DNA (phosphorylated)

  • T4 DNA Ligase (high concentration, e.g., 5 units/µL or more)

  • 10X T4 DNA Ligase Buffer (with 10 mM ATP)

  • Polyethylene Glycol (PEG) 8000 (e.g., 50% w/v solution)

  • Nuclease-free water

  • (Optional) 10 mM ATP solution for concentration adjustment

Procedure:

  • Thaw Components: Thaw the 10X T4 DNA Ligase Buffer and PEG solution at room temperature and place them on ice. Keep the T4 DNA ligase on ice.

  • Reaction Setup: In a sterile microcentrifuge tube on ice, assemble the following components:

    • Vector DNA: 100 ng

    • Insert DNA: Use a 5:1 to 10:1 molar ratio of insert to vector.

    • 10X T4 DNA Ligase Buffer: 2 µL (Final ATP concentration will be 1 mM. For optimization to 0.5 mM, use a buffer with 5 mM ATP or add a calculated volume of a separate 10 mM ATP stock to a buffer lacking ATP).[4]

    • 50% PEG 8000: 2 µL (for a final concentration of 5%)

    • T4 DNA Ligase: 1-2 µL (higher concentration is recommended)

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or at 16°C overnight.[4]

  • Transformation: Proceed directly to transformation without heat inactivation, as PEG can interfere with transformation efficiency after heating. Use 1-2 µL of the ligation mixture for transformation.

Visualizations

DNA_Ligation_Workflow cluster_prep DNA Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector DNA RE_V Restriction Enzyme Digestion Vector->RE_V Insert Insert DNA RE_I Restriction Enzyme Digestion Insert->RE_I Dephos Dephosphorylation (Vector) RE_V->Dephos Phospho Phosphorylation (Insert - if PCR product) RE_I->Phospho Ligation_Mix Ligation Mix: - Prepared Vector - Prepared Insert - T4 DNA Ligase - this compound - Ligase Buffer RE_I->Ligation_Mix Dephos->Ligation_Mix Phospho->Ligation_Mix Transformation Transformation into Competent Cells Ligation_Mix->Transformation Selection Selection and Screening of Recombinant Clones Transformation->Selection

Caption: Molecular cloning workflow using T4 DNA Ligase.

T4_Ligase_Mechanism cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase T4 DNA Ligase (Active Site Lysine) Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP + ATP ATP This compound ATP->Ligase_AMP PPi Pyrophosphate (PPi) Ligase_AMP->PPi - PPi DNA_AMP DNA-Adenylate Intermediate Ligase_AMP->DNA_AMP + DNA-5'-P DNA_5P DNA with 5'-Phosphate DNA_5P->DNA_AMP Released_Ligase T4 DNA Ligase DNA_AMP->Released_Ligase - Ligase Ligated_DNA Ligated DNA (Phosphodiester Bond) DNA_AMP->Ligated_DNA + DNA-3'-OH DNA_3OH DNA with 3'-Hydroxyl DNA_3OH->Ligated_DNA AMP AMP Ligated_DNA->AMP - AMP

Caption: Mechanism of T4 DNA Ligase.

References

Methods for Real-Time Monitoring of ATP Consumption in Biochemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions essential for life. The real-time monitoring of ATP consumption is critical for understanding enzyme kinetics, elucidating signaling pathways, and for the discovery and development of novel therapeutics. This document provides detailed application notes and protocols for several key methods used to monitor ATP consumption in real-time. The methods covered include bioluminescence-based assays, enzyme-coupled assays, fluorescence-based assays, and label-free technologies.

Bioluminescence-Based Assays

Bioluminescence assays are a widely used method for detecting ATP due to their high sensitivity and broad dynamic range. These assays are based on the ATP-dependent oxidation of luciferin by luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP.

Principle

The firefly luciferase enzyme catalyzes the following reaction:

Luciferin + ATP + O₂ → Oxyluciferin + AMP + PPi + Light

In the context of monitoring ATP consumption, the assay is typically performed as an endpoint measurement. The biochemical reaction of interest is allowed to proceed for a set amount of time, after which the luciferase and luciferin are added. The resulting luminescence is inversely proportional to the activity of the ATP-consuming enzyme.

Key Commercial Assays

Several commercial kits are available that are based on this principle, such as the Kinase-Glo®, ADP-Glo™ Kinase Assay, and the Luminescent ATP Cell Viability Assay.[1][2] These kits provide stabilized luciferase formulations that produce a long-lasting luminescent signal, making them suitable for high-throughput screening.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol is a general guideline for using a luciferase-based assay to measure the activity of a kinase, an enzyme that consumes ATP to phosphorylate a substrate.

Materials:

  • Kinase-Glo® Reagent (Promega)

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo® buffer with the Kinase-Glo® substrate as per the manufacturer's instructions. Allow the solution to equilibrate to room temperature before use.

    • Prepare the kinase reaction buffer.

    • Prepare serial dilutions of the kinase enzyme and the kinase substrate.

    • Prepare a solution of ATP at a concentration appropriate for the kinase being studied (often near the Km for ATP).

  • Set up the Kinase Reaction:

    • To each well of the microplate, add the following components in this order:

      • Kinase reaction buffer

      • Kinase substrate

      • Kinase enzyme

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.

    • Include control wells:

      • "No kinase" control (to determine background ATP levels).

      • "No substrate" control.

      • Positive and negative controls if screening for inhibitors.

  • Incubate:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

  • ATP Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.

    • Add an equal volume of the prepared Kinase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes at room temperature to ensure cell lysis (if applicable) and complete reaction.

    • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence:

    • Measure the luminescence of each well using a luminometer. The integration time should be optimized for the instrument used.

  • Data Analysis:

    • Subtract the background luminescence (from the "no kinase" control) from all other readings.

    • The decrease in luminescence in the experimental wells compared to the "no kinase" control is proportional to the amount of ATP consumed by the kinase.

Signaling Pathway Diagram: Generic Kinase Activity

Kinase_Signaling_Pathway cluster_reaction Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP

Caption: A diagram illustrating a generic kinase-catalyzed phosphorylation reaction where ATP is consumed.

Enzyme-Coupled Assays

Enzyme-coupled assays provide a continuous, real-time method for monitoring ATP consumption by linking the production of ADP to a change in absorbance or fluorescence. The most common example is the NADH-coupled assay.

Principle

The NADH-coupled assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The assay utilizes two coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • ATP-consuming reaction: ATP → ADP + Pi (catalyzed by the enzyme of interest, e.g., an ATPase)

  • Pyruvate kinase reaction: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by PK)

  • Lactate dehydrogenase reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by LDH)

For every molecule of ATP consumed, one molecule of NADH is oxidized. The rate of ATP consumption is therefore directly proportional to the rate of decrease in NADH absorbance.

Experimental Protocol: NADH-Coupled ATPase Assay

This protocol is designed for the continuous monitoring of an ATPase in a 96-well plate format.[3][4]

Materials:

  • ATPase of interest

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ATP

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare the Coupling Enzyme Mix:

    • In the reaction buffer, prepare a fresh coupling enzyme mix containing:

      • 2-10 mM PEP

      • 0.2-1 mM NADH

      • 5-10 units/mL PK

      • 7-15 units/mL LDH

    • The concentrations of the coupling enzymes and substrates may need to be optimized to ensure that the ATP-consuming reaction is the rate-limiting step.

  • Set up the Reaction:

    • To each well of the microplate, add the coupling enzyme mix.

    • Add the ATPase of interest to the experimental wells.

    • Include a "no enzyme" control to measure the background rate of NADH oxidation.

  • Equilibrate and Baseline Reading:

    • Place the plate in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Monitor the absorbance at 340 nm for a few minutes to establish a stable baseline.

  • Initiate the Reaction:

    • Initiate the reaction by adding a small volume of a concentrated ATP solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic trace.

    • Subtract the background rate from the "no enzyme" control wells.

    • Convert the rate of absorbance change to the rate of ATP consumption using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Experimental Workflow Diagram: NADH-Coupled Assay

NADH_Coupled_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Coupling Enzyme Mix (PK, LDH, PEP, NADH) add_mix Add Coupling Mix to Wells prep_reagents->add_mix add_enzyme Add ATPase to Wells add_enzyme->add_mix equilibrate Equilibrate Plate & Read Baseline A340 add_mix->equilibrate initiate Initiate with ATP equilibrate->initiate monitor Monitor A340 Decrease Over Time initiate->monitor calc_rate Calculate Rate (ΔA340/min) monitor->calc_rate correct_bkg Correct for Background calc_rate->correct_bkg convert Convert to ATP Consumption Rate correct_bkg->convert

Caption: Workflow for a continuous enzyme-coupled NADH assay to monitor ATP consumption.

Fluorescence-Based Assays

Fluorescence-based assays for ATP consumption often rely on biosensors that change their fluorescent properties upon binding to ATP or its hydrolysis products, ADP and AMP. These can be genetically encoded protein sensors or synthetic fluorescent probes.

Principle

There are several types of fluorescence-based ATP assays:

  • ATP-Binding Biosensors: These are often FRET (Förster Resonance Energy Transfer)-based sensors where a conformational change upon ATP binding alters the distance or orientation between two fluorophores, leading to a change in the FRET signal.

  • ADP/AMP Biosensors: These sensors detect the product of ATP hydrolysis. For example, a fluorescently labeled protein might exhibit an increase in fluorescence upon binding to ADP.[5]

  • Indicator Displacement Assays: These assays use a fluorescent probe that is displaced from a synthetic receptor by ATP or ADP, leading to a change in fluorescence.[6]

Fluorescent biosensors are particularly useful for real-time measurements in living cells, allowing for the spatial and temporal dynamics of ATP consumption to be studied.[7][8][9]

Experimental Protocol: Using a Fluorescent ADP Biosensor

This protocol provides a general framework for using a purified fluorescent ADP biosensor to monitor kinase activity in real-time.

Materials:

  • Fluorescent ADP biosensor (e.g., MDCC-ParM)[5]

  • Kinase of interest and its substrate

  • Reaction Buffer (specific to the kinase and biosensor)

  • ATP

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare solutions of the kinase, substrate, and ATP in the appropriate reaction buffer.

    • Prepare the ADP biosensor at a concentration that provides a good signal-to-noise ratio.

  • Calibration Curve:

    • To determine the relationship between fluorescence and ADP concentration, create a standard curve.

    • In the reaction buffer containing the biosensor and a concentration of ATP similar to that used in the kinase reaction, titrate in known concentrations of ADP and measure the corresponding fluorescence.

  • Set up the Kinase Reaction:

    • In a cuvette or microplate well, combine the reaction buffer, kinase substrate, and the fluorescent ADP biosensor.

    • Place the cuvette/plate in the fluorometer and record a baseline fluorescence signal.

  • Initiate and Monitor the Reaction:

    • Initiate the kinase reaction by adding the kinase enzyme and ATP.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence will correspond to the production of ADP.

  • Data Analysis:

    • Convert the raw fluorescence data to ADP concentration using the calibration curve.

    • The initial rate of the reaction can be determined from the slope of the ADP concentration versus time plot.

Label-Free Technologies

Label-free technologies, such as Isothermal Titration Calorimetry (ITC), offer a direct way to measure the heat changes associated with ATP hydrolysis, providing a real-time and continuous readout of enzyme activity.

Principle of Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biochemical reaction.[10][11][12][13] For an ATP-consuming enzyme, the hydrolysis of ATP is an exothermic process. An ITC instrument maintains a constant temperature in a sample cell containing the enzyme. When substrate (ATP) is injected into the cell, the enzyme turns it over, releasing heat. The instrument's feedback system measures the power required to maintain a constant temperature, which is directly proportional to the reaction rate.

Experimental Protocol: ITC for Enzyme Kinetics

This protocol describes a multiple-injection ITC experiment to determine the kinetic parameters of an ATP-consuming enzyme.[14]

Materials:

  • Isothermal Titration Calorimeter

  • Enzyme of interest (in a suitable buffer)

  • Substrate (ATP) solution (in the same buffer)

Procedure:

  • Sample Preparation:

    • Prepare the enzyme solution at a low concentration (typically in the nanomolar range) in a degassed buffer.

    • Prepare a concentrated solution of ATP in the same, matched buffer.

    • Thoroughly degas both the enzyme and ATP solutions.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature.

    • Load the enzyme solution into the sample cell and the ATP solution into the injection syringe.

  • Titration:

    • After the system has reached thermal equilibrium, perform a series of small injections of the ATP solution into the sample cell.

    • Each injection will produce a heat-rate peak that corresponds to the enzyme-catalyzed reaction. As the substrate is consumed, the rate of the reaction will decrease, and the size of the heat-rate peaks will diminish.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to determine the heat rate for each injection.

    • The heat rate is directly proportional to the reaction velocity.

    • By plotting the reaction velocity against the substrate concentration, the Michaelis-Menten parameters (Km and Vmax) can be determined.

Logical Diagram: ITC for Enzyme Kinetics

ITC_Logic Enzyme_in_cell Enzyme in Sample Cell Injection Inject ATP Enzyme_in_cell->Injection ATP_in_syringe ATP in Syringe ATP_in_syringe->Injection Reaction ATP Hydrolysis (Exothermic Reaction) Injection->Reaction Heat_Release Heat Released Reaction->Heat_Release Power_Compensation ITC Measures Power to Maintain T Heat_Release->Power_Compensation Data_Output Power vs. Time Data Power_Compensation->Data_Output Analysis Integrate Peaks & Plot Rate vs. [S] Data_Output->Analysis Kinetics Determine Km & Vmax Analysis->Kinetics

Caption: Logical flow of an Isothermal Titration Calorimetry experiment for determining enzyme kinetics.

Quantitative Data Summary

The choice of assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the need for real-time data. The following table summarizes key quantitative parameters for the described methods.

Method Principle Typical Sensitivity Dynamic Range Throughput Real-Time Capability
Bioluminescence ATP-dependent light productionPicomolar to femtomolar3-5 orders of magnitudeHighEndpoint (can be adapted for kinetic reads)
Enzyme-Coupled (NADH) Spectrophotometric monitoring of NADH oxidationMicromolar1-2 orders of magnitudeMedium to HighYes (continuous)
Fluorescence Biosensors Change in fluorescence upon binding ATP/ADPNanomolar to micromolar1-3 orders of magnitudeMedium to HighYes (continuous)
Isothermal Titration Calorimetry (ITC) Measurement of reaction heatMicromolarDependent on enzyme kineticsLowYes (continuous)

Conclusion

The real-time monitoring of ATP consumption is a powerful tool in biochemical and pharmacological research. The choice of method depends on a variety of factors including the specific biological question, the required sensitivity, and the available instrumentation. Bioluminescence assays offer unparalleled sensitivity for endpoint measurements, while enzyme-coupled and fluorescence-based assays provide robust platforms for continuous monitoring. Label-free technologies like ITC offer a direct and thermodynamic perspective on enzyme kinetics. By understanding the principles and protocols of these diverse methods, researchers can effectively investigate the central role of ATP in biological systems.

References

Application Notes and Protocols for Employing Sodium ATP in Studies of ABC Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to utilizing Sodium Adenosine Triphosphate (ATP) in the functional characterization of ATP-Binding Cassette (ABC) transporters. ABC transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[1] Understanding their function is crucial in various fields, including pharmacology, as they play a significant role in drug absorption, distribution, and multidrug resistance in cancer.[2]

Core Principle: The Role of Sodium ATP

ABC transporters harness the chemical energy stored in ATP to drive the transport of substrates against their concentration gradient.[3] The binding and subsequent hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) by the nucleotide-binding domains (NBDs) of the transporter induce conformational changes in the transmembrane domains (TMDs), leading to substrate translocation.[4] this compound, in the presence of magnesium ions (Mg²⁺), serves as the essential energy source for these transporters. Therefore, assays measuring ATP hydrolysis (ATPase assays) or ATP-dependent substrate transport are fundamental for studying ABC transporter function.[5]

Data Presentation: Quantitative Parameters for ATPase Assays

The following table summarizes key quantitative data from various published protocols for ABC transporter ATPase assays. This allows for easy comparison of experimental conditions for different transporters.

ABC TransporterMembrane ProteinThis compound ConcentrationIncubation Time & TemperatureAssay Buffer ComponentsReference
ABCG2 5 µg total membranes from transfected HEK293 cells4 mM ATP/Mg²⁺30 min at 37°C50 mM MOPS, 50 mM KCl, 0.5 mM EGTA, 5 mM NaN₃, 2.5 mM DTT, 1 mM Ouabain, pH 7[6]
BCRP (ABCG2) Purified membrane vesicles from mammalian cellsNot specified directly, but ATP hydrolysis is measuredNot specifiedNot specified[7]
MRP1 (ABCC1) Purified membrane vesicles from Sf9 or mammalian cellsNot specified directly, but ATP hydrolysis is measuredNot specifiedNot specified[8]
ABCA2 10 µg total protein from membrane vesicles5 mM ATP with Mg²⁺Not specified50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM dithiothreitol, 10 mM MgCl₂[9]
Sav1866 Crude E. coli membranes0-2 mM Na₂ATP20 min at 37°CNot specified[10]
P-glycoprotein (P-gp) Purified linker mutant P-gp18 mM ATP (in the absence of Mg²⁺ for crystallization)Not specifiedNot specified[11]

Experimental Protocols

Vanadate-Sensitive ATPase Assay

This protocol is a common method to measure the specific ATPase activity of an ABC transporter. Sodium orthovanadate (Na₃VO₄) is a phosphate analog that inhibits P-type ATPases and ABC transporters by trapping ADP in the nucleotide-binding site, thus providing a baseline to measure transporter-specific ATP hydrolysis.

Materials:

  • ABC transporter-expressing membrane vesicles

  • This compound solution (e.g., 100 mM stock, pH 7.0)

  • Magnesium chloride (MgCl₂) solution (e.g., 1 M stock)

  • ATPase Assay Buffer (see table above for examples)

  • Sodium orthovanadate (Na₃VO₄) solution (e.g., 10 mM stock)

  • Test compounds (potential substrates or inhibitors)

  • 5% Sodium dodecyl sulfate (SDS) solution

  • Colorimetric reagent for phosphate detection (e.g., containing ammonium molybdate and ascorbic acid)

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Thaw the ABC transporter-expressing membrane vesicles on ice.

  • Prepare the reaction mixtures in a 96-well plate. For each condition, prepare a sample with and without the inhibitor (e.g., 100 µM sodium orthovanadate).

  • To each well, add the appropriate volume of ATPase Assay Buffer.

  • Add the membrane protein (e.g., 5 µg) to each well.

  • Add the test compound at various concentrations or the corresponding vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding this compound and MgCl₂ to a final concentration of, for example, 4 mM. The total reaction volume is typically 50 µL.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 5% SDS solution.

  • Add 100 µL of the colorimetric reagent to each well and incubate at room temperature for 30 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 630 and 850 nm using a microplate reader.

  • Prepare a phosphate standard curve to determine the amount of inorganic phosphate (Pi) released.

  • The vanadate-sensitive ATPase activity is calculated by subtracting the amount of Pi released in the presence of sodium orthovanadate from the amount released in its absence.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a (typically radiolabeled or fluorescent) substrate into membrane vesicles.

Materials:

  • ABC transporter-expressing membrane vesicles

  • This compound solution (e.g., 100 mM stock, pH 7.0)

  • Magnesium chloride (MgCl₂) solution (e.g., 1 M stock)

  • Transport Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0)

  • Labeled substrate (e.g., [³H]-estrone-3-sulfate for OATP)

  • Test compounds (potential inhibitors)

  • Ice-cold wash buffer

  • Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader

Protocol:

  • Thaw the membrane vesicles on ice.

  • Prepare the reaction mixtures in tubes. Include a control reaction without ATP to measure ATP-independent substrate association with the vesicles.

  • Add the Transport Buffer and membrane vesicles to each tube.

  • Add the test compound or vehicle control.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the transport reaction by adding the labeled substrate and a mixture of this compound and MgCl₂ (final concentration, e.g., 4 mM).

  • Incubate at 37°C for a specific time (e.g., 5 minutes).

  • Stop the transport by adding a large volume of ice-cold wash buffer.

  • Rapidly filter the mixture through a filter membrane to separate the vesicles from the reaction medium.

  • Wash the filter with ice-cold wash buffer to remove any non-transported substrate.

  • For radiolabeled substrates, place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity. For fluorescent substrates, lyse the vesicles and measure the fluorescence.

  • The ATP-dependent transport is calculated by subtracting the substrate uptake in the absence of ATP from the uptake in the presence of ATP.

Mandatory Visualizations

ABC Transporter ATP Switch Model

The "ATP switch model" describes the conformational changes an ABC transporter undergoes during the transport cycle, powered by ATP binding and hydrolysis.[4]

ABC_Transporter_Cycle cluster_0 Inward-Facing Conformation cluster_1 Occluded and Outward-Facing Conformations cluster_2 Resetting the Transporter Resting_State Resting State (Substrate-free, inward-open) Substrate_Bound Substrate Binding (Inward-open) Resting_State->Substrate_Bound Substrate binds ATP_Bound ATP Binding & NBD Dimerization (Occluded) Substrate_Bound->ATP_Bound 2 ATP bind Substrate_Release Substrate Release (Outward-open) ATP_Bound->Substrate_Release Conformational change ATP_Hydrolysis ATP Hydrolysis (ADP + Pi) Substrate_Release->ATP_Hydrolysis Substrate released Pi_Release Pi Release & NBD Separation ATP_Hydrolysis->Pi_Release ADP remains bound Pi_Release->Resting_State ADP released

Caption: The ATP switch model of an ABC transporter's catalytic cycle.

Experimental Workflow for ATPase Assay

This diagram illustrates the key steps in performing a vanadate-sensitive ATPase assay to determine the effect of a test compound on ABC transporter activity.

ATPase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reactions in 96-well plate: - Assay Buffer - Membrane Vesicles - Test Compound / Vehicle Start->Reaction_Setup Pre_incubation Pre-incubate at 37°C for 10 min Reaction_Setup->Pre_incubation Initiate_Reaction Initiate with this compound + MgCl₂ Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C for 30 min Initiate_Reaction->Incubation Stop_Reaction Stop reaction with 5% SDS Incubation->Stop_Reaction Color_Development Add colorimetric reagent and incubate Stop_Reaction->Color_Development Measurement Measure absorbance Color_Development->Measurement Analysis Calculate vanadate-sensitive ATPase activity Measurement->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for a typical ABC transporter ATPase assay.

Logical Relationship: Substrate vs. Inhibitor Effects

This diagram illustrates how the ATPase assay can differentiate between substrates and inhibitors of an ABC transporter.

Compound_Effects Assay ATPase Assay Basal_Activity Basal ATPase Activity Assay->Basal_Activity Test_Compound Add Test Compound Basal_Activity->Test_Compound Stimulation Increased ATPase Activity Test_Compound->Stimulation Inhibition Decreased ATPase Activity Test_Compound->Inhibition Substrate Compound is a Substrate Stimulation->Substrate Inhibitor Compound is an Inhibitor Inhibition->Inhibitor

References

Application Notes and Protocols for Reconstituting Ion Pumps with Sodium and ATP in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reconstitution of ion pumps, such as the Na+/K+-ATPase, into artificial lipid bilayers (liposomes) is a powerful technique for studying their function in a controlled environment, free from the complexities of the native cell membrane. This document provides a detailed protocol for the reconstitution of Na+/K+-ATPase into proteoliposomes, enabling the study of ATP-dependent sodium pumping. The methodology is based on the detergent-dialysis method, which involves solubilizing the purified ion pump and lipids with a detergent, followed by the removal of the detergent to allow the spontaneous formation of proteoliposomes.

Quantitative Data Summary

The following table summarizes key quantitative data from literature for the successful reconstitution of Na+/K+-ATPase in liposomes.

ParameterValueReference
Lipid Composition DPPC:DPPE (1:1, w/w) with 55% cholesterol[1]
PC with varying fatty acid chain lengths[1]
Lipid:Protein Ratio 1:3 (w/w) for PC and PE mixtures[1]
Detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)[2][3]
Detergent Concentration Above Critical Micelle Concentration (CMC) of 6-10 mM for solubilization[2][3]
Proteoliposome Diameter ~140 nm for DPPC:DPPE proteoliposomes[1]
Up to 319.4 nm with phospholipids having 16-carbon chains[1]
Protein Incorporation ~89% for DPPC:DPPE proteoliposomes[1]
~75% for phospholipids with 16-carbon chains[1]
ATPase Activity Recovery ~78.9% for DPPC:DPPE proteoliposomes[1]
70-86% for various PC, PE, and cholesterol mixtures[1]
Enzyme Orientation Predominantly inside-out in DPPC:DPPE proteoliposomes[4]

Experimental Protocols

Materials
  • Purified Na+/K+-ATPase

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Cholesterol

  • CHAPS detergent

  • Reconstitution Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, pH 7.4

  • Dialysis Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, pH 7.4 (detergent-free)

  • ATP stock solution (100 mM)

  • Assay Buffer: 20 mM HEPES, 130 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM ATP, pH 7.4

  • Ouabain stock solution (10 mM)

  • Sodium orthovanadate stock solution (10 mM)

  • Phosphate standard solution

  • Malachite green reagent for phosphate detection[5][6]

  • Dialysis tubing (10-14 kDa MWCO)

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol for Reconstitution of Na+/K+-ATPase in Liposomes
  • Liposome Preparation:

    • Prepare a lipid mixture of DPPC, DPPE, and cholesterol in a molar ratio of 1:1:1.

    • Dissolve the lipids in chloroform in a round-bottom flask.

    • Remove the chloroform by rotary evaporation to form a thin lipid film.

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath).

    • Extrude the liposome suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to obtain large unilamellar vesicles (LUVs).

  • Solubilization:

    • To the LUV suspension, add CHAPS detergent to a final concentration of 10-15 mM (above its CMC).

    • Add the purified Na+/K+-ATPase to the lipid-detergent mixture at a lipid-to-protein ratio of 10:1 (w/w).

    • Incubate the mixture at 4°C for 1 hour with gentle agitation to ensure complete solubilization.

  • Detergent Removal by Dialysis:

    • Transfer the solubilized lipid-protein-detergent mixture into a dialysis cassette (10-14 kDa MWCO).

    • Dialyze against 1 liter of detergent-free Dialysis Buffer at 4°C.

    • Change the dialysis buffer every 12 hours for a total of 72 hours to ensure complete removal of the detergent. The slow removal of detergent facilitates the spontaneous formation of proteoliposomes with the incorporated Na+/K+-ATPase.

  • Proteoliposome Harvesting:

    • After dialysis, collect the proteoliposome suspension from the dialysis cassette.

    • To separate the proteoliposomes from unincorporated protein, centrifuge the suspension at 100,000 x g for 1 hour at 4°C.

    • Discard the supernatant and resuspend the proteoliposome pellet in the desired buffer for subsequent assays.

Protocol for Measuring ATP-Dependent Sodium Pump Activity
  • ATPase Activity Assay (Inorganic Phosphate Detection):

    • Prepare the reaction mixture containing Assay Buffer.

    • Add a known amount of the reconstituted proteoliposomes to the reaction mixture.

    • To measure Na+/K+-ATPase-specific activity, prepare a parallel reaction with the addition of 1 mM ouabain, a specific inhibitor of the Na+/K+-ATPase.

    • Initiate the reaction by adding ATP to a final concentration of 3 mM.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a solution that will precipitate the protein (e.g., trichloroacetic acid).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Quantify the amount of inorganic phosphate (Pi) released in the supernatant using the Malachite green colorimetric assay.[5][6]

    • The specific activity of the Na+/K+-ATPase is calculated as the difference in Pi released between the samples with and without ouabain, normalized to the amount of protein and the reaction time.

  • Determination of Pump Orientation:

    • The orientation of the reconstituted Na+/K+-ATPase can be determined by assessing the accessibility of the ATP-binding site (cytoplasmic) and the ouabain-binding site (extracellular).[4]

    • Measure the ATPase activity in the presence of ATP added to the external buffer. Only pumps with their ATP-binding site facing outwards (inside-out orientation) will be active.

    • To determine the total amount of active enzyme, permeabilize the liposomes with a low concentration of a mild detergent (e.g., a concentration below the CMC) to allow ATP access to all pumps, regardless of their orientation.

    • The ratio of activity without detergent to the activity with detergent gives the percentage of pumps in the inside-out orientation.

    • Similarly, the accessibility of the ouabain-binding site can be tested by adding ouabain to the external buffer and measuring the inhibition of ATP hydrolysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution cluster_assay Functional Assays lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion (LUVs) hydration->extrusion solubilization Solubilization with CHAPS extrusion->solubilization Add Purified Na+/K+-ATPase dialysis Detergent Removal (Dialysis) solubilization->dialysis atpase_assay ATPase Activity Assay dialysis->atpase_assay orientation_assay Orientation Determination dialysis->orientation_assay functional_cycle cluster_inside Inside (Cytoplasm) cluster_outside Outside E1_ATP E1-ATP E1_ATP_3Na E1-ATP-3Na+ E1_ATP->E1_ATP_3Na 3 Na+ bind E2_P_3Na E2-P-3Na+ E1_ATP_3Na->E2_P_3Na ATP Hydrolysis (Phosphorylation) E2_P_2K E2-P-2K+ E2_2K E2-2K+ E2_P_2K->E2_2K Dephosphorylation E2_2K->E1_ATP 2 K+ released, ATP binds K_in 2 K+ E2_P E2-P E2_P_3Na->E2_P 3 Na+ released Na_out 3 Na+ E2_P->E2_P_2K 2 K+ bind Na_in 3 Na+ K_out 2 K+

References

Application Notes and Protocols for Studying Cytoskeletal Protein Assembly Using Sodium ATP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. It is comprised of three main types of filaments: actin microfilaments, microtubules, and intermediate filaments. The assembly and disassembly of these structures are tightly regulated processes, often dependent on nucleotide hydrolysis. While guanosine triphosphate (GTP) is the primary energy source for microtubule polymerization, adenosine triphosphate (ATP), in the form of Sodium ATP, plays a critical role in the dynamics of actin and intermediate filaments. This document provides detailed application notes and protocols for utilizing this compound to study the assembly of these key cytoskeletal proteins. Understanding the intricate role of ATP in these processes is fundamental for basic research and for the development of novel therapeutics targeting a wide range of diseases, including cancer and neurodegenerative disorders.

I. Role of this compound in Actin Filament Assembly

Actin polymerization is a fundamental cellular process that is intrinsically linked to the binding and hydrolysis of ATP. Globular actin (G-actin) monomers bind to ATP, and this ATP-G-actin complex readily incorporates into the growing ends of actin filaments (F-actin). Following incorporation, ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This hydrolysis event is a key regulator of filament dynamics, influencing the stability of the filament and the process of "treadmilling," where there is net assembly at one end of the filament (the plus end) and net disassembly at the other (the minus end).

Quantitative Data on Actin Polymerization

The following table summarizes key kinetic parameters associated with actin polymerization in the presence of ATP. These values can be influenced by various factors, including the specific actin isoform, buffer conditions, and the presence of actin-binding proteins.

ParameterValueDescription
Critical Concentration (Cc) at Plus End ~0.1 µMThe concentration of ATP-G-actin above which polymerization occurs at the plus end of the filament.
Critical Concentration (Cc) at Minus End ~0.6 µMThe concentration of ATP-G-actin above which polymerization occurs at the minus end of the filament.
Rate of ATP Hydrolysis on F-actin ~0.3 s⁻¹The rate at which ATP is hydrolyzed to ADP-Pi within the actin filament.
Rate of Phosphate (Pi) Release ~0.0022 s⁻¹The rate at which inorganic phosphate is released from the ADP-Pi-actin subunit within the filament.
Experimental Protocol: Pyrene-Based Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. The fluorescence of pyrene is significantly enhanced in the hydrophobic environment of the actin filament compared to the aqueous environment when it is on a G-actin monomer.

Materials:

  • Lyophilized pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • ATP stock solution (100 mM, pH 7.0)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Actin Reconstitution: Reconstitute lyophilized pyrene-labeled actin in G-buffer to a stock concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers, gently mixing every 15 minutes.

  • Preparation of G-actin Solution: Dilute the pyrene-labeled actin stock to the desired final concentration (e.g., 0.2 mg/mL) in G-buffer. Keep on ice.

  • Initiation of Polymerization: In a 96-well plate, add 10 µL of 10x Polymerization Buffer to 90 µL of the G-actin solution. To study the effect of varying ATP concentrations, the 10x Polymerization Buffer can be prepared with different final concentrations of ATP.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 25°C. Measure the fluorescence intensity every 30 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a rapid increase in fluorescence (elongation), and a plateau (steady state). The slope of the elongation phase is proportional to the rate of polymerization.

Experimental Workflow: Pyrene-Based Actin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Pyrene-Actin in G-Buffer depolymerize Incubate on Ice (Depolymerization) reconstitute->depolymerize dilute Dilute to Final Concentration depolymerize->dilute mix Mix Actin with Polymerization Buffer in Plate dilute->mix measure Measure Fluorescence Over Time mix->measure plot Plot Fluorescence vs. Time measure->plot analyze Analyze Polymerization Kinetics plot->analyze

Caption: Workflow for the pyrene-based actin polymerization assay.

II. Role of this compound in Microtubule Assembly

The assembly of microtubules from αβ-tubulin dimers is primarily dependent on the binding and hydrolysis of GTP. GTP-bound tubulin dimers readily incorporate into the growing plus-ends of microtubules. Following incorporation, GTP is hydrolyzed to GDP, which induces a conformational change in the tubulin dimer, leading to mechanical strain in the microtubule lattice and promoting depolymerization.

While ATP is not the primary nucleotide for tubulin polymerization, studies have shown that it can have a modulatory effect. ATP can, in some cases, promote tubulin assembly, potentially by interacting with a nucleotide-binding site on tubulin that is distinct from the GTP-binding site, or through the action of ATP-dependent kinases that phosphorylate tubulin or microtubule-associated proteins (MAPs).

Quantitative Data on ATP's Influence on Microtubule Assembly

The effect of ATP on microtubule assembly is less characterized than that of GTP. However, some studies have reported the following:

ParameterObservation with ATPDescription
Critical Concentration (Cc) Reduced in the presence of ATPThe inclusion of ATP can lower the critical concentration of GTP-tubulin required for polymerization.
Nucleation Enhanced in the presence of ATPATP may promote the formation of tubulin oligomers that act as nuclei for microtubule elongation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay to Investigate ATP Effects

This protocol is adapted from a standard GTP-dependent tubulin polymerization assay, which measures the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM, pH 7.0)

  • ATP stock solution (100 mM, pH 7.0)

  • Glycerol

  • 96-well clear microplate

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to a stock concentration of 10 mg/mL. Keep on ice.

  • Preparation of Reaction Mix: On ice, prepare the reaction mix containing tubulin at the desired final concentration (e.g., 2-4 mg/mL) in Tubulin Polymerization Buffer with 1 mM GTP and 10% glycerol (to promote assembly).

  • Testing ATP Effect: To test the effect of ATP, prepare parallel reactions where varying concentrations of ATP (e.g., 0.1 mM, 0.5 mM, 1 mM) are added to the reaction mix. Include a control with no ATP.

  • Initiation of Polymerization: Transfer 100 µL of each reaction mix to the wells of a pre-warmed (37°C) 96-well plate.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the reactions with and without ATP to determine its effect on the lag time, rate, and extent of polymerization.

Experimental Workflow: Investigating ATP's Effect on Tubulin Polymerization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Tubulin in Buffer prepare_mix Prepare Reaction Mix with GTP and Glycerol reconstitute->prepare_mix add_atp Add Varying Concentrations of ATP prepare_mix->add_atp initiate Initiate Polymerization at 37°C add_atp->initiate measure Measure Turbidity (A340) Over Time initiate->measure plot Plot Absorbance vs. Time measure->plot compare Compare Curves with and without ATP plot->compare

Caption: Workflow for testing the effect of this compound on tubulin polymerization.

III. Role of this compound in Intermediate Filament Assembly

Intermediate filaments (IFs), such as vimentin, are generally considered to be more stable than actin filaments and microtubules. Their assembly from soluble tetrameric subunits does not have an absolute requirement for nucleotide hydrolysis. However, the dynamic reorganization and subunit exchange of IF networks are active processes that are dependent on ATP. This ATP-dependence is often linked to the activity of the actomyosin cytoskeleton, where ATP hydrolysis provides the energy for myosin motors to generate contractile forces that remodel the IF network. Additionally, ATP-dependent kinases can phosphorylate IF proteins, which can regulate their assembly and disassembly.

Qualitative Data on ATP's Role in Vimentin Dynamics
ProcessATP DependenceObservation
Vimentin Filament Reorganization ATP-dependentCollapse of the vimentin network around the nucleus is an active process requiring ATP. This is often mediated by the contraction of the actomyosin cortex.[1]
Vimentin Subunit Exchange ATP-dependentThe exchange of vimentin subunits between soluble pools and assembled filaments is an active process that requires ATP.
Experimental Protocol: Fluorescence Microscopy Assay for ATP-Dependent Vimentin Reorganization

This protocol uses fluorescence microscopy to visualize the effect of ATP on the organization of the vimentin filament network in permeabilized cells.

Materials:

  • Cells cultured on glass coverslips (e.g., fibroblasts)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in a cytoskeleton-stabilizing buffer)

  • Wash Buffer (cytoskeleton-stabilizing buffer without detergent)

  • ATP stock solution (100 mM, pH 7.0)

  • Fixative (e.g., 4% paraformaldehyde)

  • Primary antibody against vimentin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to sub-confluent density on glass coverslips.

  • Permeabilization: Gently wash the cells with pre-warmed PBS. Permeabilize the cells by incubating with Permeabilization Buffer for 1-2 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with Wash Buffer.

  • ATP Treatment: Incubate the cells in Wash Buffer with or without the addition of this compound (e.g., 1-2 mM final concentration) for 15-30 minutes at 37°C.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the fixed cells with PBS.

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.

    • Incubate with the primary anti-vimentin antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. Compare the organization of the vimentin network in cells treated with and without ATP.

Experimental Workflow: Visualizing ATP-Dependent Vimentin Reorganization

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging culture Culture Cells on Coverslips permeabilize Permeabilize Cells culture->permeabilize wash1 Wash Cells permeabilize->wash1 treat_atp Incubate with or without ATP wash1->treat_atp fix Fix Cells treat_atp->fix stain Immunostain for Vimentin fix->stain image Image with Fluorescence Microscope stain->image compare Compare Vimentin Organization image->compare G cluster_stimuli External Stimuli cluster_receptors Receptors cluster_rho Rho GTPases cluster_effectors Downstream Effectors cluster_cytoskeleton Cytoskeletal Response GF Growth Factors RTK RTKs GF->RTK ECM ECM Integrins Integrins ECM->Integrins Rac1 Rac1-GTP RTK->Rac1 Cdc42 Cdc42-GTP RTK->Cdc42 RhoA RhoA-GTP Integrins->RhoA ROCK ROCK RhoA->ROCK WAVE WAVE complex Rac1->WAVE WASP WASP/Arp2/3 Cdc42->WASP StressFibers Stress Fibers ROCK->StressFibers Lamellipodia Lamellipodia WAVE->Lamellipodia Filopodia Filopodia WASP->Filopodia G cluster_stimuli External Stimuli cluster_receptors Receptors cluster_pi3k PI3K Activation cluster_akt Akt Activation cluster_cytoskeleton Cytoskeletal Regulation GF Growth Factors RTK RTKs GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Actin Actin Dynamics Akt->Actin Microtubules Microtubule Stability Akt->Microtubules IFs IF Organization Akt->IFs

References

Application Note: High-Throughput Screening for Inhibitors of ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP)-dependent enzymes are a vast and diverse group of proteins that utilize the energy from ATP hydrolysis to drive a multitude of cellular processes. This class includes kinases, ATPases, helicases, and chromatin remodelers, which play critical roles in signal transduction, DNA replication and repair, metabolism, and cellular transport.[1] Dysregulation of these enzymes is frequently implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus for therapeutic intervention.[2][3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential inhibitors of therapeutic targets.[4] For ATP-dependent enzymes, a variety of HTS assays have been developed to measure enzyme activity or inhibitor binding in a miniaturized, automated format. These assays are designed to be robust, sensitive, and cost-effective, allowing for the efficient identification of lead compounds.[5][6]

This application note provides an overview of common HTS technologies for identifying inhibitors of ATP-dependent enzymes, with detailed protocols for key assay formats.

HTS Assay Technologies for ATP-Dependent Enzymes

The primary strategies for monitoring the activity of ATP-dependent enzymes in HTS can be broadly categorized into "signal-decrease" and "signal-increase" assays. The choice of assay technology depends on the specific enzyme, the nature of the substrate, and the desired screening endpoint.

2.1. ATP Depletion Assays (Signal-Decrease)

A straightforward method to measure the activity of any ATP-consuming enzyme is to quantify the amount of remaining ATP in the reaction. As the enzyme turns over its substrate, the ATP concentration decreases.

  • Luminescence-Based ATP Detection: This is the most common method for measuring ATP levels. The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light.[7][8] The luminescent signal is directly proportional to the ATP concentration. In an inhibition screen, active compounds prevent ATP consumption, resulting in a higher luminescent signal compared to uninhibited controls. These assays are highly sensitive, have a broad dynamic range, and are available in a homogeneous "add-and-read" format, making them ideal for HTS.[5][9]

2.2. Product Formation Assays (Signal-Increase)

An alternative approach is to detect the formation of one of the reaction products, typically adenosine diphosphate (ADP) or the modified substrate (e.g., a phosphorylated protein).

  • ADP Detection Assays: These universal assays can be applied to any ATP-dependent enzyme that produces ADP.

    • Coupled-Enzyme Assays: In this format, the generated ADP is used by a coupling enzyme in a subsequent reaction that produces a detectable signal. For example, ADP can be converted back to ATP by pyruvate kinase, with the concurrent conversion of phosphoenolpyruvate to pyruvate. The pyruvate is then used by lactate dehydrogenase to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.[10] For HTS, fluorescent or luminescent readouts are often preferred.

    • Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These are homogeneous assay formats that use specific antibodies or reagents that bind to ADP. For instance, the Transcreener® ADP assay uses an antibody that binds to a fluorescently labeled ADP tracer. When ADP is produced by the target enzyme, it displaces the tracer from the antibody, leading to a change in fluorescence polarization.[11] TR-FRET versions are also available, offering improved signal stability and reduced interference from fluorescent compounds.[12]

  • Phosphorylated Substrate Detection (for Kinases): For protein kinases, a common strategy is to detect the phosphorylated substrate.

    • Antibody-Based Detection (TR-FRET, FP): These assays utilize antibodies that specifically recognize the phosphorylated form of a peptide or protein substrate. In a typical TR-FRET assay, a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. Upon phosphorylation, the antibody binds to the substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.[2][13]

    • Fluorescent Polymer Superquenching: This method quantifies the phosphorylation of native proteins by their interaction with metal-ion coordinating groups on microspheres coated with a fluorescent polymer. The binding of the phosphorylated protein displaces a dye-labeled tracer, leading to an increase in fluorescence ("turn-on" assay).[14]

2.3. Direct Inhibitor Binding Assays

These assays identify compounds that bind to the ATP-binding site of the enzyme without measuring catalytic activity.

  • TR-FRET Kinase Binding Assays: This format uses a fluorescently labeled, ATP-competitive tracer that binds to the kinase's active site. A tagged kinase is recognized by a europium-labeled antibody. When the tracer is bound to the kinase, a high TR-FRET signal is produced.[13] Compounds that compete with the tracer for binding to the ATP pocket will disrupt FRET, leading to a decrease in the signal. This method is particularly useful for identifying both active and inactive state binders and can be performed with unactivated kinases.[12]

Data Presentation

Quantitative data from HTS campaigns are crucial for hit validation and lead optimization. The following tables summarize the key characteristics of the discussed assay technologies and provide example data for a hypothetical kinase inhibitor screening campaign.

Table 1: Comparison of HTS Assay Technologies for ATP-Dependent Enzymes

Assay TechnologyPrincipleSignal TypeAdvantagesDisadvantages
Luminescence ATP Detection Measures remaining ATP using luciferaseLuminescence (Signal-Decrease)Universal, highly sensitive, wide dynamic range, homogeneous format[5][9]Susceptible to inhibitors of luciferase; indirect measurement of enzyme activity[15]
TR-FRET ADP Detection Detects ADP produced using a specific antibody and a fluorescent tracerTR-FRET (Signal-Increase)Universal, robust, low interference, kinetic or endpoint readout[12]Requires specific reagents; can be more expensive
FP ADP Detection Competitive binding of produced ADP and a fluorescent ADP tracer to a specific antibodyFluorescence Polarization (Signal-Increase)Homogeneous, cost-effectiveLower signal window; potential for interference from colored or fluorescent compounds
TR-FRET Phospho-Substrate Detection Detects phosphorylated substrate using a phospho-specific antibodyTR-FRET (Signal-Increase)Direct measurement of kinase activity, high sensitivitySubstrate and antibody are specific to the kinase of interest
TR-FRET Kinase Binding Competitive displacement of a fluorescent tracer from the ATP-binding siteTR-FRET (Signal-Decrease)Measures direct binding, can use unactivated kinases, useful for slow-binding inhibitors[12][13]Does not measure inhibition of enzymatic function directly

Table 2: Example HTS Data for Inhibitors of Kinase X

CompoundIC50 (nM)Max Inhibition (%)Z'-FactorAssay Type
Staurosporine15980.85Luminescence ATP Detection
Compound A120950.82TR-FRET ADP Detection
Compound B850880.79TR-FRET Phospho-Substrate
Compound C>10,00025N/ALuminescence ATP Detection

Visualizations

Diagrams are essential for understanding complex biological pathways and experimental procedures.

G cluster_workflow High-Throughput Screening Workflow prep 1. Assay Plate Preparation (384-well plate) disp 2. Compound Dispensing (Test compounds, Controls) prep->disp reag1 3. Reagent Addition 1 (Enzyme, Substrate) disp->reag1 incub1 4. Incubation (Room Temp, 30-60 min) reag1->incub1 reag2 5. Reagent Addition 2 (Detection Reagent) incub1->reag2 incub2 6. Incubation (Room Temp, 10-60 min) reag2->incub2 read 7. Plate Reading (Luminometer/Fluorometer) incub2->read data 8. Data Analysis (% Inhibition, Z'-Factor, IC50) read->data

Caption: A generalized workflow for a high-throughput screening campaign.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec ATP ADP RAS RAS Rec->RAS RAF RAF Kinase RAS->RAF ATP ADP MEK MEK Kinase RAF->MEK ATP ADP ERK ERK Kinase MEK->ERK ATP ADP TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified diagram of the MAPK/ERK kinase cascade.

Experimental Protocols

The following protocols provide detailed methodologies for common HTS assays in a 384-well plate format.

Protocol 1: Luminescence-Based ATP Depletion Kinase Assay

Principle: This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-based reagent is added to stop the kinase reaction and generate a luminescent signal proportional to the ATP concentration. Inhibitors of the kinase will result in less ATP consumption and a higher luminescent signal.

Materials and Reagents:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Methodology:

  • Compound Plating: Dispense 100 nL of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate using an acoustic dispenser or pin tool.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mix in kinase assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to each well.

  • ATP Addition: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Mix the plate briefly on a plate shaker and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the luminescent ATP detection reagent to each well. This will stop the kinase reaction and initiate luminescence.

  • Signal Stabilization: Mix the plate for 2 minutes on a plate shaker and incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

    • A Z'-factor > 0.5 is considered excellent for HTS.[5]

Protocol 2: TR-FRET Based ADP Detection Assay

Principle: This homogeneous, competitive immunoassay measures the accumulation of ADP. The assay uses an anti-ADP antibody labeled with a europium (Eu) chelate (donor) and an ADP tracer labeled with a red-shifted fluorophore (acceptor). In the absence of enzymatic activity, the tracer binds to the antibody, resulting in a high FRET signal. ADP produced by the enzyme competes with the tracer for antibody binding, disrupting FRET and causing a decrease in the signal-to-background ratio.

Materials and Reagents:

  • ATP-dependent enzyme

  • Substrate

  • ATP

  • Assay buffer

  • Test compounds in DMSO

  • Positive control inhibitor

  • TR-FRET ADP detection kit (containing Eu-labeled antibody, fluorescent tracer, and stop/detection buffer)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Plating: Dispense 100 nL of compounds or controls into the wells of a 384-well plate.

  • Enzyme/Substrate Mix: Add 5 µL of a 2X enzyme/substrate solution in assay buffer to each well.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution in assay buffer to initiate the reaction. Final volume is 10 µL.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Detection Reagent Preparation: Prepare the detection mix by diluting the Eu-antibody and fluorescent tracer in the provided stop/detection buffer as per the manufacturer's instructions.

  • Reaction Termination and Detection: Add 10 µL of the detection mix to each well.

  • Signal Stabilization: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at ~340 nm.

Data Analysis:

  • Ratio Calculation: Calculate the ratio of acceptor emission to donor emission (665 nm / 615 nm) for each well.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)

  • Z'-Factor Calculation: Use the ratiometric values to calculate the Z'-factor as described in Protocol 1.

References

Troubleshooting & Optimization

Technical Support Center: Preventing ATP Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing ATP degradation in your experimental buffers. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the stability and reliability of ATP in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for ATP degradation in my experimental buffer?

A1: ATP is a relatively unstable molecule in aqueous solutions and can degrade through two primary mechanisms:

  • Hydrolysis: This is a non-enzymatic chemical process where water molecules break the phosphoanhydride bonds of ATP, releasing energy. This process is accelerated by factors such as suboptimal pH (acidic or alkaline conditions) and elevated temperatures. The hydrolysis of ATP proceeds in a stepwise manner, first to adenosine diphosphate (ADP) and inorganic phosphate (Pi), and then further to adenosine monophosphate (AMP).

  • Enzymatic Degradation: Many enzymes, broadly classified as ATPases, can enzymatically hydrolyze ATP to fuel various cellular processes. Contamination of your experimental buffer with these enzymes, often from cell lysates or other biological components, can lead to rapid ATP depletion. Other enzymes, such as kinases and phosphatases, can also contribute to ATP turnover.

Q2: What is the optimal pH for storing ATP solutions and for my experimental buffer containing ATP?

A2: For optimal stability, ATP stock solutions should be prepared and stored at a pH between 7.0 and 7.5.[1][2] In experimental buffers, maintaining a pH within this neutral to slightly alkaline range is also crucial to minimize spontaneous hydrolysis. Be aware that adding ATP, which is an acidic molecule, to a weakly buffered solution can lower the pH, so it is important to use a buffer with sufficient buffering capacity.

Q3: How does temperature affect ATP stability?

A3: ATP is highly sensitive to temperature. The rate of hydrolysis increases significantly with rising temperatures. For long-term storage, ATP solutions should be aliquoted and kept at -20°C or ideally at -70°C to minimize degradation.[2] For experiments, it is advisable to keep ATP-containing buffers on ice and add ATP to the final reaction mixture as close to the start of the experiment as possible.

Q4: Can divalent metal ions affect ATP stability?

A4: Divalent metal ions, such as Mg²⁺, are essential cofactors for many ATP-utilizing enzymes. Mg²⁺ can also form a complex with ATP (Mg-ATP), which is the biologically active form for most enzymes. This complexation can also help to stabilize ATP by shielding the negative charges on the phosphate groups, thereby reducing the rate of hydrolysis. However, other divalent cations, particularly heavy metals, can catalyze ATP hydrolysis.

Q5: How can I prevent enzymatic degradation of ATP?

A5: To prevent enzymatic degradation, it is critical to maintain an enzyme-free environment for your buffers. This can be achieved by:

  • Using nuclease-free water and sterile, disposable labware.

  • Autoclaving buffers where possible (note: do not autoclave ATP itself).

  • Adding inhibitors of common ATPases if their presence is suspected and they do not interfere with the experiment.

  • Purifying proteins of interest to remove contaminating enzymes.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving ATP.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in an ATP-dependent assay. ATP degradation in the buffer.1. Check the pH of your buffer after adding all components, including ATP. Adjust to 7.0-7.5 if necessary. 2. Prepare fresh ATP stock solutions and experimental buffers. 3. Keep all ATP-containing solutions on ice during the experiment. 4. Aliquot ATP stock solutions to avoid multiple freeze-thaw cycles. 5. Measure the ATP concentration in your buffer before and after the experiment to confirm stability.
Rapid loss of signal in a real-time kinase or ATPase assay. Enzymatic contamination or suboptimal buffer conditions.1. Use highly purified enzymes in your assay. 2. Include a "no enzyme" control to assess the rate of non-enzymatic ATP hydrolysis. 3. Consider adding a chelating agent like EDTA or EGTA if contaminating metal ions that promote hydrolysis are suspected (ensure this does not inhibit your enzyme of interest). 4. Optimize the buffer composition , including the type and concentration of the buffering agent and the presence of stabilizing agents like MgCl₂.
Precipitate forms after adding ATP to the buffer. ATP may be precipitating, especially at high concentrations or in the presence of certain salts.1. Ensure the pH of the ATP stock solution is adjusted to neutral. 2. Warm the buffer slightly to aid in solubilization, but cool it down before adding sensitive reagents. 3. Prepare a more dilute ATP stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM ATP Stock Solution

Materials:

  • Adenosine 5'-triphosphate disodium salt (solid)

  • Nuclease-free water

  • 1 M NaOH solution

  • 0.22 µm sterile filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the appropriate amount of ATP disodium salt to make a 100 mM solution. For example, for 10 mL of a 100 mM solution, dissolve 0.551 g of ATP disodium salt (MW = 551.1 g/mol ) in 8 mL of nuclease-free water.

  • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.0-7.5.[1][2] Be cautious not to overshoot the pH, as ATP is more susceptible to hydrolysis at alkaline pH.

  • Once the desired pH is reached, bring the final volume to 10 mL with nuclease-free water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the ATP solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -70°C for long-term storage.[2]

Protocol 2: Measurement of ATP Concentration using a Luciferase-Based Bioluminescence Assay

This protocol provides a general overview. Always refer to the manufacturer's instructions for your specific ATP assay kit.

Materials:

  • ATP standard of known concentration

  • Luciferin-luciferase reagent

  • Lysis buffer (if measuring intracellular ATP)

  • Opaque-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare ATP Standards: Perform a serial dilution of the ATP standard to generate a standard curve. The concentration range should bracket the expected ATP concentration in your samples.

  • Sample Preparation:

    • For experimental buffers, samples can often be directly assayed.

    • For intracellular ATP measurement, lyse the cells according to the kit's protocol to release ATP.

  • Assay:

    • Pipette your standards and samples into the wells of the opaque-walled plate.

    • Add the luciferin-luciferase reagent to each well.

    • Incubate for the time specified in the manufacturer's protocol to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a blank well with no ATP).

    • Plot the luminescence values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the ATP concentration in your samples.

Visualizations

ATP Degradation Pathways

ATP_Degradation ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis / ATPase AMP AMP + PPi ATP->AMP Hydrolysis ADP->AMP Hydrolysis / Kinase Activity

Caption: Major pathways of ATP degradation in experimental buffers.

Experimental Workflow for Preparing Stable ATP Buffers

ATP_Workflow start Start dissolve Dissolve ATP in Nuclease-Free Water start->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust filter Sterile Filter (0.22 µm) volume_adjust->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -70°C aliquot->store end End store->end

Caption: A streamlined workflow for the preparation of stable ATP stock solutions.

Troubleshooting Logic for ATP-Dependent Assays

Troubleshooting_Logic start Inconsistent/Low Signal check_ph Is Buffer pH 7.0-7.5? start->check_ph check_freshness Are ATP Stocks Fresh? check_ph->check_freshness Yes adjust_ph Adjust pH check_ph->adjust_ph No check_temp Were Solutions Kept on Ice? check_freshness->check_temp Yes make_fresh Prepare Fresh ATP check_freshness->make_fresh No check_enzyme Is Enzymatic Contamination Possible? check_temp->check_enzyme Yes use_ice Maintain Cold Chain check_temp->use_ice No purify_enzyme Use Purified Components / Add Inhibitors check_enzyme->purify_enzyme Yes success Problem Resolved check_enzyme->success No adjust_ph->success make_fresh->success use_ice->success purify_enzyme->success

Caption: A decision tree for troubleshooting common issues in ATP-dependent assays.

References

Technical Support Center: Optimizing Sodium and ATP Concentration for Maximal Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing sodium and ATP concentrations for maximal enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of sodium in enzyme activity?

A1: Sodium ions can play several roles in enzyme function. They can act as essential cofactors, binding to the enzyme to induce a conformational change necessary for catalytic activity. In other cases, sodium can be an allosteric effector, where its binding to a site other than the active site modulates the enzyme's activity, either positively or negatively. However, at very high concentrations, sodium salts can lead to denaturation and precipitation of proteins, thereby inhibiting enzyme activity.[1][2][3]

Q2: How does ATP concentration affect enzyme kinetics?

A2: ATP primarily serves as a substrate for many enzymes, such as kinases. In this role, increasing ATP concentration will increase the reaction rate until the enzyme becomes saturated (reaches Vmax). However, ATP can also act as an allosteric regulator.[1][4][5][6][7][8] At high concentrations, ATP can bind to an allosteric site on some enzymes, leading to feedback inhibition.[1][6][8] This is a common regulatory mechanism to prevent the overproduction of metabolic products.

Q3: Can high concentrations of sodium chloride inhibit my enzyme?

A3: Yes, high concentrations of sodium chloride can inhibit enzyme activity. The ionic interactions from the salt can disrupt the delicate balance of forces that maintain the enzyme's three-dimensional structure, leading to denaturation.[2] Excessive salt can also interfere with the interaction between the enzyme and its substrate.[1]

Q4: My enzyme is inhibited by high concentrations of ATP, even though it's a substrate. Why is this happening?

A4: This phenomenon is likely due to allosteric inhibition. Many enzymes that use ATP as a substrate also have a separate allosteric binding site for ATP.[1][6][8] When cellular ATP levels are high, indicating an energy-rich state, ATP binds to this allosteric site and inhibits the enzyme's activity. This is a form of negative feedback regulation.[1][6][8] Phosphofructokinase-1 is a classic example of an enzyme regulated in this manner.[1][4][5][6][7]

Q5: What is the difference between the active site and the allosteric site for ATP binding?

A5: The active site is where the substrate (in this case, ATP) binds and the catalytic reaction occurs. The allosteric site is a distinct, separate site on the enzyme.[1][6] Binding of a molecule, such as ATP, to the allosteric site causes a conformational change in the enzyme that alters the activity of the active site. The affinity of ATP for the active site is typically much higher than for the allosteric site.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Suboptimal Sodium Concentration The concentration of sodium ions may be too low to act as an effective cofactor or too high, causing inhibition. Perform a sodium chloride titration experiment to determine the optimal concentration for your enzyme.
Suboptimal ATP Concentration If ATP is a substrate, its concentration may be too low. Conversely, if the enzyme is subject to allosteric inhibition, the ATP concentration might be too high. Determine the enzyme's Km for ATP to ensure you are using a concentration that promotes activity without causing significant inhibition.
Incorrect Buffer Conditions The pH and ionic strength of your buffer can significantly impact enzyme activity. Ensure your buffer system is appropriate for your enzyme and that the final ionic strength, including the contribution from your sodium salt, is within an optimal range.
Enzyme Instability The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like glycerol or BSA to your reaction mixture. Also, ensure proper storage and handling of the enzyme stock.
Presence of Inhibitors Your sample or reagents may contain contaminating inhibitors. Review all components of your reaction mixture for potential inhibitory substances.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Inaccurate pipetting, especially of small volumes of concentrated sodium or ATP solutions, can lead to significant variations. Use calibrated pipettes and consider preparing a master mix for your reactions to improve consistency.[9]
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Ensure all reaction components are equilibrated to the assay temperature before initiating the reaction, and use a temperature-controlled incubator or water bath.[9]
Reagent Degradation ATP solutions can be unstable, especially with repeated freeze-thaw cycles. Aliquot your ATP stock and store it properly. Prepare fresh dilutions for each experiment.[9]
Inconsistent Incubation Times Precise timing of the reaction is critical for obtaining reproducible results. Use a timer and be consistent in starting and stopping your reactions.[9]
Edge Effects on Microplates Evaporation from the outer wells of a microplate can concentrate solutes and affect enzyme activity. Avoid using the outermost wells or ensure proper sealing of the plate during incubation.

Quantitative Data

The optimal concentrations of sodium and ATP are highly dependent on the specific enzyme being studied. The Michaelis constant (Km) is a key parameter that represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

EnzymeEffector/SubstrateParameterReported Value (approximate)
Na+/K+-ATPase Sodium (Na+)Km4 mM[5]
ATPKm0.5 mM[4]
Free ATPKi (competitive inhibitor)0.253 mM[4]
Phosphofructokinase (PFK) ATP (as substrate)Km0.020 - 0.032 mM[4]
ATP (as allosteric inhibitor)-Inhibition at high concentrations
Hexokinase ATP-Activity can be inhibited by ATP at concentrations above 1 mM, especially when the ATP/Mg2+ ratio is high.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Sodium Concentration

This protocol outlines a method for determining the optimal sodium chloride concentration for maximal enzyme activity.

  • Prepare a Stock Solution of Sodium Chloride: Prepare a high-concentration stock solution of NaCl (e.g., 1 M) in your assay buffer.

  • Set Up a Concentration Gradient: In a series of reaction tubes or a microplate, prepare your reaction mixture containing the enzyme, substrate (at a saturating concentration if possible), and all other necessary components except for NaCl.

  • Add Sodium Chloride: Add varying amounts of the NaCl stock solution to each reaction to create a range of final NaCl concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Ensure the final volume is the same in all reactions by adding an appropriate volume of assay buffer.

  • Initiate and Monitor the Reaction: Initiate the reaction (e.g., by adding the enzyme or a key substrate) and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate Initial Velocities: Determine the initial reaction velocity for each NaCl concentration.

  • Plot and Analyze the Data: Plot the initial velocity as a function of the NaCl concentration. The peak of the curve will indicate the optimal sodium concentration for your enzyme under these conditions.

Protocol 2: Determining the Km for ATP

This protocol describes how to determine the Michaelis constant (Km) of an enzyme for its substrate, ATP.

  • Prepare ATP Stock Solutions: Prepare a series of ATP solutions of known concentrations in your assay buffer.

  • Set Up Reactions: In a series of reaction tubes or a microplate, prepare your reaction mixture containing a fixed, non-limiting concentration of the enzyme and any other required substrates. The concentration of the other substrates should be kept constant and saturating if possible.

  • Vary ATP Concentration: Add the different concentrations of ATP to the reaction mixtures. It is recommended to use a range of concentrations both below and above the expected Km.[10]

  • Initiate and Measure Initial Velocity: Start the reaction and measure the initial reaction rate (V₀) for each ATP concentration. It is crucial to measure the rate during the initial linear phase of the reaction.[10][11]

  • Plot the Data: Plot the initial velocity (V₀) versus the ATP concentration ([ATP]). The data should follow a hyperbolic curve.

  • Determine Km and Vmax: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax.[7][12] Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[ATP]), can be used, although non-linear regression is generally more accurate.[7][12]

Visualizations

Experimental_Workflow_for_Optimizing_Sodium_and_ATP cluster_sodium Sodium Optimization cluster_atp ATP Optimization Na_Start Prepare NaCl Stock Na_Gradient Set up NaCl Gradient Na_Start->Na_Gradient Na_Reaction Run Enzyme Assay Na_Gradient->Na_Reaction Na_Analysis Analyze Velocity vs [NaCl] Na_Reaction->Na_Analysis Na_Optimum Determine Optimal [NaCl] Na_Analysis->Na_Optimum ATP_Reaction Run Enzyme Assay at Optimal [NaCl] Na_Optimum->ATP_Reaction Use Optimal [NaCl] ATP_Start Prepare ATP Stock ATP_Gradient Set up ATP Gradient ATP_Start->ATP_Gradient ATP_Gradient->ATP_Reaction ATP_Analysis Analyze Velocity vs [ATP] ATP_Reaction->ATP_Analysis ATP_Km Determine Km for ATP ATP_Analysis->ATP_Km

Caption: Workflow for sequential optimization of sodium and ATP concentration.

ATP_Allosteric_Inhibition_Pathway cluster_enzyme Enzyme ActiveSite Active Site Product Product ActiveSite->Product Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Inhibition Inhibition ATP_Substrate ATP (Substrate) ATP_Substrate->ActiveSite Binds ATP_Inhibitor High [ATP] (Inhibitor) ATP_Inhibitor->AllostericSite Binds

Caption: Signaling pathway of ATP as a substrate and allosteric inhibitor.

Troubleshooting_Logic Start Inconsistent Enzyme Activity Check_Reagents Check Reagent Stability (e.g., ATP degradation) Start->Check_Reagents Check_Concentrations Verify Ion and Substrate Concentrations Start->Check_Concentrations Check_Conditions Verify Assay Conditions (pH, Temp) Start->Check_Conditions Check_Technique Review Pipetting and Mixing Technique Start->Check_Technique Resolved Problem Resolved Check_Reagents->Resolved Check_Concentrations->Resolved Check_Conditions->Resolved Check_Technique->Resolved

Caption: Logical troubleshooting flow for inconsistent enzyme activity.

References

Technical Support Center: Troubleshooting Luciferase-Based ATP Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in luciferase-based ATP detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a luciferase-based ATP detection assay?

A1: The assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium, and oxygen. This reaction produces light, and the intensity of the luminescent signal is directly proportional to the concentration of ATP, which serves as a marker for viable, metabolically active cells.[1][2][3]

Q2: What are the most common causes of a low or no signal in my ATP assay?

A2: Low or no signal can stem from several factors, including:

  • Reagent Issues: Improper storage, repeated freeze-thaw cycles, or incorrect preparation of the luciferase-luciferin reagent can lead to decreased enzyme activity.[4][5]

  • Insufficient ATP: Too few cells, inefficient cell lysis, or ATP degradation can result in low ATP concentrations in the sample.

  • Sub-optimal Assay Conditions: Incorrect incubation times, temperatures, or pH can affect the enzymatic reaction.

  • Instrument Settings: The luminometer may not be set to the appropriate sensitivity or wavelength for detection.

  • Contamination: Exogenous ATP from sources like bacteria or fingerprints can create high background and mask the true signal.[6]

Q3: How should I store and handle my ATP assay reagents?

A3: Proper storage is critical for reagent stability. Most kits recommend storing components at -20°C or -80°C, protected from light.[4][6][7] The luciferase enzyme is particularly sensitive to repeated freeze-thaw cycles, which can lead to inactivation.[4] It is advisable to aliquot reagents into smaller, single-use volumes to avoid this. Reconstituted reagents typically have a limited shelf life, even when stored at 4°C, so it is best to prepare them fresh before each experiment.[6][8]

Q4: How many cells should I use per well?

A4: The optimal cell number can vary depending on the cell type and the sensitivity of the assay kit. As a general guideline, a range of 1,000 to 10,000 cells per well is often recommended for 96-well plates.[6] However, some highly sensitive assays can detect as few as 10 cells.[6] It is crucial to perform a cell titration experiment to determine the linear range of the assay for your specific cell line.

Troubleshooting Guide: Low Signal

Below are common problems encountered during luciferase-based ATP assays that can lead to low signal, along with their potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Luminescence Signal Reagent Issues
1. Inactive Luciferase Enzyme: Reagents were improperly stored, subjected to multiple freeze-thaw cycles, or expired.[4]- Ensure reagents are stored at the recommended temperature and protected from light. - Aliquot reagents into single-use volumes to avoid repeated freeze-thawing. - Use reagents within their expiration date.
2. Incorrect Reagent Preparation: The luciferase and luciferin substrate were not mixed in the correct proportions or were not fully dissolved.- Carefully follow the kit's protocol for reconstituting and mixing reagents. Ensure all components are at room temperature before mixing if the protocol requires it.
Cellular Issues
3. Insufficient Cell Number: Too few cells were seeded, leading to a low total ATP concentration.- Perform a cell titration experiment to determine the optimal cell seeding density for your cell type. - Ensure accurate cell counting before plating.
4. Inefficient Cell Lysis: The lysis buffer was not effective for the cell type, or the incubation time was too short, resulting in incomplete release of intracellular ATP.- Choose a lysis method appropriate for your cells (e.g., detergent-based for mammalian cells). - Optimize the lysis incubation time. - For difficult-to-lyse cells, consider more rigorous methods like sonication or freeze-thaw cycles, but be mindful of potential ATP degradation.[9][10]
5. ATP Degradation: ATP is unstable and can be rapidly degraded by ATPases released during cell lysis.[11]- Keep samples on ice after lysis to minimize enzymatic activity.[4] - Use a lysis buffer that contains ATPase inhibitors. - Process samples immediately after lysis.
Procedural Issues
6. Incomplete Mixing: The detection reagent was not mixed thoroughly with the cell lysate.- After adding the detection reagent, mix the contents of the well by gentle shaking or pipetting.
7. Incorrect Incubation Time: The time between adding the reagent and reading the luminescence was too short or too long.- Follow the kit's recommended incubation time to allow the luminescent signal to stabilize. For "flash" assays, the signal peaks and decays rapidly, requiring immediate measurement. For "glow" assays, the signal is more stable over a longer period.[3][12]
8. Assay performed at the wrong temperature. - Ensure all reagents and plates are equilibrated to room temperature before starting the assay, as luciferase activity is temperature-dependent.
9. Contamination with exogenous ATP. - Use ATP-free pipette tips and labware. Wear gloves to prevent contamination from skin.[6]
Instrumentation Issues
10. Incorrect Luminometer Settings: The instrument's sensitivity (gain) is too low, or the measurement time is too short.- Increase the luminometer's gain setting. - Increase the signal integration or read time (e.g., 0.5 to 1 second per well).
11. Inappropriate microplate type. - Use opaque, white-walled microplates for luminescence assays to maximize light reflection and minimize well-to-well crosstalk.[12]

Experimental Protocols

Standard ATP Assay Workflow
  • Cell Plating: Seed cells in a white-walled, 96-well plate at the desired density and culture overnight to allow for cell attachment.

  • Cell Treatment: Treat cells with the experimental compounds and incubate for the desired period.

  • Reagent Equilibration: Allow the ATP detection reagent and the plate with cells to equilibrate to room temperature.

  • Reagent Addition: Add the ATP detection reagent to each well, typically in a volume equal to the culture medium.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10 minutes for signal stabilization). Mix gently on an orbital shaker during the first 2 minutes to ensure cell lysis.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Cell Lysis for ATP Detection

For most cultured cells, a passive lysis protocol is sufficient. The lysis buffer is often included in the ATP detection reagent.

  • After cell treatment, remove the plate from the incubator and allow it to cool to room temperature.

  • Add the ATP detection reagent containing the lytic agent directly to the wells.

  • Mix the contents by gentle shaking for approximately 2 minutes to ensure complete lysis.

For more resistant cells or tissues, a more rigorous mechanical lysis may be necessary:

  • Sonication: Use an ultrasonic probe to disrupt cell membranes. This method is effective but can generate heat, so it should be performed on ice.

  • Freeze-Thaw Cycles: Repeatedly freezing the cell suspension in liquid nitrogen and thawing at room temperature can rupture cells.[9]

Visualizations

Luciferase-ATP Reaction Pathway

LuciferaseReaction cluster_reactants Reactants cluster_products Products ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 Oxygen (O2) O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Catalysis Light Light (550-570 nm) Luciferase->Light Catalysis AMP AMP + PPi Luciferase->AMP Catalysis Mg Mg2+ Mg->Luciferase Cofactor

Caption: The enzymatic reaction of firefly luciferase with ATP and D-luciferin.

General Experimental Workflow

ATP_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat Cells with compounds A->B C 3. Equilibrate Plate & Reagents to Room Temperature B->C D 4. Add ATP Detection Reagent (contains Luciferase/Luciferin & Lysis Buffer) C->D E 5. Incubate & Lyse Cells (e.g., 10 min at RT) D->E F 6. Measure Luminescence with a Luminometer E->F

Caption: A typical workflow for a luciferase-based ATP detection assay.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Start Low or No Signal Detected CheckReagents Are reagents prepared correctly and stored properly? Start->CheckReagents CheckCells Is the cell number adequate and lysis efficient? CheckReagents->CheckCells Yes FixReagents Prepare fresh reagents. Aliquot for single use. CheckReagents->FixReagents No CheckProcedure Was the correct protocol followed? (incubation, mixing) CheckCells->CheckProcedure Yes FixCells Optimize cell seeding density. Optimize lysis protocol. CheckCells->FixCells No CheckInstrument Are luminometer settings correct? (gain, read time) CheckProcedure->CheckInstrument Yes FixProcedure Review and repeat protocol carefully. CheckProcedure->FixProcedure No FixInstrument Adjust instrument settings. CheckInstrument->FixInstrument No Success Signal Restored CheckInstrument->Success Yes FixReagents->Start FixCells->Start FixProcedure->Start FixInstrument->Start

Caption: A decision tree for troubleshooting low signal in ATP assays.

References

effect of pH on the stability and activity of Sodium ATP solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential technical information, frequently asked questions, and troubleshooting advice regarding the effects of pH on the stability and biological activity of Sodium Adenosine Triphosphate (ATP) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Sodium ATP solutions in storage?

A1: Aqueous solutions of ATP are most stable between pH 6.8 and 7.4 when stored in the absence of catalysts.[1] It is common practice to prepare concentrated stock solutions and neutralize them to a pH of approximately 7.0 with sodium hydroxide before aliquoting and freezing.[2]

Q2: How does an extreme pH (acidic or alkaline) affect the chemical stability of ATP?

A2: At pH levels outside the optimal range of 6.8-7.4, ATP undergoes rapid non-enzymatic hydrolysis.[1] Both highly acidic and highly alkaline conditions accelerate the breakdown of the phosphoanhydride bonds, leading to the degradation of ATP into Adenosine Diphosphate (ADP) and inorganic phosphate (Pi), and subsequently to Adenosine Monophosphate (AMP).[1][2]

Q3: How does pH impact the biological activity of ATP in enzymatic reactions?

A3: The effect of pH on ATP activity is primarily dictated by the specific enzyme being studied. Each enzyme has an optimal pH range for maximal activity.[3][4][5] Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting its three-dimensional structure and its ability to bind ATP.[3][5] Furthermore, the ionization state of the ATP molecule itself is pH-dependent, which can influence its interaction with the enzyme.[6]

Q4: What are the best practices for preparing and storing this compound stock solutions to ensure stability?

A4: To ensure long-term stability, prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water. Adjust the pH to ~7.0 with NaOH, as ATP in water is highly acidic.[7] Aliquot the neutralized solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Neutral ATP solutions stored frozen are reported to be stable for at least one year.[2]

Q5: Can the presence of metal ions in the solution affect ATP stability at different pH levels?

A5: Yes, divalent cations, particularly Mg²⁺, are crucial for ATP's biological function and stability. ATP often exists in a complex with Mg²⁺ (MgATP²⁻) in biological systems.[8] The binding of Mg²⁺ helps to stabilize the negative charges on the phosphate groups. The free energy change (ΔG) of ATP hydrolysis is dependent on both pH and Mg²⁺ concentration.[1]

Data Presentation

Table 1: Summary of pH Effects on Aqueous this compound Solution Stability

pH RangeConditionEffect on StabilityPrimary Degradation Products
< 6.0AcidicHighly UnstableRapid hydrolysis to ADP and Pi
6.8 - 7.4NeutralOptimal Stability Minimal hydrolysis
> 8.0AlkalineUnstableIncreased rate of hydrolysis to ADP and Pi

Table 2: Examples of Optimal pH for ATP-Dependent Enzyme Activity

Enzyme ClassExample EnzymeOptimal pH RangeReference
ATPaseMitochondrial F1-ATPase7.0 - 9.0 (substrate dependent)[9]
KinaseHexokinase~7.5 - 9.0Varies by organism
LigaseDNA Ligase~7.5 - 8.0Varies by organism
PeroxidaseATP (Peroxidase-like activity)~5.0 (weakly acidic)[10]
CatalaseATP (Catalase-like activity)~7.4 (neutral)[10]

Note: The optimal pH for any specific enzyme should be determined empirically from literature specific to that enzyme.

Visualizations

ATP_Stability_Workflow Diagram 1: Experimental Workflow for pH Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_atp Prepare Concentrated This compound Stock dilute Dilute ATP Stock into each pH Buffer prep_atp->dilute prep_buffers Prepare Buffers at Various pH Values (e.g., pH 4, 7, 9) prep_buffers->dilute incubate Incubate Samples at Constant Temperature dilute->incubate sampling Collect Aliquots at Time Points (t=0, 1h, 6h, 24h) incubate->sampling quench Quench Hydrolysis (e.g., Flash Freeze) sampling->quench measure Measure ATP Concentration (e.g., Luciferase Assay, HPLC) quench->measure plot Plot [ATP] vs. Time for each pH measure->plot

Caption: Workflow for assessing ATP stability across different pH conditions.

pH_Effect_On_Activity Diagram 2: Logical Relationship of pH in ATP-Dependent Assays cluster_reactants Reactants cluster_process Process cluster_output Output pH Reaction pH ATP ATP Stability (Hydrolysis Rate) pH->ATP influences Enzyme Enzyme Conformation (Active Site Charge) pH->Enzyme influences ES_Complex Enzyme-Substrate (MgATP²⁻) Complex Formation ATP->ES_Complex affects availability Enzyme->ES_Complex affects binding Activity Measured Enzymatic Activity (Product Formation) ES_Complex->Activity determines rate

Caption: pH influences both ATP stability and enzyme structure to determine activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no signal in a luciferase-based ATP assay. 1. ATP Degradation: The pH of your sample or assay buffer is outside the optimal range (typically 7.4-7.8 for luciferase), causing ATP hydrolysis.[1] 2. Enzyme Inactivation: The assay buffer pH is suboptimal for luciferase, reducing its activity. 3. Contamination: Your sample or reagents are contaminated with ATPases or other degrading enzymes.1. Verify the pH of all solutions. Ensure your final reaction buffer is at the optimal pH for the luciferase enzyme. 2. Prepare fresh ATP standards and samples. Keep all solutions on ice to minimize degradation.[11] 3. Use sterile, nuclease-free water and tips to prepare reagents.[12]
Inconsistent results in an ATP-dependent enzyme assay (e.g., kinase assay). 1. Suboptimal Buffer pH: The reaction buffer pH is not optimized for your specific enzyme, leading to variable activity.[3][5] 2. ATP Stock Degradation: Your ATP stock solution was not properly neutralized or has undergone multiple freeze-thaw cycles.1. Perform a pH optimization curve for your enzyme to determine its ideal working pH. 2. Prepare a fresh, pH-neutralized aliquot of your ATP stock solution.[2] 3. Ensure the final concentration of all components, including H⁺ ions, is consistent across all wells/reactions.
Precipitate forms in concentrated this compound solution upon freezing. 1. Acidic pH: Highly concentrated ATP solutions are acidic and can lead to precipitation at low temperatures.1. Ensure your stock solution is neutralized to pH ~7.0 with NaOH before freezing.[2][7]

Experimental Protocols

Protocol 1: Assessment of ATP Stability at Various pH Values

This protocol provides a method to quantify the rate of non-enzymatic ATP hydrolysis at different pH conditions.

1. Materials:

  • This compound (solid)

  • Nuclease-free water

  • Buffer solutions (e.g., 100 mM Citrate for pH 4.0, 100 mM Tris-HCl for pH 7.4, 100 mM CAPS for pH 9.0)

  • ATP quantitation kit (e.g., luminescent-based assay)

  • Microplate luminometer

  • Temperature-controlled incubator or water bath

2. Methodology:

  • Prepare ATP Stock: Prepare a 10 mM ATP stock solution in nuclease-free water. Do not adjust the pH at this stage. Keep on ice.

  • Prepare Samples: For each pH condition to be tested, dilute the ATP stock to a final concentration of 100 µM in the respective pre-warmed buffer (e.g., 10 µL of 10 mM ATP in 990 µL of pH 4.0 buffer). Prepare enough volume for all time points.

  • Incubation: Place the prepared ATP-buffer solutions in an incubator set to a constant temperature (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot (e.g., 50 µL) from each pH sample. Immediately place the aliquot on ice or flash freeze in liquid nitrogen to stop the hydrolysis reaction.

  • ATP Quantification: Once all samples are collected, thaw them on ice. Measure the concentration of the remaining ATP in each sample using a commercial ATP detection assay according to the manufacturer's instructions.[12][13] This typically involves diluting the sample into the assay buffer and measuring luminescence.

  • Data Analysis: For each pH condition, plot the ATP concentration as a function of time. The rate of degradation can be determined from the slope of the initial linear portion of the curve.

Protocol 2: General Protocol for a Luciferase-Based ATP Detection Assay

This protocol outlines the key steps for quantifying ATP, emphasizing the importance of pH control.

1. Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, Mg²⁺, and O₂, producing light. The amount of light emitted is directly proportional to the ATP concentration.

2. Materials:

  • Luminescent ATP detection assay kit (contains luciferase/luciferin reagent and assay buffer)

  • Opaque-walled 96-well plates (white or black)[12]

  • Samples containing unknown ATP concentrations

  • ATP standard for creating a calibration curve

3. Methodology:

  • Reagent Preparation: Reconstitute the luciferase/luciferin reagent in the provided assay buffer according to the kit's manual. The buffer is typically formulated at a pH optimal for luciferase (e.g., pH 7.75). Allow the reagent to equilibrate to room temperature before use.[12]

  • Standard Curve Preparation: Prepare a serial dilution of the ATP standard in the same buffer or medium as your samples. This is critical to account for any matrix effects on the reaction. A typical range might be 1 nM to 1 µM.

  • Sample Plating: Add your samples and standards to the wells of the opaque 96-well plate (e.g., 10-50 µL per well).

  • Assay Initiation: Add the ATP detection reagent to each well (e.g., 50-100 µL). Mix gently by pipetting or on an orbital shaker for a brief period (e.g., 2 minutes) to ensure cell lysis (if measuring intracellular ATP) and reaction initiation.[12]

  • Incubation: Incubate the plate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.[13]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from a blank well with no ATP). Plot the luminescence values of the standards against their concentrations to generate a standard curve. Use the equation from the standard curve to calculate the ATP concentration in your unknown samples.

References

common sources of contamination in commercial Sodium ATP preparations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding common sources of contamination in commercial Sodium ATP preparations. It includes troubleshooting advice and detailed experimental protocols to help identify and mitigate issues arising from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should be aware of in commercial this compound preparations?

A: The most prevalent impurities found in commercial this compound can be categorized as follows:

  • Hydrolysis Products: Due to the inherent instability of the phosphoanhydride bonds, ATP can readily hydrolyze into Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1] This is the most common form of degradation.

  • Synthesis-Related Impurities: The manufacturing process can introduce contaminants such as other nucleotides (e.g., GTP, CTP), their corresponding di- and monophosphates, and structurally related molecules like bis(adenosine)-5´-triphosphate (A₂P₃).[1]

  • Residual Solvents and Reagents: Trace amounts of solvents and other chemicals used during synthesis and purification may remain in the final product.

  • Heavy Metals: Some manufacturing processes may introduce heavy metal contaminants.[2][3]

  • Biological Contaminants: If microbial fermentation is used for production, there is a risk of contamination with endotoxins, DNA, and other cellular components.

Q2: How can these contaminants affect my experiments?

A: The impact of contaminants is highly dependent on the nature of your experiment:

  • Enzymatic Assays: Contaminating nucleotides like ADP or GTP can act as competitive inhibitors or alternative substrates for enzymes, leading to inaccurate kinetic measurements.

  • Signaling Pathway Studies: The presence of other nucleotides can lead to off-target activation or inhibition of signaling pathways, confounding your results.

  • Cell Culture Experiments: Heavy metals and endotoxins can be cytotoxic, affecting cell viability and experimental outcomes.

  • Polymerase Chain Reaction (PCR): The presence of other NTPs can lead to misincorporation during DNA or RNA synthesis.

Q3: How should I store my this compound to minimize degradation?

A: To minimize hydrolysis, this compound should be stored as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, use a buffered solution (e.g., Tris-HCl) at a pH of 7.0-7.5 and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Q4: What is a typical purity level for high-quality this compound?

A: For most research applications, a purity of ≥95% is recommended. However, for sensitive applications such as enzyme kinetics or structural biology, a purity of ≥99% may be required. Always refer to the manufacturer's certificate of analysis for lot-specific purity information.

Troubleshooting Guide

This section addresses common issues that may arise during experiments using this compound and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or unexpected results in enzymatic assays.

  • Possible Cause: Contamination with ADP, which can act as a product inhibitor for many kinases.

  • Troubleshooting Steps:

    • Verify ATP Purity: Analyze your ATP stock solution for the presence of ADP and AMP using HPLC (see Experimental Protocol 1).

    • Use a Fresh ATP Stock: Prepare a fresh ATP solution from a new vial of lyophilized powder.

    • Consider an ATP Regeneration System: For long-term experiments, incorporate an ATP regeneration system (e.g., creatine kinase and phosphocreatine) to maintain a constant ATP/ADP ratio.

Issue 2: Off-target effects or unexpected phenotypes in cell-based assays.

  • Possible Cause: Contamination with other nucleotides, heavy metals, or endotoxins.

  • Troubleshooting Steps:

    • Broad Nucleotide Analysis: Use HPLC to screen for the presence of other common nucleotides (GTP, CTP, UTP).

    • Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels (see Experimental Protocol 2).

    • Heavy Metal Analysis: If cytotoxicity is observed, consider having your ATP preparation analyzed for heavy metal content by a specialized analytical service.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results check_atp Verify ATP Integrity (Purity, Concentration) start->check_atp enzymatic_assay Enzymatic Assay Issue? check_atp->enzymatic_assay cell_assay Cell-Based Assay Issue? check_atp->cell_assay enzymatic_assay->cell_assay No check_adp Check for ADP/AMP (HPLC) enzymatic_assay->check_adp Yes check_other_ntps Check for other NTPs (HPLC) cell_assay->check_other_ntps Yes contact_supplier Contact Supplier for CoA cell_assay->contact_supplier No new_atp Use Fresh/High-Purity ATP check_adp->new_atp check_adp->contact_supplier check_endotoxin Check for Endotoxins (LAL Assay) check_other_ntps->check_endotoxin check_heavy_metals Check for Heavy Metals (ICP-MS) check_endotoxin->check_heavy_metals check_heavy_metals->new_atp

Caption: A logical workflow for troubleshooting experimental issues.

Quantitative Data Summary

The following table summarizes the typical levels of common impurities found in different grades of commercial this compound preparations.

ContaminantStandard GradeHigh-Purity GradeUltra-Pure Grade
ADP < 5%< 1%< 0.1%
AMP < 1%< 0.1%< 0.05%
Other Nucleotides < 0.5%< 0.1%< 0.01%
Heavy Metals (e.g., Pb) < 10 ppm< 1 ppm< 0.1 ppm
Endotoxins < 10 EU/mg< 1 EU/mg< 0.1 EU/mg

Data are representative and may vary between suppliers and lots. Always refer to the Certificate of Analysis.

Experimental Protocols

Protocol 1: Determination of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of ATP and its primary degradation products, ADP and AMP.[5]

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • ATP, ADP, and AMP standards

  • Your this compound sample

Procedure:

  • Prepare Standards: Prepare a series of standards for ATP, ADP, and AMP in the mobile phase A (e.g., from 1 µM to 100 µM).

  • Prepare Sample: Dilute your this compound sample in mobile phase A to a concentration within the range of your standard curve.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 80% A, 20% B

      • 15-20 min: Hold at 80% A, 20% B

      • 20-25 min: Return to 100% A

  • Analysis: Inject standards and samples. Identify peaks based on retention times of the standards. Quantify the amounts of ATP, ADP, and AMP in your sample by comparing peak areas to the standard curves.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_standards Prepare Standards (ATP, ADP, AMP) hplc_run HPLC Analysis (C18 Column, UV 259nm) prep_standards->hplc_run prep_sample Prepare ATP Sample prep_sample->hplc_run data_analysis Data Analysis (Peak Integration, Quantification) hplc_run->data_analysis results Results: % Purity % ADP % AMP data_analysis->results Signaling_Pathway cluster_0 Normal Signaling cluster_1 Contaminated ATP ATP ATP Kinase Kinase ATP->Kinase pSubstrate Phosphorylated Substrate (Active Signal) Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->Kinase ADP ADP (Contaminant) Kinase_inh Kinase ADP->Kinase_inh Competitive Inhibition GTP GTP (Contaminant) GTP->Kinase_inh May not bind or be a poor substrate Blocked Inhibited Phosphorylation (No Signal) Kinase_inh->Blocked Substrate_inh Substrate Substrate_inh->Kinase_inh

References

Technical Support Center: Troubleshooting ATP-Dependent Enzyme Inactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of ATP-dependent enzyme inactivity in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My ATP-dependent enzyme shows no activity. Where should I start troubleshooting?

A1: Inactivity in an ATP-dependent enzyme assay can stem from several factors. A systematic approach is crucial to pinpointing the issue. We recommend a stepwise validation of each component of your experimental setup.

Start by verifying the integrity of your core reagents: the enzyme, the ATP solution, and the buffer system. Contamination, degradation, or incorrect preparation of any of these can lead to a complete loss of activity. Next, confirm that all necessary cofactors are present at optimal concentrations. Finally, review your assay conditions, such as temperature and incubation time, to ensure they are appropriate for your specific enzyme.

Below is a workflow to guide your troubleshooting process.

G cluster_Start Initial State cluster_Troubleshooting Troubleshooting Workflow cluster_End Resolution start Enzyme Inactive check_atp 1. Verify ATP Stock (pH, concentration, degradation) start->check_atp check_enzyme 2. Assess Enzyme Integrity (denaturation, degradation) check_atp->check_enzyme check_buffer 3. Check Buffer & Cofactors (pH, Mg2+ concentration) check_enzyme->check_buffer check_assay 4. Review Assay Conditions (temperature, time, inhibitors) check_buffer->check_assay end_node Enzyme Active check_assay->end_node

A step-by-step workflow for troubleshooting an inactive ATP-dependent enzyme.
Q2: How can I be sure my ATP solution is not the problem?

A2: The quality of your ATP solution is critical. ATP is susceptible to hydrolysis, and improper preparation or storage can render it inactive. Here are key points to check:

  • pH Neutralization: ATP solutions are acidic and must be neutralized to a pH of ~7.5. An acidic pH can denature your enzyme.

  • Aliquoting and Storage: ATP should be stored in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the molecule.[1]

  • Concentration Verification: The concentration of your ATP stock should be verified spectrophotometrically.

  • Contamination: Ensure your ATP stock is not contaminated with phosphatases or other enzymes that could degrade it.

Q3: What is the role of magnesium (Mg²⁺), and how much should I use?

A3: Most ATP-dependent enzymes do not bind free ATP but rather a complex of ATP and a divalent metal cation, typically magnesium (Mg²⁺). Magnesium is essential for neutralizing the negative charges on the phosphate groups of ATP, facilitating its proper orientation in the enzyme's active site.[2][3]

The optimal Mg²⁺ concentration is often in excess of the ATP concentration. A common starting point is a 1:1 molar ratio of MgCl₂ to ATP, but many enzymes require additional free Mg²⁺ for full activation.[2] The activity of some protein tyrosine kinases, for instance, approaches saturation at 5-8 mM MgCl₂.[2] It is recommended to titrate the MgCl₂ concentration to find the optimum for your specific enzyme.

Q4: My enzyme has been stored for a while. Could it have denatured?

A4: Yes, enzyme denaturation is a common cause of inactivity. Denaturation is the loss of the protein's specific three-dimensional structure, which is essential for its catalytic function.[4][5] This can be caused by:

  • Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can disrupt the delicate bonds that maintain the enzyme's shape.[4][5]

  • Incorrect pH: Storing the enzyme in a buffer with a pH far from its optimal range can lead to denaturation.[4]

  • Improper Storage: Long-term storage at incorrect temperatures or in buffers lacking stabilizing agents (like glycerol) can lead to a gradual loss of activity.

If you suspect denaturation, it is best to use a fresh batch of enzyme or one that has been stored correctly.

Q5: Could there be an inhibitor in my reaction?

A5: The presence of contaminating inhibitors is a frequent cause of enzyme inactivity. These can be introduced through your sample, buffer components, or even from detergents used to wash labware.[6][7] Common inhibitors include:

  • EDTA: If your enzyme requires a divalent metal cation like Mg²⁺, EDTA will chelate these ions and inhibit the enzyme.[7]

  • High Salt Concentrations: While some salt is often necessary, excessively high ionic strength can interfere with enzyme activity.

  • Detergents: Residual detergents like SDS can denature enzymes.[7]

  • Phosphate: If you are using a phosphate-based detection system (like a malachite green assay), ensure your buffers are free of contaminating inorganic phosphate.[6]

Data Summary Tables

Table 1: Typical Reagent Concentrations for In Vitro ATPase Assays

ReagentTypical Concentration RangeKey Considerations
ATP 1 - 5 mMShould be in excess of the enzyme's Km. Prepare fresh and neutralize pH.
MgCl₂ 2 - 10 mMOften required in excess of ATP concentration.[2] Titrate for optimal activity.
Enzyme 1 - 100 nMHighly dependent on the specific activity of the enzyme.
Buffer (e.g., Tris, HEPES) 20 - 100 mMMaintain a stable pH, typically between 7.0 and 8.5.

Table 2: Common Interfering Substances in ATPase Assays

SubstanceTypical Inhibitory ConcentrationReason for Interference
EDTA > 0.5 mMChelates essential divalent metal cations (e.g., Mg²⁺).[7]
SDS > 0.2%Can denature the enzyme.[7]
Sodium Azide > 0.2%Can act as an enzyme inhibitor.[7]
Inorganic Phosphate (Pi) Micromolar rangeHigh background in phosphate detection assays.[6]

Experimental Protocols

Protocol 1: Preparation of a pH-Neutralized ATP Stock Solution
  • Dissolve ATP: Weigh out the required amount of ATP disodium salt and dissolve it in a high-purity, nuclease-free water to a concentration of 100 mM. Keep the solution on ice.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. It will initially be acidic (around pH 3-4).

  • Neutralize: Slowly add small volumes of 1 M NaOH while gently stirring the solution on ice. Continuously monitor the pH.

  • Adjust to Final pH: Continue adding NaOH until the pH reaches 7.5. Be careful not to overshoot the target pH.

  • Verify Concentration: Measure the absorbance of a diluted sample at 259 nm. The molar extinction coefficient for ATP at pH 7.5 is 15,400 M⁻¹cm⁻¹. Use the Beer-Lambert law (A = εcl) to confirm the concentration.

  • Aliquot and Store: Dispense the neutralized ATP solution into single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Malachite Green Assay for Phosphate Detection

This protocol is adapted for measuring the activity of an ATPase by quantifying the release of inorganic phosphate (Pi).

  • Prepare Malachite Green Reagent: A typical formulation involves dissolving malachite green, ammonium molybdate, and HCl in water.[8] This reagent forms a colored complex with inorganic phosphate.[9]

  • Set up the Enzymatic Reaction: In a microplate well, combine the assay buffer, MgCl₂, the substrate (if applicable), and your enzyme. The final volume is typically 50 µL.

  • Initiate the Reaction: Add ATP to start the reaction. Include a "no enzyme" control to measure background ATP hydrolysis.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes).[10]

  • Stop the Reaction and Develop Color: Add 10 µL of the Malachite Green reagent to each well to stop the reaction and begin color development.[9] Incubate at room temperature for 15-20 minutes.[10]

  • Measure Absorbance: Read the absorbance at a wavelength between 620-660 nm using a plate reader.[8][9]

  • Quantify Phosphate: Create a standard curve using known concentrations of a phosphate standard.[11][12] Use this curve to determine the amount of phosphate released in your enzymatic reactions.

Signaling Pathway Visualization

The diagram below illustrates the general catalytic cycle of an ATP-dependent enzyme, such as an ATPase or a kinase.

G E Enzyme (E) E_ATP E-ATP Complex E->E_ATP ATP Binding E_ADP_Pi E-ADP-Pi Complex E_ATP->E_ADP_Pi ATP Hydrolysis E_ADP E-ADP Complex E_ADP_Pi->E_ADP Pi Release E_ADP->E ADP Release

A simplified diagram of the catalytic cycle for a generic ATP-dependent enzyme.

References

improving the solubility of Sodium ATP in high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration stock solutions of Sodium ATP.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate forms in the ATP stock solution upon preparation or after freeze-thaw cycles. The concentration of this compound exceeds its solubility under the current conditions (e.g., low pH, incorrect temperature).1. Ensure the final pH of the solution is between 7.0 and 7.5.[1] 2. Gently warm the solution to 37°C to aid dissolution. 3. If the precipitate persists, consider preparing a slightly lower concentration stock solution. 4. Aliquot the stock solution to minimize freeze-thaw cycles.
The pH of the prepared ATP solution is too low (around 3.5). This compound is acidic when dissolved in water.[2]This is normal. Adjust the pH to the desired range (typically 7.0-7.5) using 1M NaOH or KOH. For a 100mM solution, this may require a significant volume of base.[1]
Inconsistent experimental results using the ATP stock solution. The ATP in the stock solution may have degraded due to improper storage or handling.1. Ensure the stock solution is stored at -20°C or -80°C. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Always keep the ATP solution on ice when in use. 4. Prepare fresh stock solutions regularly, especially for long-term or sensitive experiments. Aqueous solutions are best used within a day if not frozen.[3]
Cell culture medium changes color (e.g., yellow) after adding ATP. The acidic nature of the unbuffered ATP solution is lowering the pH of the culture medium.Always use a pH-adjusted stock solution of ATP (pH 7.0-7.5) for cell culture experiments.[1]

Frequently Asked Questions (FAQs)

1. What is the maximum solubility of this compound in water?

The solubility of this compound in water is temperature and pH-dependent. At 25°C, its solubility is approximately 110 mg/mL.[4] See the table below for solubility in different solvents.

2. How should I prepare a high-concentration (e.g., 100mM) stock solution of this compound?

It is recommended to dissolve the this compound powder in sterile, nuclease-free water and then carefully adjust the pH to 7.0-7.5 with 1M NaOH or KOH. Given the acidic nature of dissolved ATP, it's crucial to monitor the pH during this process. For detailed instructions, refer to the Experimental Protocols section.

3. What is the optimal pH for storing this compound solutions?

Aqueous solutions of ATP are most stable at a pH between 6.8 and 7.4. Outside of this range, ATP is prone to hydrolysis.

4. How should I store my this compound stock solution?

For long-term storage, it is best to store aliquots of the pH-adjusted stock solution at -20°C or -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles. The solid powder form is stable for years at -20°C.[3]

5. Can I sterilize my ATP solution by autoclaving?

No, ATP is sensitive to heat and will degrade under autoclaving conditions. For sterile applications such as cell culture, the prepared stock solution should be sterile-filtered through a 0.22 µm filter.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Concentration (mM)
Water25110[4]~200
PBS (pH 7.2)Not Specified~10[3][4]~18
Ethanol25<1[4]Insoluble
DMSO25<1[4]Insoluble

Note: The molecular weight of this compound (disodium salt) is approximately 551.15 g/mol .[4]

Experimental Protocols

Protocol 1: Preparation of a 100mM Sterile this compound Stock Solution

Materials:

  • This compound (disodium salt, MW: 551.15 g/mol )

  • Sterile, nuclease-free water

  • 1M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15mL and 50mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • pH meter or sterile pH strips

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 551.15 mg of this compound powder and transfer it to a 15mL sterile conical tube. This will yield a final volume of 10mL for a 100mM solution.

  • Dissolution: Add approximately 8mL of sterile, nuclease-free water to the conical tube. Vortex gently to dissolve the powder. The solution will be acidic at this stage.

  • pH Adjustment: Carefully add 1M NaOH dropwise to the solution while monitoring the pH. Continuously swirl the tube gently. Check the pH periodically using a calibrated pH meter with a sterile probe or sterile pH strips. Continue adding NaOH until the pH reaches 7.0-7.5.

  • Volume Adjustment: Once the desired pH is reached, bring the final volume of the solution to 10mL with sterile, nuclease-free water.

  • Sterile Filtration: Draw the ATP solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile 50mL conical tube.

  • Aliquoting and Storage: Dispense the sterile ATP solution into sterile, nuclease-free microcentrifuge tubes in volumes suitable for single-use experiments. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of this compound Solubility by the Saturation Method

Materials:

  • This compound (disodium salt)

  • Solvent of interest (e.g., water, buffer at a specific pH)

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Incubator or water bath for temperature control

  • Micro-pipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial (e.g., 500mg in 5mL). The exact amount should be well above the expected solubility.

  • Equilibration: Place a small stir bar in the vial, cap it tightly, and place it on a magnetic stirrer inside an incubator or water bath set to the desired temperature. Allow the solution to stir for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the vial. Carefully pipette a known volume of the clear supernatant (e.g., 100µL) without disturbing the precipitate.

  • Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer. A 1:1000 dilution is a good starting point.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 259 nm. Use the solvent as a blank.

  • Calculation of Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of ATP in the diluted sample. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound under those conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sterile Sterilization & Storage weigh Weigh this compound dissolve Dissolve in Water weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 dissolve->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust filter Sterile Filter (0.22 µm) volume_adjust->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Experimental workflow for preparing a sterile this compound stock solution.

logical_relationship solubility This compound Solubility ph pH solubility->ph temp Temperature solubility->temp stability Solution Stability stability->ph stability->temp storage Storage Conditions (-20°C / -80°C, Aliquoted) stability->storage hydrolysis ATP Hydrolysis hydrolysis->ph hydrolysis->temp storage->hydrolysis Minimizes

Caption: Key factors influencing the solubility and stability of this compound solutions.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular atp ATP p2y P2Y Receptor atp->p2y g_protein G-protein p2y->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc kinase_cascade Kinase Cascade (e.g., MAPK) ca_release->kinase_cascade pkc->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Simplified ATP-mediated P2Y receptor signaling pathway.

References

Technical Support Center: Sodium ATP Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Sodium ATP solutions to maintain their integrity, with a specific focus on the impact of multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in prepared solutions?

A1: The primary cause of ATP degradation in solution is non-enzymatic hydrolysis, which breaks down ATP into ADP and inorganic phosphate. This process is significantly influenced by factors such as temperature, pH, and the presence of divalent cations. Storing ATP solutions at room temperature and at acidic or highly alkaline pH can accelerate this degradation.[1][2]

Q2: What is the recommended storage temperature for this compound solutions?

A2: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[2][3][4] For daily or weekly use, aliquots can be stored at 4°C, although for no longer than a few days.

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: It is strongly recommended to minimize the number of freeze-thaw cycles.[3] While some anecdotal evidence suggests that ATP solutions buffered to a neutral pH may withstand a few cycles, repeated freezing and thawing can lead to a significant loss of integrity.[1] For critical applications, it is best practice to aliquot your stock solution into single-use volumes.

Q4: What are the visible signs of ATP degradation?

A4: ATP solutions are clear and colorless.[2] Visible signs of degradation, such as precipitation or color change, are unlikely. The most reliable way to assess ATP integrity is through quantitative analysis of its concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in ATP-dependent assays ATP degradation due to improper storage or handling.1. Prepare fresh ATP solutions from a solid powder. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Ensure the pH of the ATP solution is maintained at ~7.0.
Lower than expected ATP concentration Hydrolysis of ATP during storage or experimental setup.1. Verify the storage temperature and duration. 2. Use a buffered solution (e.g., Tris-HCl or MOPS) at a neutral pH to prepare your ATP stock.[3] 3. Avoid prolonged incubation at temperatures above 4°C.
Precipitate formation in ATP solution Formation of insoluble salts, possibly due to high concentrations or interaction with certain buffers.1. Ensure the ATP is fully dissolved. 2. Consider using a different buffer system. 3. If a high concentration is needed, prepare it fresh before each experiment.

Impact of Freeze-Thaw Cycles on ATP Integrity

While specific quantitative data on the percentage degradation of this compound per freeze-thaw cycle is not extensively published in a standardized format, the general scientific consensus is that repeated cycles should be avoided. The process of freezing and thawing can lead to localized changes in concentration and pH, which can accelerate hydrolysis.

Table 1: Qualitative Impact of Storage Conditions on ATP Stability

Storage Condition Stability Recommendation
Room TemperatureLow (hours to days)Not recommended for storage.
4°CModerate (days)Suitable for short-term storage of working solutions.
-20°CHigh (months to a year)[3]Recommended for long-term storage. Aliquoting is advised.
-80°CVery High (over a year)[4]Optimal for long-term archival storage.
Multiple Freeze-Thaw CyclesDegradation is likelyStrongly discouraged. Prepare single-use aliquots.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • Adenosine 5'-triphosphate disodium salt hydrate (e.g., Sigma-Aldrich A3377)[2]

  • Nuclease-free water

  • 1 M Tris-HCl, pH 7.5

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh out the required amount of this compound powder in a sterile container.

  • Dissolve the powder in nuclease-free water to a concentration slightly less than the final desired concentration (e.g., for a final volume of 10 ml, dissolve in 9 ml of water).

  • Adjust the pH of the solution to 7.0 - 7.5 by adding small increments of 1 M Tris-HCl. Monitor the pH using a calibrated pH meter. This is a critical step as ATP solutions are acidic upon dissolution.[2]

  • Bring the final volume to 10 ml with nuclease-free water.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µl or 50 µl) in sterile, nuclease-free microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of ATP Concentration using a Luciferase-Based Assay

Principle:

This assay is based on the reaction of ATP with luciferin in the presence of the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • ATP standard of known concentration

  • Luciferin-luciferase reagent (commercially available kits)

  • Luminometer

  • White, opaque 96-well plates suitable for luminescence measurements

  • ATP solution to be tested

Procedure:

  • Prepare a Standard Curve:

    • Perform serial dilutions of the ATP standard to create a range of known concentrations (e.g., 1 µM to 100 µM).

    • In a 96-well plate, add a specific volume (e.g., 10 µl) of each standard dilution to separate wells.

  • Prepare Samples:

    • Dilute the ATP solution to be tested to fall within the range of the standard curve.

    • Add the same volume (e.g., 10 µl) of the diluted sample to other wells in the plate.

  • Perform the Assay:

    • Allow all reagents and samples to equilibrate to room temperature.

    • Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µl).

    • Incubate the plate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.

  • Measure Luminescence:

    • Place the 96-well plate in a luminometer and measure the light output (Relative Light Units, RLU).

  • Calculate ATP Concentration:

    • Plot the RLU values of the standards against their known concentrations to generate a standard curve.

    • Use the equation of the standard curve to calculate the ATP concentration of your unknown sample based on its RLU value.

Visualizations

ATP_Handling_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh ATP Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol filter Sterile Filter (0.22 µm) final_vol->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and handling this compound solutions.

Freeze_Thaw_Impact cluster_cycle1 First Freeze-Thaw cluster_cycle_n Multiple Freeze-Thaws atp_stock Initial ATP Stock freeze1 Freeze atp_stock->freeze1 atp_cycle1 Slight Potential for Degradation thaw1 Thaw freeze1->thaw1 thaw1->atp_cycle1 freeze_n Freeze atp_cycle1->freeze_n Repeated Cycles atp_cycle_n Significant Degradation thaw_n Thaw freeze_n->thaw_n thaw_n->atp_cycle_n

Caption: Logical impact of single vs. multiple freeze-thaw cycles on ATP integrity.

References

Technical Support Center: Buffer Systems for ATP-Sensitive Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing buffer systems for experiments involving ATP.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a buffer for an ATP-sensitive experiment?

A1: The primary considerations are pH stability, potential for interference with the reaction, and interaction with essential cofactors. ATP is most stable around a neutral pH (7.0-7.5) and is susceptible to hydrolysis in acidic conditions (pH < 5.0).[1][2] The buffer should have a pKa close to the desired experimental pH to ensure adequate buffering capacity.[3][4][5] Additionally, the chosen buffer should not interfere with the activity of the enzyme being studied or the detection method.

Q2: Which buffers are commonly used for ATP-sensitive assays like kinase or ATPase assays?

A2: Tris, HEPES, and MOPS are frequently used buffers in ATP-dependent enzymatic reactions.[6][7][8]

  • Tris-HCl is widely used due to its physiological pKa (around 8.1 at 25°C), but it's important to note its pH is temperature-dependent.[9][10] It can also chelate metal ions, which may interfere with assays requiring specific concentrations of divalent cations.[6]

  • HEPES is a zwitterionic buffer with a pKa of approximately 7.5 at 25°C, making it an excellent choice for maintaining pH in the physiological range.[3] It is generally considered non-inhibitory for most enzymatic reactions.

  • MOPS has a pKa of 7.2, making it suitable for experiments conducted at or near physiological pH.[8]

  • PIPES is another "Good's" buffer with a pKa of 6.8. A key advantage of PIPES is its negligible capacity to bind divalent ions, making it ideal for studies where precise control of metal ion concentration is critical.[11][12]

Q3: Can I use a phosphate buffer for my kinase assay?

A3: Caution is advised when using phosphate buffers in kinase assays. Phosphate can act as a competitive inhibitor for some kinases by mimicking the phosphate group of ATP.[6] It is crucial to check the literature for the specific enzyme you are working with to determine its sensitivity to phosphate.

Q4: The addition of ATP to my buffer changes the pH. How can I prevent this?

A4: ATP is an acidic molecule, and adding it to a buffer, especially at high concentrations, can lower the pH.[13] To mitigate this:

  • Use a higher concentration of the buffer: A higher buffer concentration provides greater buffering capacity to resist pH changes.[13]

  • Adjust the pH after ATP addition: Prepare your complete reaction mixture, including ATP, and then adjust the pH to the desired value using a small volume of a suitable acid or base (e.g., HCl or NaOH).

  • Prepare a neutralized ATP stock solution: You can prepare a concentrated stock solution of ATP and adjust its pH to the desired experimental pH before aliquoting and storing it at -20°C or -80°C.[2]

Q5: What is the role of Mg²⁺ in ATP-sensitive experiments, and how much should I use?

A5: Magnesium (Mg²⁺) is an essential cofactor for the vast majority of ATP-utilizing enzymes, including kinases and ATPases.[14][15] ATP typically binds to the enzyme's active site as an Mg²⁺-ATP complex.[16] The optimal concentration of Mg²⁺ is often equimolar to or in slight excess of the ATP concentration. However, it is important to note that high concentrations of free Mg²⁺ (not bound to ATP) can be inhibitory to some enzymes.[15] The ideal Mg²⁺ concentration should be determined empirically for each specific experimental system.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no enzyme activity Incorrect pH of the final reaction mixture.Prepare a fresh buffer and carefully check the pH. Re-adjust the pH after adding all components, including ATP and any salts.[13]
Buffer components are inhibiting the enzyme.Some buffers, like phosphate, can inhibit certain kinases.[6] Try a different buffer system such as HEPES or MOPS.
Suboptimal concentration of divalent cations.Mg²⁺ is a critical cofactor for most ATP-dependent enzymes.[14][15] Titrate the concentration of MgCl₂ in your assay to find the optimal level. Avoid chelating agents in your buffer unless they are a necessary component of the experiment.
Inconsistent or irreproducible results ATP degradation.ATP is unstable in acidic solutions and at room temperature for extended periods.[1] Prepare fresh ATP solutions from powder or use aliquots of a neutralized stock solution stored at -80°C.[17] Avoid repeated freeze-thaw cycles.
Buffer instability or contamination.Prepare buffers with high-purity water and reagents. Store them at 4°C and consider sterile filtering for long-term storage.
High background signal in assay Buffer interference with the detection method.Ensure that your buffer components do not interfere with the assay's detection method (e.g., fluorescence, luminescence, or absorbance). Run a control with the buffer and all reaction components except the enzyme.

Data Presentation: Comparison of Common Buffers

BufferpKa at 25°CUseful pH RangeDivalent Cation BindingTemperature Dependence of pHNotes
Tris 8.17.0 - 9.0Can chelate metal ions[6]High (ΔpKa/°C = -0.028)[9]Widely used, but be mindful of temperature effects and metal chelation.
HEPES 7.56.8 - 8.2WeakLow (ΔpKa/°C = -0.014)[3]A good all-purpose buffer for physiological pH.
MOPS 7.26.5 - 7.9Very lowLow (ΔpKa/°C = -0.015)Suitable for experiments around neutral pH.
PIPES 6.86.1 - 7.5Negligible[11][12]Low (ΔpKa/°C = -0.0085)Ideal for experiments where precise control of divalent cation concentration is critical.
Phosphate 6.86 (pKa2)5.8 - 8.0Can precipitate with some divalent cationsLowCan inhibit some kinases.[6]

Experimental Protocols

General Kinase Assay Protocol

This protocol provides a general framework for a kinase assay. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically.

  • Prepare 5X Kinase Buffer:

    • 250 mM HEPES, pH 7.5

    • 50 mM MgCl₂

    • 5 mM EGTA (to chelate free Ca²⁺)

    • 0.05% Brij-35 (Note: This is an example; the optimal buffer composition may vary.)[18]

  • Prepare Reagents:

    • Enzyme: Dilute the kinase to the desired concentration in 1X Kinase Buffer.

    • Substrate: Prepare a stock solution of the peptide or protein substrate in nuclease-free water.

    • ATP: Prepare a stock solution of ATP in nuclease-free water and adjust the pH to 7.0-7.5.[2]

  • Assay Procedure:

    • In a microplate well, add:

      • 5 µL of 5X Kinase Buffer

      • 10 µL of substrate solution

      • 5 µL of enzyme solution

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at the desired temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction by adding an appropriate stop solution (e.g., EDTA to chelate Mg²⁺).[19]

  • Detection:

    • Detect the phosphorylated product using a suitable method (e.g., radioactivity, fluorescence, or antibody-based detection).

General ATPase Assay Protocol

This protocol describes a common method for measuring ATPase activity by detecting the release of inorganic phosphate (Pi).

  • Prepare 5X ATPase Reaction Buffer:

    • 100 mM Tris-HCl, pH 7.5

    • 25 mM KCl

    • 25 mM MgCl₂

  • Prepare Reagents:

    • Enzyme: Dilute the ATPase to the desired concentration in 1X ATPase Reaction Buffer.

    • ATP: Prepare a stock solution of ATP in nuclease-free water and adjust the pH to 7.0-7.5.

  • Assay Procedure:

    • In a microcentrifuge tube, add:

      • 10 µL of 5X ATPase Reaction Buffer

      • Volume for enzyme

      • Nuclease-free water to a final volume of 40 µL

    • Pre-incubate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for a defined period.

    • Stop the reaction by adding a stop solution (e.g., a solution containing SDS or by placing on ice).

  • Detection of Inorganic Phosphate:

    • Use a colorimetric method, such as the malachite green assay, to quantify the amount of inorganic phosphate released.

Visualizations

BufferSelectionWorkflow start Start: Need to select a buffer for an ATP-sensitive experiment ph_range Determine Optimal pH Range for Enzyme Activity start->ph_range buffer_choice Select Potential Buffers (HEPES, Tris, MOPS, PIPES) ph_range->buffer_choice metal_ions Consider Divalent Cation Requirements (e.g., Mg²⁺) buffer_choice->metal_ions buffer_interaction Check for Potential Buffer Interference (e.g., Phosphate with Kinases, Tris with Metal Ions) metal_ions->buffer_interaction atp_ph Prepare Buffer and Adjust pH buffer_interaction->atp_ph add_atp Add ATP and Other Reagents atp_ph->add_atp final_ph_check Verify and Adjust Final pH add_atp->final_ph_check run_experiment Run Experiment final_ph_check->run_experiment

Caption: Workflow for selecting an appropriate buffer system.

TroubleshootingATPassays problem Problem: Inconsistent or Poor Enzyme Activity check_ph Is the final pH of the reaction mix correct? problem->check_ph Start Troubleshooting check_buffer Is the buffer choice appropriate? (e.g., no phosphate for kinase assay) check_ph->check_buffer Yes adjust_ph Solution: Adjust pH after adding all components, including ATP. check_ph->adjust_ph No check_atp Is the ATP solution fresh and at the correct pH? check_buffer->check_atp Yes change_buffer Solution: Switch to a non-inhibitory buffer like HEPES or PIPES. check_buffer->change_buffer No check_mg Is the Mg²⁺ concentration optimal? check_atp->check_mg Yes new_atp Solution: Prepare fresh, neutralized ATP stock. check_atp->new_atp No optimize_mg Solution: Titrate Mg²⁺ concentration. check_mg->optimize_mg No

References

Technical Support Center: Correcting for Non-Enzymatic ATP Hydrolysis in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you accurately measure enzyme activity by correcting for non-enzymatic ATP hydrolysis in your assays.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic ATP hydrolysis and why is it a problem in my assay?

A: Non-enzymatic ATP hydrolysis is the breakdown of ATP into ADP and inorganic phosphate (Pi) that occurs in the absence of an enzyme. This spontaneous chemical reaction is influenced by the surrounding environment, primarily temperature, pH, and the presence of metal ions. In enzymatic assays, particularly those with low enzyme activity or requiring high concentrations of ATP, this background hydrolysis can contribute significantly to the measured product formation (e.g., ADP or Pi). This leads to an overestimation of the true enzymatic rate and can result in inaccurate kinetic parameters (Vmax and Km) and flawed interpretations of inhibitor potency.

Q2: What are the primary factors that influence the rate of non-enzymatic ATP hydrolysis?

A: The stability of ATP in your assay buffer is critical. The following factors are the main drivers of non-enzymatic ATP hydrolysis:

  • pH: ATP is most stable in a narrow pH range, typically between 6.8 and 7.4.[1] At more acidic or alkaline pH values, the rate of hydrolysis increases significantly.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including the non-enzymatic hydrolysis of ATP.

  • Divalent Metal Cations: While often required for enzyme activity, divalent cations like Mg²⁺ can also influence the rate of non-enzymatic ATP hydrolysis. The precise effect can be complex and depends on the specific cation and its concentration.

  • Buffer Composition: The type of buffer used can also play a role. While detailed comparative studies are limited, it is always crucial to maintain a consistent and well-characterized buffer system throughout your experiments.

Q3: How can I determine the rate of non-enzymatic ATP hydrolysis in my specific assay conditions?

A: The most direct way to measure the background rate of ATP hydrolysis is to run a "no-enzyme" control experiment. This control contains all the components of your reaction mixture (buffer, ATP, metal ions, etc.) at the same concentrations and under the same conditions (temperature, pH) as your enzymatic reaction, but without the enzyme. By measuring the rate of product formation (e.g., Pi or ADP) in this control reaction, you directly quantify the rate of non-enzymatic ATP hydrolysis.

Troubleshooting Guides

Issue: My measured enzyme activity is higher than expected, or I have a high background signal in my assay.

This could be due to significant non-enzymatic ATP hydrolysis. Follow this guide to diagnose and correct the issue.

Experimental Protocol: Measuring and Correcting for Non-Enzymatic ATP Hydrolysis

This protocol outlines the steps to determine the rate of non-enzymatic ATP hydrolysis and correct your enzyme kinetic data. This example uses a colorimetric assay that detects inorganic phosphate (Pi), such as a malachite green-based assay.

1. Prepare Reaction Mixtures:

  • Enzymatic Reaction: Prepare your reaction mixture as you normally would, containing buffer, ATP, any necessary co-factors (e.g., Mg²⁺), and your enzyme at the desired concentration.

  • No-Enzyme Control: Prepare an identical reaction mixture but replace the enzyme solution with the same volume of enzyme storage buffer (the buffer your enzyme is dissolved in). This is a critical control.

2. Incubation and Sampling:

  • Incubate both the enzymatic reaction and the no-enzyme control at your standard assay temperature.

  • At regular time intervals (e.g., 0, 5, 10, 15, 20 minutes), take aliquots from each reaction tube and stop the reaction. The method for stopping the reaction will depend on your specific assay (e.g., adding a quenching solution like SDS or a strong acid).

3. Product Quantification:

  • Quantify the amount of product (e.g., Pi) in each of your collected samples using your chosen detection method (e.g., malachite green assay).

  • Create a standard curve using known concentrations of your product to convert your raw signal (e.g., absorbance) into product concentration (e.g., µM of Pi).

4. Data Analysis:

  • Plot the Data: For both the enzymatic reaction and the no-enzyme control, plot the concentration of product formed against time.

  • Determine the Initial Rates: Calculate the initial rate (V₀) for both reactions by determining the slope of the linear portion of each curve. The rate will be in units of concentration per unit time (e.g., µM/min).

  • Correct for Background Hydrolysis: Subtract the initial rate of the no-enzyme control from the initial rate of the enzymatic reaction to obtain the true enzyme-catalyzed rate.

    Corrected Enzymatic Rate = V₀ (Enzymatic Reaction) - V₀ (No-Enzyme Control)

5. Enzyme Kinetics Calculations:

  • Use the corrected enzymatic rates to determine your kinetic parameters (Vmax and Km) by plotting the corrected rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Data Presentation: Non-Enzymatic ATP Hydrolysis Rates
Temperature (°C)pHRate Constant (s⁻¹)Half-life (minutes)
803--
807--
1003--
1007--
12034.34 x 10⁻³~2.7
12072.91 x 10⁻³~4.0

Data adapted from a study on ATP hydrolysis at elevated temperatures. The half-lives were calculated from the provided rate constants. Dashes indicate data not provided in the source.[2]

This data clearly demonstrates that as the temperature increases, the rate of ATP hydrolysis accelerates dramatically, leading to a much shorter half-life for ATP.

Visualizing the Correction Workflow

To better understand the process of correcting for non-enzymatic ATP hydrolysis, the following workflow diagram illustrates the key steps.

ATP_Hydrolysis_Correction_Workflow cluster_incubation 2. Incubation & Sampling cluster_quantification 3. Product Quantification cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzymatic Reaction (with enzyme) incubate Incubate both reactions at assay temperature prep_enzyme->incubate prep_control Prepare No-Enzyme Control (without enzyme) prep_control->incubate sample Take samples at defined time points incubate->sample quantify Measure product formation (e.g., Pi or ADP) sample->quantify plot_data Plot [Product] vs. Time quantify->plot_data calc_rates Calculate Initial Rates (V₀) for both reactions plot_data->calc_rates correct_rate Corrected Rate = V₀(Enzyme) - V₀(Control) calc_rates->correct_rate

Workflow for correcting for non-enzymatic ATP hydrolysis.

This diagram outlines the parallel workflows for the enzymatic reaction and the crucial no-enzyme control, culminating in the calculation of the corrected enzymatic rate.

Logical Relationship of Factors Affecting ATP Stability

The stability of ATP is a critical factor in any assay that utilizes it as a substrate. The following diagram illustrates the key relationships between experimental conditions and ATP stability.

ATP_Stability_Factors cluster_conditions Experimental Conditions cluster_stability ATP Stability cluster_outcome Assay Outcome pH pH ATP_Stability ATP Stability pH->ATP_Stability Optimal at pH 6.8-7.4 Temperature Temperature Temperature->ATP_Stability Decreases with increasing temp Divalent_Cations Divalent Cations (e.g., Mg²⁺) Divalent_Cations->ATP_Stability Can stabilize or destabilize Buffer_Type Buffer Type (e.g., Tris, HEPES) Buffer_Type->ATP_Stability Can influence Non_Enzymatic_Hydrolysis Rate of Non-Enzymatic ATP Hydrolysis ATP_Stability->Non_Enzymatic_Hydrolysis inversely proportional Assay_Accuracy Assay Accuracy Non_Enzymatic_Hydrolysis->Assay_Accuracy High rate reduces accuracy

Factors influencing non-enzymatic ATP hydrolysis and assay accuracy.

This diagram highlights how experimental conditions directly impact ATP stability, which in turn affects the rate of non-enzymatic hydrolysis and, ultimately, the accuracy of your assay results. By carefully controlling these factors and implementing the proper controls, researchers can ensure the reliability and validity of their enzymatic data.

References

Technical Support Center: Managing ATPase Contamination in Purified Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ATPase contamination in purified protein samples.

Frequently Asked Questions (FAQs)

1. What are the common sources of ATPase contamination in my purified protein sample?

ATPase contamination in purified protein samples often originates from the expression host. Common contaminants with ATPase activity include:

  • Heat Shock Proteins (HSPs): Molecular chaperones like DnaK (Hsp70) and GroEL (Hsp60) are frequent contaminants, especially during recombinant protein expression in E. coli.[1] These proteins utilize ATP hydrolysis to assist in protein folding and can co-purify with the target protein.[1][2]

  • DNA Helicases and Translocases: These enzymes are involved in nucleic acid metabolism and exhibit ATPase activity.[2]

  • Other Cellular ATPases: A vast number of cellular enzymes use ATP for energy, and some may non-specifically interact with your protein or purification resin.[2]

  • Type II DNA Topoisomerases: These enzymes require ATP for their function and can be a source of contamination.[2]

2. How can I detect ATPase contamination in my protein sample?

Several methods can be employed to detect the presence of contaminating ATPases:

  • SDS-PAGE Analysis: The presence of protein bands at molecular weights corresponding to common ATPases (e.g., DnaK at ~70 kDa, GroEL at ~60 kDa) can be an initial indicator.[1]

  • Mass Spectrometry or N-terminal Sequencing: These techniques can definitively identify the contaminating proteins in excised SDS-PAGE bands.[1]

  • ATPase Activity Assays: Directly measuring the hydrolysis of ATP in your sample is a functional confirmation of contamination. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[3]

  • Control Experiments: Performing your primary assay with and without ATP can help determine if an observed effect is due to your protein of interest or a contaminating ATPase. The presence of DNA- or nucleosome-independent ATPase activity can also point towards contamination.[4]

3. What are the general strategies to prevent or remove ATPase contamination?

A multi-step approach is often necessary to eliminate ATPase contamination. Key strategies include:

  • Optimization of Expression Conditions: Adjusting expression temperature and induction time can minimize the upregulation of heat shock proteins.[1] Using specialized expression strains, such as those with HSP knockouts, can also be beneficial.[1]

  • Chromatographic Techniques:

    • Affinity Chromatography Washes: Including high salt concentrations and ATP-MgCl₂ washes during affinity chromatography can help dissociate chaperones from your target protein.[1][5]

    • ATP-Agarose Chromatography: This method specifically captures ATP-binding proteins, allowing your protein of interest to flow through.[1]

    • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.[6]

    • Size-Exclusion Chromatography (SEC): Separates proteins based on size.[6]

    • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.[6]

  • Additives in Buffers: The inclusion of zwitterionic detergents or denatured proteins in lysis and wash buffers can help to sequester chaperones.[1][6]

Troubleshooting Guides

Issue 1: My purified protein shows significant ATPase activity, which is interfering with my downstream assays.

Possible Cause: Contamination with heat shock proteins (e.g., DnaK, GroEL) or other cellular ATPases.

Troubleshooting Steps:

  • Confirm Contamination:

    • Run an SDS-PAGE gel to look for bands corresponding to common HSPs.[1]

    • Perform a Western blot using antibodies against specific chaperones like DnaK.

    • Conduct an ATPase activity assay on your purified sample and compare it to a negative control.

  • Optimize Purification Protocol:

    • ATP-MgCl₂ Wash: During affinity chromatography (e.g., Ni-NTA for His-tagged proteins), perform extensive washes with buffer supplemented with 5-10 mM ATP and 20 mM MgCl₂.[1] A high flow rate (3-5 mL/min) is recommended as ATP hydrolysis is rapid.[1]

    • High Salt Wash: Increase the salt concentration (e.g., up to 1 M NaCl) in your wash buffers to disrupt non-specific interactions.

    • Inclusion of "Bait" Proteins: Add heat-denatured proteins with a different affinity tag to the wash buffer to act as a competitive substrate for the contaminating chaperones.[1]

  • Implement Additional Purification Steps:

    • ATP-Agarose Chromatography: Pass your partially purified sample through an ATP-agarose column. ATP-binding proteins will bind to the resin, while your target protein should be in the flow-through.[1]

    • Ion-Exchange Chromatography: If the isoelectric point (pI) of your protein is significantly different from that of the contaminating ATPases, IEX can be an effective separation step.

    • Size-Exclusion Chromatography: This can be a final polishing step to separate your protein from any remaining contaminants of different sizes.

Issue 2: I suspect ATPase contamination, but the contaminating protein is not visible on an SDS-PAGE gel.

Possible Cause: The contaminating ATPase is present at a low concentration but has high specific activity.

Troubleshooting Steps:

  • Sensitive Detection of ATPase Activity:

    • Use a highly sensitive ATPase assay, such as a radioactive assay using [γ-³²P]ATP or a fluorescent assay, to confirm low-level activity.[3]

    • Perform the assay over an extended period to allow for the accumulation of product.

  • Inhibition of ATPase Activity:

    • If removal of the contaminant is not feasible, consider using a non-hydrolyzable ATP analog (e.g., ATP-γS, AMP-PNP) in your downstream assays if your protein of interest does not require ATP hydrolysis.

    • Alternatively, specific inhibitors for certain classes of ATPases can be used, though careful characterization is required to ensure they do not affect your target protein.

  • Refine the Final Polishing Step:

    • Employ high-resolution chromatography techniques like high-performance liquid chromatography (HPLC)-based SEC or IEX for the final purification step.

Data Presentation

Table 1: Recommended Concentrations for Additives in Wash Buffers to Remove ATPase Contaminants

AdditiveConcentrationPurposeReference
ATP5-10 mMPromotes release of substrate from HSPs[1]
MgCl₂20 mMCo-factor for ATP binding and hydrolysis[1][5]
NaCl0.5 - 1 MDisrupts ionic interactions[4]
Zwitterionic Detergents0.001 - 0.01%Reduce non-specific binding[1]
Denatured ProteinVariesCompetitive substrate for chaperones[1][6]

Experimental Protocols

Protocol 1: Malachite Green Assay for Detection of ATPase Activity

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis.[3]

Materials:

  • Purified protein sample

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • Microplate reader

Procedure:

  • Prepare a 1:1 mixture of 100 mM ATP and 100 mM MgCl₂.

  • Set up the ATP hydrolysis reactions in a 96-well plate. For each sample, prepare a reaction mix containing your purified protein in the reaction buffer.

  • Initiate the reaction by adding the ATP/MgCl₂ mixture to a final concentration of 1 mM ATP.

  • Incubate the plate at the optimal temperature for your protein (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-30 minutes to allow color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Quantify the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Protocol 2: On-Column Removal of HSP70 (DnaK) Contamination

This protocol describes the removal of DnaK from a His-tagged protein immobilized on a Ni-NTA resin.

Materials:

  • Ni-NTA affinity resin with bound His-tagged protein

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • ATP Wash Buffer (Wash Buffer supplemented with 10 mM ATP and 20 mM MgCl₂)

  • Elution Buffer (Wash Buffer with a high concentration of Imidazole, e.g., 250 mM)

Procedure:

  • After binding your protein to the Ni-NTA resin, wash the column with at least 10 column volumes of Wash Buffer.

  • Prepare the ATP Wash Buffer immediately before use.

  • Wash the column with 20 column volumes of the ATP Wash Buffer. Maintain a flow rate of 3-5 mL/min.[1]

  • Wash the column with another 10 column volumes of Wash Buffer to remove residual ATP and ADP.

  • Elute your target protein using the Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess the removal of the ~70 kDa DnaK band.

Visualizations

ATPase_Contamination_Troubleshooting_Workflow start Suspected ATPase Contamination detect Detection of ATPase Activity start->detect sds_page SDS-PAGE / Western Blot detect->sds_page Qualitative activity_assay ATPase Activity Assay (e.g., Malachite Green) detect->activity_assay Quantitative no_cont No Contamination Detected detect->no_cont Negative cont_confirmed Contamination Confirmed sds_page->cont_confirmed activity_assay->cont_confirmed removal_strategy Select Removal Strategy cont_confirmed->removal_strategy Yes atp_wash On-Column ATP-MgCl2 Wash removal_strategy->atp_wash atp_agarose ATP-Agarose Chromatography removal_strategy->atp_agarose iex_sec IEX / SEC Polishing removal_strategy->iex_sec validate Validate Purity and Activity of Target Protein atp_wash->validate atp_agarose->validate iex_sec->validate end Pure Protein validate->end

Caption: Troubleshooting workflow for ATPase contamination.

On_Column_HSP_Removal load Load Protein Sample Target protein with HSP contaminant binds to resin wash1 Initial Wash Remove unbound proteins with standard wash buffer load:f1->wash1:f0 atp_wash ATP Wash Apply ATP-MgCl2 wash buffer to release HSPs wash1:f1->atp_wash:f0 wash2 Final Wash Remove residual ATP, ADP, and released HSPs atp_wash:f1->wash2:f0 elute Elution Elute pure target protein wash2:f1->elute:f0

References

optimizing temperature for long-term storage of Sodium ATP aliquots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal long-term storage of Sodium ATP aliquots. Adherence to these protocols is critical for maintaining the integrity and functionality of ATP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of aqueous this compound aliquots?

A1: For long-term stability, it is highly recommended to store aqueous this compound aliquots at -20°C or -80°C.[1][2][3] Neutral ATP solutions stored frozen at -20°C are stable for at least one year.[1][4][5] Storage at -80°C is also a common practice and is considered equally effective for preserving the integrity of the aliquots.[1][2]

Q2: Can I store this compound aliquots at 4°C?

A2: Storage at 4°C is only suitable for short-term use. A refrigerated neutral ATP solution is considered stable for at least one week.[1][4][5] For storage beyond this period, freezing at -20°C or -80°C is necessary to prevent significant degradation.

Q3: How does room temperature affect the stability of this compound solutions?

A3: this compound solutions are unstable at room temperature and will degrade rapidly.[2] The half-life of ATP in deionized water at 22–25°C is approximately 54 days.[6] Therefore, leaving ATP solutions at room temperature for extended periods is strongly discouraged as it will lead to a significant loss of the active compound.

Q4: What is the impact of freeze-thaw cycles on the stability of this compound aliquots?

A4: Repeated freeze-thaw cycles should be avoided as they can degrade the quality of the ATP solution. To minimize this, it is best practice to prepare small, single-use aliquots.[7] If repeated use from a single vial is unavoidable, it is crucial to keep the vial on ice during use to minimize degradation.

Q5: What is the recommended pH for storing aqueous ATP solutions?

A5: Aqueous ATP solutions are most stable at a neutral to slightly alkaline pH, ideally between 7.0 and 7.5.[7][8] ATP in unbuffered water or at extreme pH values will hydrolyze more rapidly.[8] It is crucial to adjust the pH of the ATP solution to this range before aliquoting and freezing for long-term storage.

Troubleshooting Guide

Problem: I am observing lower than expected activity in my experiments using a previously stored ATP solution.

  • Possible Cause 1: Improper Storage Temperature. Your ATP solution may have been stored at a temperature that is too high, leading to degradation.

    • Solution: Always store long-term ATP aliquots at -20°C or -80°C. For short-term use (up to one week), 4°C is acceptable.

  • Possible Cause 2: Multiple Freeze-Thaw Cycles. The ATP aliquot may have been subjected to repeated freezing and thawing, which can compromise its integrity.

    • Solution: Prepare single-use aliquots to avoid freeze-thaw cycles. If you must use a larger stock, thaw it once, create smaller aliquots, and refreeze them immediately.

  • Possible Cause 3: Incorrect pH of the Solution. The pH of your ATP solution may not be within the optimal range of 7.0-7.5, accelerating hydrolysis.

    • Solution: When preparing a new stock solution, ensure the pH is adjusted to 7.0-7.5 using an appropriate buffer or base (e.g., NaOH).

Problem: I see precipitate in my ATP aliquot after thawing.

  • Possible Cause: The concentration of the ATP solution may be too high, or the solution may have been frozen and thawed slowly.

    • Solution: Ensure the ATP concentration is within its solubility limits at the storage temperature. When freezing, it is recommended to do so quickly, for instance, by using liquid nitrogen, to avoid the formation of large ice crystals that can affect solubility upon thawing.

Data Presentation: ATP Stability at Different Temperatures

The following table summarizes the stability of aqueous this compound solutions at various storage temperatures.

TemperatureStability/Degradation RateCitation(s)
-80°CStable for at least one month with no significant degradation.[2]
-20°CStable for at least one year.[1][4][5]
4°CStable for at least one week.[1][4][5]
Room Temperature (22-25°C)Half-life of approximately 54 days in deionized water.[6]
50-55°CHalf-life of approximately 0.5 days in deionized water.[6]

Experimental Protocols

Preparation of pH-Neutral this compound Stock Solution (100 mM)

Materials:

  • This compound salt

  • Nuclease-free water

  • 1 M NaOH or 0.1 M Tris buffer (pH 9.0)

  • Sterile, nuclease-free microcentrifuge tubes

  • pH meter or pH strips

Procedure:

  • Weigh out the appropriate amount of this compound salt to achieve a final concentration of 100 mM.

  • Dissolve the ATP salt in a minimal volume of nuclease-free water.

  • Slowly add 1 M NaOH or 0.1 M Tris buffer (pH 9.0) dropwise while monitoring the pH.[6]

  • Adjust the pH to a final value between 7.0 and 7.5.

  • Bring the solution to the final desired volume with nuclease-free water.

  • Dispense the solution into small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

HPLC Analysis of ATP, ADP, and AMP

This protocol allows for the quantitative analysis of ATP and its primary degradation products, ADP and AMP.

Sample Preparation:

  • If analyzing ATP from a biological sample, extract the nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization with potassium hydroxide.

  • For prepared ATP solutions, dilute the sample to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.06 M dipotassium hydrogen phosphate and 0.04 M potassium dihydrogen phosphate in deionized water, adjusted to pH 7.0.

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 100% Mobile Phase A to a mixture of A and B, depending on the specific column and system, to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 259 nm

  • Injection Volume: 10-20 µL

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks corresponding to ATP, ADP, and AMP based on the retention times of standard solutions.

  • Quantify the concentration of each component by comparing the peak areas to a standard curve generated from known concentrations of ATP, ADP, and AMP.

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Dephosphorylation

Caption: ATP degradation pathway through hydrolysis.

Experimental_Workflow cluster_prep ATP Aliquot Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_solution Prepare ATP Solution (pH 7.0-7.5) aliquot Aliquot into single-use tubes prep_solution->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw aliquot storage->thaw hplc Analyze by HPLC thaw->hplc

Caption: Recommended workflow for ATP aliquot preparation and stability testing.

References

Technical Support Center: Measuring ATP in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adenosine triphosphate (ATP) measurement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges of quantifying ATP in tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What makes accurate ATP measurement in tissue homogenates so challenging?

A1: Measuring ATP accurately in tissue is difficult due to its rapid turnover and instability. Upon tissue removal, endogenous ATPases are released, leading to swift degradation of ATP.[1] Additionally, the complex composition of tissue homogenates can interfere with assay chemistry, and inefficient extraction methods can lead to an underestimation of true ATP levels. Therefore, rapid sample processing and inactivation of enzymatic activity are critical.[2]

Q2: What is the most common method for quantifying ATP in research?

A2: The most prevalent method is the firefly luciferin-luciferase bioluminescence assay.[3] This assay is highly sensitive and specific for ATP.[3] The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP in the sample.[4]

Q3: How quickly must tissue samples be processed to prevent ATP degradation?

A3: Ideally, tissue should be snap-frozen in liquid nitrogen within seconds of collection to halt metabolic processes and prevent ATP degradation.[2] If immediate freezing is not possible, the tissue must be homogenized in a lysis or extraction buffer that inactivates ATPases instantly. Delays can lead to significant loss of ATP and inaccurate measurements.

Q4: Can I measure ATP levels in previously frozen tissue samples?

A4: Yes, it is possible to measure ATP in tissues that have been rapidly and properly frozen, such as by snap-freezing in liquid nitrogen, and stored at -80°C.[2] It is crucial to avoid multiple freeze-thaw cycles, as this can degrade ATP and lead to lower-than-expected readings.[2] The extraction procedure should be performed on the frozen tissue powder or immediately after thawing on ice.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Detectable ATP Signal

Q: My assay is showing very low or no luminescence. What are the potential causes and how can I fix this?

A: This is a common issue that can stem from several stages of the experimental process. The primary culprits are ATP degradation, inefficient extraction, or problems with the assay itself.

Troubleshooting Steps:

  • Review Sample Handling: Confirm that tissues were snap-frozen immediately upon collection. Any delay allows endogenous ATPases to degrade ATP.

  • Evaluate Extraction Method: Strong acid extractions (e.g., with perchloric acid) followed by neutralization are often required to inactivate ATPases and efficiently release ATP.[3][5] Phenol-based reagents are also effective and may prevent co-precipitation of ATP with proteins. Ensure your chosen method is validated for your tissue type.

  • Check Assay Reagents: Prepare the ATP standard curve fresh for each experiment.[6] Ensure the luciferase enzyme is active and has been stored correctly. Bacterial contamination can introduce ATP and ATPases, leading to inaccurate signals.[7]

  • Perform a Spike-and-Recovery Test: Add a known amount of ATP to a sample of your tissue homogenate before and after the extraction step. This will help determine if the low signal is due to inefficient extraction or if components in the homogenate are inhibiting the luciferase reaction (quenching).

Low_ATP_Signal_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low / No ATP Signal degradation ATP Degradation start->degradation Is sample handling suspect? extraction Inefficient Extraction start->extraction Is extraction method validated? assay_issue Assay Interference start->assay_issue Are reagents and standards fresh? check_handling Verify Rapid Freezing & Sample Handling degradation->check_handling check_extraction Optimize Extraction Method (e.g., PCA) extraction->check_extraction spike_recovery Perform Spike-and- Recovery Experiment extraction->spike_recovery check_reagents Test Reagent Activity & Check for Contamination assay_issue->check_reagents assay_issue->spike_recovery

Caption: Workflow for diagnosing the cause of a low ATP signal.
Problem: High Variability Between Replicates

Q: I'm seeing significant differences in ATP readings between my technical or biological replicates. Why is this happening?

A: High variability often points to inconsistencies in sample processing or assay execution.

Troubleshooting Steps:

  • Standardize Homogenization: Ensure each tissue sample is homogenized completely and uniformly. Incomplete homogenization can lead to variable cell lysis and ATP release. Using a high-power homogenizer like an ultraturax can improve consistency.[3]

  • Ensure Homogenate is Well-Mixed: Before taking an aliquot for the assay, vortex or thoroughly mix the entire tissue homogenate to ensure a uniform suspension. Cellular debris can settle, leading to inconsistent sampling.

  • Refine Pipetting Technique: When working with small volumes, minor pipetting errors can lead to large variations. Ensure pipettes are calibrated and use reverse pipetting for viscous homogenates.

  • Control Temperature: Perform all steps on ice to minimize ATPase activity post-homogenization. Ensure assay plates are equilibrated to room temperature before adding reagents, as the luciferase enzyme activity is temperature-dependent.[8]

Problem: Suspected Assay Interference

Q: How do I know if something in my sample is interfering with the luciferase assay, and what can I do about it?

A: Components of the tissue homogenate (e.g., salts, colored compounds, high protein concentrations) can inhibit the luciferase enzyme or quench the light signal.

Troubleshooting Steps:

  • Dilute the Sample: The simplest way to reduce the concentration of interfering substances is to dilute the tissue extract. Perform a dilution series to see if the ATP measurement per unit of protein becomes more consistent.

  • Perform a Spike-and-Recovery Test: This is the definitive test for interference.

    • Prepare two sets of tubes with your tissue homogenate.

    • In one set ("spiked"), add a known concentration of ATP standard.

    • In the other set ("unspiked"), add an equal volume of buffer.

    • Measure the ATP in both sets.

    • Calculate the percent recovery: [(Spiked Value - Unspiked Value) / Known Spike Amount] * 100.

    • A recovery rate significantly below 100% (e.g., <85%) indicates inhibition.

  • Optimize Extraction: Some extraction methods are better at removing interfering substances. For example, perchloric acid (PCA) extraction followed by neutralization and removal of the precipitate can yield a cleaner sample for analysis.[3]

Spike_Recovery_Logic start Suspected Assay Interference prep_samples Prepare two aliquots of tissue homogenate start->prep_samples spike Add known amount of ATP standard (Spiked Sample) prep_samples->spike unspike Add equal volume of buffer (Unspiked Sample) prep_samples->unspike measure Measure luminescence in both samples spike->measure unspike->measure calculate Calculate % Recovery: [(Spiked - Unspiked) / Spike Amount] * 100 measure->calculate decision % Recovery Acceptable? calculate->decision ok Result is Valid decision->ok >85% inhibition Inhibition Detected: Dilute sample or optimize extraction decision->inhibition <85%

Caption: Logical diagram for a spike-and-recovery experiment.

Data & Protocols

Table 1: Comparison of Common ATP Extraction Methods
MethodPrincipleAdvantagesDisadvantages
Perchloric Acid (PCA) Strong acid denatures proteins, including ATPases, and precipitates them.Highly effective at inactivating enzymes; good ATP recovery.[3]Requires neutralization step; can be harsh.
Phenol-based Reagents Chaotropic agents that denature proteins and separate nucleic acids.Efficient ATP extraction without co-precipitation issues.Requires careful handling of hazardous organic solvents.
Boiling Buffer Heat shock denatures enzymes and lyses cells to release ATP.Simple, fast, and avoids harsh chemicals.May not be sufficient for all tissue types; risk of heat-activated ATP degradation.
Detergent-based Lysis Detergents solubilize cell membranes to release intracellular contents.Simple and often included in commercial kits.May not fully inactivate potent ATPases; detergents can interfere with luciferase.[1]
Table 2: Illustrative ATP Concentrations in Mammalian Tissues

Note: These are approximate values and can vary significantly based on the organism, metabolic state, and extraction method.

Tissue TypeTypical ATP Concentration (µmol/g tissue)Reference
Skeletal Muscle3 - 8[5][9]
Cardiac Muscle2 - 6[5]
Liver2 - 5[5]
Brain1 - 3[3][5]
Kidney1 - 2.5-
Experimental Protocol: ATP Measurement using Luciferase Assay

This protocol outlines the key steps from tissue collection to data analysis.

ATP_Measurement_Workflow cluster_prep Sample Preparation cluster_assay Bioluminescence Assay cluster_analysis Data Analysis collect 1. Rapid Tissue Collection freeze 2. Snap-Freeze in Liquid N₂ collect->freeze homogenize 3. Homogenize Frozen Tissue in Extraction Buffer (on ice) freeze->homogenize centrifuge 4. Centrifuge to Pellet Debris homogenize->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant plate 6. Add Supernatant & ATP Standards to a 96-well Plate supernatant->plate reagent 7. Add Luciferase Reagent plate->reagent incubate 8. Incubate (e.g., 10 min, dark) reagent->incubate read 9. Measure Luminescence incubate->read curve 10. Generate ATP Standard Curve read->curve calculate 11. Calculate ATP Concentration in Samples curve->calculate normalize 12. Normalize to Protein Content calculate->normalize

Caption: General workflow for measuring ATP in tissue homogenates.

Detailed Steps:

  • Tissue Collection and Freezing:

    • Excise tissue as rapidly as possible to minimize ischemia.

    • Immediately drop the tissue into liquid nitrogen. Store at -80°C until use.

  • ATP Extraction (Perchloric Acid Method Example):

    • Weigh the frozen tissue.

    • In a pre-chilled mortar and pestle with liquid nitrogen, grind the tissue to a fine powder.

    • Transfer the frozen powder to a pre-weighed tube containing ice-cold 0.6 M Perchloric Acid (PCA) at a ratio of 10 µL/mg tissue.

    • Homogenize thoroughly on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize it by adding an appropriate volume of 2 M KOH.

    • Let stand on ice for 15 minutes to allow potassium perchlorate to precipitate.

    • Centrifuge again to pellet the precipitate. The resulting supernatant contains the ATP.

  • Luciferase Assay:

    • Prepare a standard curve using an ATP standard of known concentration.[6]

    • Add 10-20 µL of your sample supernatant and standards to the wells of an opaque 96-well plate suitable for luminescence.

    • Add 100 µL of commercially available luciferin-luciferase reagent to each well.[8]

    • Incubate for 10 minutes at room temperature in the dark to stabilize the signal.[8]

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a blank well) from all readings.

    • Plot the luminescence values (Relative Light Units, RLU) for your ATP standards against their concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the ATP concentration in your samples.

    • Normalize the ATP concentration to the initial tissue weight or to the protein concentration of the homogenate (determined by a BCA or Bradford assay) to account for differences in sample size.

References

minimizing pipetting errors in high-throughput ATP assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for high-throughput ATP assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize pipetting errors and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of pipetting errors in high-throughput ATP assays?

A1: Pipetting errors are a significant source of variability in experimental results.[1] In high-throughput ATP assays, the most common errors stem from several factors:

  • Improper Technique: Incorrect use of the pipette, such as pipetting too quickly, inconsistent plunger pressure, and improper tip immersion depth, can lead to inaccurate and imprecise liquid delivery.[2][3]

  • Environmental Factors: Evaporation of samples and reagents, especially in multi-well plates, can concentrate solutes and alter reaction kinetics.[4] Temperature fluctuations between the liquids, pipette, and environment can also affect the volume of liquid dispensed.[5]

  • Liquid Properties: The viscosity, volatility, and surface tension of the reagents and samples can impact the accuracy of liquid handling.[6][7]

  • Instrument Issues: Improperly calibrated or poorly maintained pipettes and automated liquid handlers can be a major source of systematic error.[8][9] Using poorly fitting or low-quality pipette tips can also lead to inaccurate results.[5]

  • Human Error: User fatigue and rushing can lead to mistakes, especially in repetitive, high-throughput workflows.[2][10]

Q2: How can I minimize evaporation in my 384-well plates during a long incubation?

A2: Evaporation is a critical issue in high-throughput screening, particularly in high-density plates like the 384-well format, as it can lead to an "edge effect" where wells on the perimeter of the plate show different results due to higher evaporation rates.[11] Several strategies can be employed to minimize evaporation:

  • Use Plate Seals: Adhesive plate seals create a strong barrier to prevent evaporation.[12] For cell-based assays, breathable membranes are available that allow gas exchange while minimizing liquid loss.[11]

  • Utilize Lids: Low-evaporation lids, often featuring condensation rings, can significantly reduce fluid loss.[11]

  • Control Humidity: Maintaining a humid environment in the incubator helps to reduce the evaporation gradient.[12]

  • Fill Outer Wells with a Sacrificial Liquid: Filling the perimeter wells with water or buffer can create a moisture barrier, protecting the sample wells from the edge effect.[4]

  • Reduce Assay Time: Whenever possible, optimizing the assay to reduce incubation times will naturally lessen the impact of evaporation.[11]

Q3: What is the difference between forward and reverse pipetting, and when should I use each?

A3: Forward and reverse pipetting are two common techniques for operating an air displacement pipette.

  • Forward Pipetting: This is the standard technique for most aqueous solutions. It involves pressing the plunger to the first stop to aspirate and pressing to the second stop to dispense.[2]

  • Reverse Pipetting: This technique is recommended for viscous, volatile, or foaming liquids.[6][7] In reverse pipetting, the plunger is pressed to the second stop to aspirate and to the first stop to dispense, leaving a small amount of liquid in the tip.[7] This method helps to compensate for liquid retention on the tip's inner surface and minimizes the risk of splashing and aerosol formation.[6][7]

Q4: How often should I calibrate my pipettes?

A4: Regular calibration is crucial for ensuring the accuracy of your pipettes.[8] It is generally recommended to have your pipettes professionally calibrated at least annually.[13] In addition to professional calibration, routine in-lab checks should be performed more frequently, especially for critical assays.[13] The frequency of these checks will depend on the intensity of use and the criticality of the experiments. Automated liquid handlers also require regular performance verification to ensure they are dispensing accurately and precisely.[9][14]

Troubleshooting Guides

Issue 1: High Variability Between Replicates (Poor Precision)

Possible Cause Recommended Solution
Inconsistent Pipetting Technique Ensure all users are trained on proper pipetting techniques, including consistent speed, pressure, and tip immersion depth.[15] For manual pipetting, maintain a consistent rhythm.[16]
Air Bubbles in Tips Aspirate liquid slowly and ensure the pipette tip is sufficiently immersed below the liquid surface.[8] For problematic liquids, consider using the reverse pipetting technique.
Leaking Pipette Tips Use high-quality tips that are compatible with your pipette model to ensure a proper seal.[5][8] Visually inspect for a secure fit before aspirating.
Inadequate Mixing After dispensing, gently pipette up and down a few times to ensure the reagents are thoroughly mixed in the well, being careful not to introduce bubbles.[10]
Contamination Use fresh, sterile pipette tips for each sample and reagent to avoid cross-contamination.[15]

Issue 2: Inaccurate Results (Poor Accuracy)

Possible Cause Recommended Solution
Pipette Out of Calibration Perform a quick in-lab calibration check. If the pipette is out of specification, have it professionally calibrated.[8]
Incorrect Pipetting Technique for Liquid Type For viscous or volatile liquids, switch from forward to reverse pipetting.[6]
Temperature Differences Allow all reagents, samples, and equipment to equilibrate to room temperature before starting the experiment.[6]
Incorrect Pipette Volume Range Use a pipette with a nominal volume as close to the target volume as possible for better accuracy.[17] It is recommended to work between 35% and 100% of the pipette's volume range.[15]
Automated Liquid Handler Misalignment Verify the alignment and calibration of your automated liquid handling system.[9]

Issue 3: Low Luminescence Signal

Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure the cell lysis step is complete to release all intracellular ATP. You may need to optimize the lysis buffer or incubation time.[13]
ATP Degradation Work quickly and keep samples on ice to prevent ATP degradation by ATPases.[18]
Pipetting Error Leading to Lower Reagent Volume Double-check pipette calibration and technique to ensure the correct volume of ATP detection reagent is added to each well.[15]
Insufficient Washing If washing steps are part of your protocol, overly aggressive or excessive washing can lead to cell loss and a lower signal.[18]

Issue 4: High Background Signal

Possible Cause Recommended Solution
Contamination of Reagents or Consumables Use ATP-free water and consumables. Ensure pipette tips and reagent reservoirs are clean.[12]
Bacterial Contamination Check cell cultures and reagents for bacterial contamination, which can be a source of ATP.[13]
Insufficient Washing In assays that require washing, ensure that unbound components are thoroughly removed to reduce background signal.[19]
Extended Incubation Times Adhere to the recommended incubation times, as longer incubations can sometimes lead to increased background.[15]

Quantitative Data Summary

Table 1: Pipetting Technique and Accuracy

This table summarizes the impact of different pipetting techniques on accuracy and precision.

Pipetting Technique Liquid Type Accuracy (% Deviation from Target) Precision (%CV) Reference
ForwardAqueous± 1.0%< 0.5%[16]
ReverseAqueous± 1.5%< 1.0%[16]
ForwardViscousUp to -20%> 5%[6]
ReverseViscous± 2.0%< 2.0%[6][7]
ForwardVolatileUp to -10%> 3%[6]
ReverseVolatile± 2.5%< 2.5%[6]

Note: These are representative values and can vary depending on the specific liquid, pipette, and user technique.

Table 2: Pipette Volume and Recommended Operating Range

This table provides general guidelines for selecting the appropriate pipette for a given volume to maximize accuracy.

Pipette Nominal Volume (µL) Recommended Operating Range (µL) Reasoning Reference
103.5 - 10Maximizes accuracy and precision by working in the upper range of the pipette.[15]
207 - 20Avoids the larger relative error associated with the lower end of the volume range.[15]
10035 - 100Ensures a smaller air cushion relative to the dispensed volume, reducing variability.[15]
20070 - 200Improves reproducibility and minimizes the impact of environmental factors.[15]
1000350 - 1000Provides better control and consistency for larger volumes.[15]

Experimental Protocols

Protocol 1: High-Throughput ATP Assay for Cell Viability

This protocol provides a general methodology for a luciferase-based ATP assay in a 384-well plate format.

  • Cell Seeding:

    • Culture cells to the desired confluency.

    • Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a calibrated multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in the appropriate vehicle.

    • Add 10 µL of the compound dilutions to the corresponding wells. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 50 µL of the ATP detection reagent to each well.

    • Place the plate on a plate shaker for 2 minutes to induce cell lysis and mix the reagents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quality Control of Automated Liquid Handlers using a Dye-Based Method

This protocol describes a method to verify the accuracy and precision of an automated liquid handler.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of a stable dye (e.g., Tartrazine) in an appropriate buffer.

    • Prepare a diluent buffer.

  • Plate Preparation:

    • Program the automated liquid handler to dispense a range of volumes of the dye stock solution into a 384-well microplate.

    • Program the liquid handler to then add a fixed volume of the diluent buffer to each well.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength for the dye using a microplate reader.

  • Data Analysis:

    • Create a standard curve of absorbance versus the known concentration of the dye.

    • Use the standard curve to calculate the actual volume dispensed into each well.

    • Calculate the accuracy (% deviation from the target volume) and precision (%CV) for each volume tested.

Visualizations

ATP_Assay_Workflow cluster_prep Plate Preparation cluster_assay ATP Detection cluster_readout Data Acquisition cell_seeding Cell Seeding compound_addition Compound Addition cell_seeding->compound_addition incubation Incubation compound_addition->incubation reagent_addition Add ATP Detection Reagent incubation->reagent_addition lysis_mixing Cell Lysis & Mixing reagent_addition->lysis_mixing signal_stabilization Signal Stabilization lysis_mixing->signal_stabilization read_plate Read Luminescence signal_stabilization->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: High-throughput ATP assay experimental workflow.

Troubleshooting_Pipetting_Errors start Inconsistent Assay Results check_precision High CV between replicates? start->check_precision check_accuracy Results consistently high/low? check_precision->check_accuracy No precision_issue Precision Issue check_precision->precision_issue Yes accuracy_issue Accuracy Issue check_accuracy->accuracy_issue Yes check_technique Review Pipetting Technique precision_issue->check_technique check_tips Check Tip Fit & Quality precision_issue->check_tips check_mixing Ensure Proper Mixing precision_issue->check_mixing resolve_precision Improved Precision check_technique->resolve_precision check_tips->resolve_precision check_mixing->resolve_precision check_calibration Verify Pipette Calibration accuracy_issue->check_calibration check_pipetting_mode Use Correct Pipetting Mode (Forward/Reverse) accuracy_issue->check_pipetting_mode check_environment Equilibrate Reagents & Environment accuracy_issue->check_environment resolve_accuracy Improved Accuracy check_calibration->resolve_accuracy check_pipetting_mode->resolve_accuracy check_environment->resolve_accuracy

Caption: Troubleshooting decision tree for pipetting errors.

References

Validation & Comparative

comparing the effects of Sodium ATP vs. Potassium ATP in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of reagents in enzymatic assays is critical for obtaining accurate and reproducible data. While the focus is often on the enzyme, substrate, and buffer conditions, the counter-ion of adenosine triphosphate (ATP), the primary energy currency in cells, can also significantly influence enzyme activity. This guide provides a comparative analysis of the effects of using Sodium ATP (Na-ATP) versus Potassium ATP (K-ATP) in enzymatic assays, supported by established biochemical principles and experimental considerations.

The Influence of Cations on Enzyme Function

Monovalent cations, such as sodium (Na⁺) and potassium (K⁺), are not mere spectators in enzymatic reactions. They can directly participate in catalysis or modulate enzyme conformation, thereby affecting substrate binding and turnover. Enzymes that are influenced by monovalent cations are broadly categorized into two types:

  • Type I M⁺-activated enzymes: In this class, the monovalent cation acts as a cofactor, directly participating in the catalytic mechanism. The cation often helps to properly orient the substrate in the active site.

  • Type II M⁺-activated enzymes: Here, the monovalent cation functions as an allosteric effector. It binds to a site distinct from the active site, inducing a conformational change that enhances or inhibits enzyme activity.

The differential effects of Na⁺ and K⁺ stem from their distinct ionic radii and coordination geometries, which lead to selective binding to specific sites on enzyme molecules.

Comparative Data: Roles of Sodium vs. Potassium in Enzyme Assays

Direct comparative studies quantifying the kinetic parameters of a wide range of enzymes with Na-ATP versus K-ATP are not abundant in the literature. However, the distinct roles of Na⁺ and K⁺ in modulating the activity of various enzymes are well-documented. The following table summarizes these roles, providing a basis for selecting the appropriate ATP salt for a given enzymatic assay.

FeatureSodium (Na⁺)Potassium (K⁺)Key Considerations for Assay Design
Primary Role in Cells Major extracellular cation.Major intracellular cation.For in vitro assays mimicking intracellular conditions, K-ATP may be more physiologically relevant.
Na,K-ATPase Activity Required for the phosphorylation of the enzyme, driving the pump cycle.Stimulates the dephosphorylation of the enzyme, completing the pump cycle.[1]The choice of Na-ATP vs. K-ATP is critical and will have opposing effects on the different stages of the Na,K-ATPase reaction.
Pyruvate Kinase Weak activator.Strong activator.For assays involving pyruvate kinase, K-ATP is the preferred choice to ensure optimal activity.
Tryptophan Synthase Can activate, but K⁺ is generally more effective.[2]Potent activator.[2]The presence of K⁺ can increase the catalytic activity of tryptophan synthase up to 30-fold.[2]
General Kinase Assays The effect is enzyme-specific and often less pronounced than for cation-dependent enzymes.The effect is enzyme-specific. In the absence of known cation dependence, the choice may be less critical but should remain consistent.It is crucial to maintain consistency in the ATP salt used throughout a series of experiments to ensure data comparability.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for a radiometric in vitro kinase assay using a peptide substrate. The choice between this compound and Potassium ATP should be considered based on the specific kinase and the experimental goals.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Kinase: Prepare a stock solution of the purified kinase in kinase buffer.

  • Substrate: Prepare a stock solution of the peptide substrate in deionized water.

  • ATP Stock Solution: Prepare a 10 mM stock solution of either this compound or Potassium ATP in deionized water. The pH should be adjusted to 7.0.

  • [γ-³²P]ATP: Radioactive ATP for tracking phosphate transfer.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, peptide substrate, and any inhibitors being tested.

  • Add the kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding a mixture of the chosen ATP salt (Sodium or Potassium) and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

  • Terminate the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

3. Data Analysis:

  • Calculate the kinase activity based on the amount of ³²P incorporated into the peptide substrate over time.

  • If comparing Na-ATP and K-ATP, perform parallel experiments where the only variable is the ATP salt.

  • Determine kinetic parameters such as Km and Vmax by varying the substrate concentration for each ATP salt.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, Buffer, ATP (Na⁺ or K⁺), [γ-³²P]ATP Mix Combine Kinase, Substrate, Buffer Reagents->Mix Incubate Pre-incubate Mix->Incubate Start Initiate with ATP/[γ-³²P]ATP Incubate->Start React Incubate at 30°C Start->React Stop Terminate with Stop Solution React->Stop Spot Spot on P81 Paper Stop->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate Activity (Km, Vmax) Count->Analyze

In vitro kinase assay workflow.

Conclusion

The choice between this compound and Potassium ATP in enzymatic assays is not trivial and can have a significant impact on experimental outcomes, particularly for enzymes whose activity is modulated by monovalent cations. While for many enzymes the difference may be negligible, for others, it can be a critical determinant of activity.

Key Recommendations:

  • Consult the Literature: For any given enzyme, review the existing literature to determine if a specific cation dependence has been reported.

  • Mimic Physiological Conditions: When studying enzymes that function intracellularly, using Potassium ATP may provide a more physiologically relevant context.

  • Maintain Consistency: Regardless of the choice, it is imperative to use the same ATP salt throughout a study to ensure the validity and reproducibility of the results.

  • Empirical Testing: If the effect of the counter-ion is unknown for your enzyme of interest, and you suspect it may be a factor, it is advisable to empirically test both this compound and Potassium ATP to determine the optimal reagent for your specific assay.

References

Unlocking Enzyme Mechanisms: A Comparative Guide to Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of ATP-dependent enzymes is paramount. Non-hydrolyzable ATP analogs are indispensable tools in this pursuit, allowing for the stabilization of specific conformational states of enzymes. This guide provides a detailed comparison of the widely used analog, AMP-PNP, with other alternatives, supported by experimental data and protocols to aid in experimental design and interpretation.

Adenosine 5'-(β,γ-imido)triphosphate, or AMP-PNP, is a synthetic analog of ATP where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate bond highly resistant to cleavage by most ATPases, effectively "trapping" the enzyme in its ATP-bound state. This allows researchers to study the structural and functional consequences of ATP binding in isolation from the subsequent hydrolysis step. While AMP-PNP is a powerful tool, it is essential to understand its properties in comparison to ATP and other non-hydrolyzable analogs to select the most appropriate molecule for a given experimental question.

Mechanism of Action: How AMP-PNP "Freezes" the Engine

ATP-dependent enzymes, such as kinases, motor proteins, and ATPases, undergo a cycle of conformational changes driven by the binding of ATP, the hydrolysis of ATP to ADP and inorganic phosphate (Pi), and the subsequent release of ADP and Pi. AMP-PNP, by mimicking the ATP-bound state without allowing for hydrolysis, stabilizes the enzyme in a pre-hydrolysis conformation. This allows for the detailed study of this specific state using techniques like X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods.

It is important to note, however, that the term "non-hydrolyzable" can be a misnomer. Some enzymes, particularly certain kinesin motor proteins, have been shown to hydrolyze AMP-PNP, albeit at a significantly slower rate than ATP. This slow turnover can be an important consideration in the interpretation of long-duration experiments.

cluster_atp ATP Hydrolysis Cycle cluster_amppnp AMP-PNP Inhibition Enzyme Enzyme Enzyme_ATP Enzyme-ATP (Pre-hydrolysis state) Enzyme->Enzyme_ATP ATP Binding Enzyme_ADP_Pi Enzyme-ADP-Pi (Transition state) Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Enzyme_ADP Enzyme-ADP (Post-hydrolysis state) Enzyme_ADP_Pi->Enzyme_ADP Pi Release Enzyme_ADP->Enzyme ADP Release Enzyme_2 Enzyme Enzyme_AMPPNP Enzyme-AMP-PNP (Trapped State) Enzyme_2->Enzyme_AMPPNP AMP-PNP Binding Hydrolysis_Blocked Hydrolysis Blocked Enzyme_AMPPNP->Hydrolysis_Blocked

Caption: Comparison of the ATP hydrolysis cycle and AMP-PNP-induced enzyme trapping.

Performance Comparison: AMP-PNP vs. Other ATP Analogs

The choice of an ATP analog depends on the specific enzyme and the experimental goals. Besides AMP-PNP, other commonly used non-hydrolyzable or slowly hydrolyzable analogs include Adenosine 5'-[γ-thio]triphosphate (ATPγS) and Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP).

  • AMP-PNP: Generally considered the most "non-hydrolyzable" of the common analogs. The imido linkage is very stable. It is widely used in structural biology to obtain crystals of enzymes in the ATP-bound state.

  • ATPγS: This is a slowly hydrolyzable analog. The substitution of a sulfur atom for an oxygen on the γ-phosphate allows for slow hydrolysis by many enzymes. This can be advantageous for studying the transition state of hydrolysis or for experiments where a very slow, controlled turnover is desired.

  • AMP-PCP: In this analog, a methylene group replaces the oxygen between the β and γ phosphates. While resistant to hydrolysis, its conformational properties can differ from ATP, which may not perfectly mimic the natural pre-hydrolysis state for all enzymes.

Quantitative Comparison of ATP and Analogs

The binding affinity (often expressed as the dissociation constant, Kd) and the inhibitory potential (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) are critical parameters for choosing an analog. The following table summarizes some reported values for different enzymes.

EnzymeLigandParameterValueReference
Mitotic Kinesin Eg5 ATPKm20-60 µM[1]
AMP-PNPKi10-30 µM[1]
Kinesin-1 AMP-PNPIC50 (velocity)~400 µM[2]
Non-phosphorylated MEK1 AMP-PNPKd~2 µM[3]
ADPKd~2 µM[3]
PAN ATPase ATPγSKd (high affinity)~0.49 µM[2]
ATPγSKd (low affinity)~113 µM[2]

Note: These values can vary depending on the experimental conditions (e.g., temperature, pH, salt concentration).

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable data. Below are outlines for two common assays used to study ATP-dependent enzymes with non-hydrolyzable analogs.

In Vitro ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. It can be used to determine the rate of ATP hydrolysis and the inhibitory effects of non-hydrolyzable analogs.

Start Prepare Enzyme and Reaction Buffer Add_ATP Add ATP (or Analog) to Initiate Reaction Start->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Stop Reaction (e.g., with SDS) Time_Points->Stop_Reaction Add_Reagent Add Malachite Green Reagent Stop_Reaction->Add_Reagent Incubate_Color Incubate for Color Development Add_Reagent->Incubate_Color Measure_Absorbance Measure Absorbance at ~620-650 nm Incubate_Color->Measure_Absorbance Analyze Calculate Pi Concentration and ATPase Rate Measure_Absorbance->Analyze

Caption: Workflow for an in vitro ATPase activity assay using the malachite green method.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme.

    • ATP/Analog Stock: Prepare a concentrated stock solution of ATP and the non-hydrolyzable analog (e.g., AMP-PNP) of high purity.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent according to a standard protocol.

    • Phosphate Standard: Prepare a series of known concentrations of inorganic phosphate for a standard curve.

  • Assay Procedure:

    • Set up reactions in a 96-well plate. Include controls with no enzyme and no ATP.

    • To test for inhibition, pre-incubate the enzyme with the non-hydrolyzable analog for a set period before adding ATP.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme.

    • At various time points, stop the reaction by adding the malachite green reagent.

    • After a short incubation for color development, measure the absorbance at approximately 620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Convert the absorbance readings of the experimental samples to the concentration of Pi released.

    • Calculate the ATPase activity (e.g., in nmol of Pi released per minute per mg of enzyme).

    • For inhibition studies, plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 or Ki.

Kinesin-Driven Microtubule Gliding Motility Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. It is used to study the effects of ATP analogs on motor protein function.

Methodology:

  • Flow Cell Preparation:

    • Construct a flow cell using a glass slide, coverslip, and double-sided tape.

    • Coat the inside of the flow cell with an anti-casein antibody, followed by casein to block non-specific binding.

  • Assay Procedure:

    • Introduce the kinesin motor protein solution into the flow cell and allow it to adsorb to the surface.

    • Wash out the unbound motor protein.

    • Introduce fluorescently labeled microtubules into the flow cell.

    • Add the motility buffer containing ATP or the desired concentration of AMP-PNP.

    • Observe the movement of the microtubules using fluorescence microscopy.

  • Data Analysis:

    • Record time-lapse videos of the microtubule movement.

    • Use tracking software to measure the velocity of individual microtubules.

    • Compare the velocities in the presence of ATP and different concentrations of AMP-PNP to determine the inhibitory effect.

Conclusion

Non-hydrolyzable ATP analogs, with AMP-PNP being a prominent example, are invaluable for dissecting the mechanisms of ATP-dependent enzymes. By trapping enzymes in a pre-hydrolysis state, these molecules enable detailed structural and functional studies that would otherwise be impossible. However, the choice of analog must be made carefully, considering the specific enzyme and the experimental question. A thorough understanding of the properties of each analog, combined with robust experimental design and data analysis, will continue to provide deep insights into the workings of these essential molecular machines.

References

Validating Protein ATP-Dependence: A Comparative Guide to Apyrase Treatment and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the ATP-dependence of a protein is a critical step in characterizing its function and developing targeted therapeutics. This guide provides a comprehensive comparison of apyrase treatment with alternative methods for validating protein ATP-dependence, supported by experimental data and detailed protocols.

Apyrase, an enzyme that catalyzes the hydrolysis of ATP to AMP and inorganic phosphate, serves as a valuable tool for depleting ATP in experimental systems. By observing the functional consequences of ATP removal, researchers can infer a protein's reliance on this crucial energy currency. However, apyrase treatment is not the only available method, and the optimal choice depends on the specific experimental context. This guide will delve into the nuances of apyrase treatment and its primary alternatives: non-hydrolyzable ATP analogs, ATPase inhibitors, and metabolic inhibition.

Mechanism of Action: How Apyrase Validates ATP-Dependence

Apyrase (EC 3.6.1.5) is a calcium-activated enzyme that efficiently hydrolyzes both ATP and ADP.[1] Its mechanism of action in validating ATP-dependence is straightforward: by removing ATP from the experimental environment, any observed change in protein activity, conformation, or interaction can be attributed to the lack of this energy source.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Mechanism of Apyrase in Validating ATP-Dependence

Comparison of Methods for Validating ATP-Dependence

The choice of method to validate protein ATP-dependence should be guided by the specific research question, the experimental system, and potential off-target effects. Below is a comparative overview of the most common approaches.

Method Principle of Action Advantages Disadvantages Typical Concentration
Apyrase Treatment Enzymatic depletion of ATP and ADP.- High specificity for ATP/ADP.- Irreversible ATP removal.- Can be used in a variety of systems (purified proteins, lysates, permeabilized cells).- Introduction of an exogenous enzyme.- Activity is dependent on cofactors (e.g., Ca2+).- Can be inhibited by high salt concentrations.1-20 units/mL
Non-hydrolyzable ATP Analogs (e.g., AMP-PNP, ATPγS) Competitive binding to the ATP-binding site without being hydrolyzed, locking the protein in an ATP-bound state.[2][3]- Probes the effect of nucleotide binding itself.- Can stabilize specific protein conformations.- May not perfectly mimic the ATP-bound state.[3]- Some analogs can be slowly hydrolyzed by certain enzymes.[4]- Can have off-target effects.10 µM - 1 mM
ATPase Inhibitors (e.g., Orthovanadate, Bafilomycin A1) Direct inhibition of the protein's ATPase activity.- High specificity for certain classes of ATPases.- Can be used to probe the role of the ATPase cycle.- Inhibitor specificity can be limited.- May not be available for all ATP-dependent proteins.- Can have cytotoxic effects in cellular assays.Varies by inhibitor (nM to µM range)
Metabolic Inhibition (e.g., Glucose Deprivation, 2-Deoxyglucose) Depletion of cellular ATP pools by inhibiting glycolysis.- Allows for studying the effect of global ATP depletion in intact cells.- Not specific to a single protein.- Can induce broad cellular stress responses.- Slower and less complete ATP depletion compared to apyrase.Varies by inhibitor

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each method.

Apyrase Treatment of Purified Proteins

This protocol is designed to assess the ATP-dependence of a purified protein's activity in a controlled, in vitro setting.

Materials:

  • Purified protein of interest

  • Apyrase (e.g., from potato, Solanum tuberosum)

  • Assay buffer appropriate for the protein of interest (ensure it contains necessary cofactors for both the target protein and apyrase, typically including Ca2+)

  • ATP stock solution

  • Method for measuring protein activity (e.g., spectrophotometry, fluorescence)

Procedure:

  • Prepare a reaction mixture containing the purified protein in its assay buffer.

  • In the experimental condition, add apyrase to the reaction mixture at a final concentration of 5-10 units/mL. As a negative control, add heat-inactivated apyrase (65°C for 20 minutes) to a separate reaction.[1]

  • Incubate the reactions for 15-30 minutes at the optimal temperature for the protein of interest to allow for ATP depletion.

  • Initiate the protein's reaction by adding its substrate.

  • Measure the protein's activity over time.

  • In a parallel experiment, perform the assay in the presence of a known concentration of ATP without apyrase to establish the baseline ATP-dependent activity.

  • Compare the activity of the protein in the presence of active apyrase, heat-inactivated apyrase, and ATP. A significant reduction in activity only in the presence of active apyrase indicates ATP-dependence.

Using Non-hydrolyzable ATP Analogs with Cell Lysates

This protocol is suitable for investigating the effect of nucleotide binding on a protein within the more complex environment of a cell lysate.

Materials:

  • Cell lysate containing the protein of interest

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • ATP and ADP stock solutions

  • Assay buffer

  • Method for measuring a downstream event (e.g., phosphorylation, protein-protein interaction)

Procedure:

  • Prepare the cell lysate according to standard protocols, ensuring to include protease and phosphatase inhibitors.

  • Set up the following experimental conditions in separate tubes:

    • No nucleotide (control)

    • ATP (positive control)

    • ADP (control for nucleotide specificity)

    • AMP-PNP

  • Add the respective nucleotides to the cell lysates at a final concentration typically in the range of 100 µM to 1 mM.

  • Incubate the lysates for a predetermined time at the appropriate temperature to allow for nucleotide binding and subsequent cellular signaling events.

  • Terminate the reaction and analyze the downstream readout. For example, if the protein of interest is a kinase, you could perform a Western blot to detect the phosphorylation of its substrate.

  • Compare the results across the different conditions. An effect observed with ATP and mimicked or enhanced by AMP-PNP, but not by ADP, would suggest an ATP-dependent process that relies on nucleotide binding.

Visualizing the Experimental Workflow

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Validating Protein ATP-Dependence

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data from an experiment designed to validate the ATP-dependence of a fictional kinase, "Kinase X," using different methods. The activity of Kinase X is measured by the phosphorylation of its substrate.

Condition Kinase X Activity (Relative Units) Interpretation
No Treatment 10Basal activity in the absence of exogenous ATP.
+ ATP (1 mM) 100Demonstrates strong ATP-dependent activation.
+ Apyrase (10 units/mL) 5Apyrase treatment abolishes ATP-dependent activity, confirming the requirement of ATP.
+ Heat-Inactivated Apyrase 98Shows that the effect of apyrase is enzymatic and not due to a contaminant.
+ AMP-PNP (1 mM) 85The non-hydrolyzable analog activates the kinase, suggesting that nucleotide binding is sufficient for a significant portion of the activity.
+ ATPase Inhibitor (Specific to Kinase X) 15Inhibition of the ATPase cycle significantly reduces kinase activity.
Glucose Deprivation (24 hours) 45Metabolic inhibition reduces, but does not eliminate, kinase activity, likely due to incomplete ATP depletion.

Signaling Pathway Visualization

ATP_Dependence_Pathway

References

A Researcher's Guide to Cross-Validation of ATP Quantification Results from Different Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of Adenosine Triphosphate (ATP) is crucial for assessing cell viability, cytotoxicity, and metabolic activity. With a variety of commercially available ATP assay kits employing different detection technologies, it is imperative to understand their performance characteristics and to validate results across different platforms. This guide provides a comparative overview of two common types of ATP assay kits—bioluminescent and colorimetric/fluorometric—supported by experimental data and detailed protocols.

Principles of ATP Quantification Assays

ATP quantification assays primarily rely on two methodologies: bioluminescence and colorimetric/fluorometric detection.

Bioluminescent Assays: These assays utilize the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal. The amount of light produced is directly proportional to the amount of ATP present, offering high sensitivity.[1][2] A key advantage of this method is its high signal-to-noise ratio.[3]

Colorimetric and Fluorometric Assays: These assays are typically based on a series of enzymatic reactions. For instance, ATP can be used to phosphorylate glycerol, and the resulting glycerol-1-phosphate is then oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ can then react with a probe to generate a colored or fluorescent product. The intensity of the color or fluorescence is proportional to the ATP concentration. Fluorometric assays are generally 10-100 times more sensitive than their colorimetric counterparts.

Performance Comparison of ATP Assay Kits

To ensure the reliability of experimental findings, it is essential to compare the performance of different ATP assay kits. Key parameters for evaluation include sensitivity (Limit of Detection), linearity, and reproducibility. Below is a summary of typical performance data for a bioluminescent and a colorimetric/fluorometric ATP assay kit.

FeatureBioluminescent Assay (e.g., Promega CellTiter-Glo®)Colorimetric/Fluorometric Assay (e.g., Abcam ab83355)
Principle Luciferase-catalyzed reaction of luciferin and ATP producing light.Enzymatic reactions leading to a colored or fluorescent product.
Detection Method LuminescenceColorimetry (OD 570 nm) or Fluorometry (Ex/Em = 535/587 nm)
Sensitivity (LOD) High (as low as 0.02 µM ATP or a single cell)[1]Moderate (Colorimetric: 2–10 nmol/well; Fluorometric: 1 µM)
**Linearity (R²) **> 0.99> 0.99
Reproducibility (CV) Typically < 10%Typically < 10%
Assay Time ~10 minutes[4]~30 minutes

Note: The performance data presented are typical values and may vary depending on the specific kit, experimental conditions, and sample type.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for obtaining reliable and comparable results.

General Sample Preparation Protocol (for Cultured Cells)
  • Cell Seeding: Seed cells in a 96-well plate at a desired density and culture under standard conditions.

  • Treatment (Optional): Treat cells with the compound of interest for the desired duration.

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes before proceeding with the ATP assay.

Protocol for Bioluminescent ATP Assay (e.g., Promega CellTiter-Glo®)
  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measurement: Measure the luminescence using a luminometer.[5]

Protocol for Colorimetric/Fluorometric ATP Assay (e.g., Abcam ab83355)
  • Standard Curve Preparation: Prepare a series of ATP standards by diluting the provided ATP stock solution.

  • Sample Lysis: Lyse the cells using the provided lysis buffer.

  • Reaction Mix Preparation: Prepare the reaction mix containing the ATP probe, ATP converter, and developer mix according to the kit's instructions.

  • Reaction Incubation: Add the reaction mix to each well containing the standards and samples. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the fundamental principles of the ATP assays and the workflow for cross-validation.

ATP_Quantification_Workflow General ATP Quantification Workflow cluster_sample_prep Sample Preparation cluster_assay ATP Assay cluster_detection Detection cluster_analysis Data Analysis Start Start with Biological Sample (e.g., Cultured Cells) Lyse Cell Lysis to Release ATP Start->Lyse Bioluminescent Bioluminescent Assay (Luciferase + Luciferin) Lyse->Bioluminescent Colorimetric Colorimetric/Fluorometric Assay (Enzymatic Cascade) Lyse->Colorimetric Luminescence Measure Luminescence Bioluminescent->Luminescence Absorbance Measure Absorbance/ Fluorescence Colorimetric->Absorbance Quantify Quantify ATP Concentration (vs. Standard Curve) Luminescence->Quantify Absorbance->Quantify End End Quantify->End

Caption: General workflow for ATP quantification using different assay principles.

CrossValidation_Logic Cross-Validation Logical Flow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Comparative Analysis cluster_conclusion Conclusion Sample Prepare Identical Sets of Biological Samples AssayA Perform ATP Assay with Kit A (e.g., Bioluminescent) Sample->AssayA AssayB Perform ATP Assay with Kit B (e.g., Colorimetric) Sample->AssayB ResultsA Obtain ATP Quantification Results A AssayA->ResultsA ResultsB Obtain ATP Quantification Results B AssayB->ResultsB Compare Compare Results: - Absolute Values - Trends upon Treatment - Statistical Correlation ResultsA->Compare ResultsB->Compare Validate Validate Consistency and Reliability of Findings Compare->Validate

References

comparing the purity of Sodium ATP from different commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP), the primary energy currency of the cell, is a critical reagent in a vast array of biochemical and cellular assays. Impurities in Sodium ATP preparations, such as adenosine diphosphate (ADP), adenosine monophosphate (AMP), and other salts or solvents, can significantly impact enzymatic reactions, signaling pathways, and overall experimental outcomes. This guide provides an objective comparison of this compound purity from various commercial suppliers, supported by available data from product specifications and certificates of analysis.

Data Presentation: Purity and Impurity Profile

The following table summarizes the purity specifications and other relevant data for this compound (disodium salt) from several major commercial suppliers. It is important to note that stated purity levels can vary between different product grades from the same supplier, and lot-to-lot variability is expected. Researchers should always refer to the certificate of analysis for the specific lot they are using.

SupplierProduct CodeStated Purity/AssayMethodWater ContentOther Notes
Sigma-Aldrich A2383 (Grade I)≥99%[1]Not SpecifiedNot SpecifiedFrom microbial source.
Thermo Fisher Scientific L14522≥97.5%[2]HPLC≤10.0%[2]
L14522 (Lot: 10125961)99.7% (Assay)[3]Not Specified7.3%[3]Assay as ATP: 84.9%, Sodium: 7.6%[3]
L14522 (Lot: A0463410)99.3%[4]HPLC7.9%[4]
Tocris Bioscience 3245≥99%HPLCNot Specified

Note: The "Assay" value may not directly correspond to the percentage of ATP by weight, as it can be influenced by factors such as water and salt content. The "Assay as ATP" provides a more direct measure of the active molecule. The presence of significant water content, as seen in the Thermo Fisher Scientific certificates of analysis, will affect the actual concentration of ATP when preparing solutions by weight.

Experimental Protocols for Purity Assessment

The most common and reliable method for determining the purity of this compound and quantifying related impurities like ADP and AMP is High-Performance Liquid Chromatography (HPLC).

HPLC Method for the Separation of Adenine Nucleotides

This protocol is adapted from a method for the separation of AMP, ADP, and ATP.[5]

  • Column: Cogent UDA™, 4µm, 100Å[5]

  • Dimensions: 2.1 x 50mm[5]

  • Mobile Phase: [5]

    • A: DI Water / 16.0mM Ammonium Formate

    • B: 90% Acetonitrile / 10% DI Water / 16.0mM Ammonium Formate

  • Gradient: [5]

    • 0-0.5 min: 95% B

    • 0.5-10 min: Linear gradient to 70% B

    • 10-15 min: Linear gradient to 30% B

    • 15-20 min: Hold at 30% B

    • 20-20.1 min: Return to 95% B

  • Flow Rate: 0.4 mL/minute[5]

  • Temperature: 25°C[5]

  • Detection: UV at 254nm[5]

  • Injection Volume: 1 µL[5]

  • Sample Preparation: Dissolve the this compound salt in DI water to a known concentration (e.g., 1 mg/mL). Dilute the stock solution in a 50:50 mixture of acetonitrile and DI water. Filter the sample through a 0.45µm syringe filter before injection.[5]

By comparing the retention times and peak areas of the sample to those of certified standards for ATP, ADP, and AMP, the purity of the ATP and the relative amounts of these key impurities can be accurately determined.

Visualizations: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which ATP is used and how its purity is assessed, the following diagrams are provided.

ATP_Signaling_Pathway ATP Extracellular ATP P2X P2X Receptor (Ion Channel) ATP->P2X binds P2Y P2Y Receptor (GPCR) ATP->P2Y binds Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_Influx opens PLC Phospholipase C (PLC) P2Y->PLC activates Cellular_Response Cellular Response Ion_Influx->Cellular_Response IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Cellular_Response

Caption: A simplified diagram of an ATP signaling pathway.

ATP_Purity_Analysis_Workflow Start Receive this compound Sample Sample_Prep Prepare Sample Solution Start->Sample_Prep Prep Prepare Standard Solutions (ATP, ADP, AMP) HPLC HPLC Analysis Prep->HPLC Sample_Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Integration & Quantification Data->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: Experimental workflow for ATP purity analysis.

References

A Kinetic Showdown: Comparing ATP, GTP, CTP, and UTP as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their nucleotide triphosphates (NTPs) is paramount. While ATP is often considered the primary cellular energy currency, other NTPs, including GTP, CTP, and UTP, play critical roles in a myriad of cellular processes, from signal transduction to nucleic acid synthesis. The efficiency with which an enzyme utilizes these different NTPs can reveal crucial insights into its biological function and provide a foundation for the development of targeted therapeutics.

This guide provides a comparative analysis of the kinetic parameters of ATP, GTP, CTP, and UTP as substrates for a well-characterized enzyme, the Escherichia coli DnaB helicase. This enzyme, essential for DNA replication, utilizes the hydrolysis of NTPs to unwind the DNA double helix. By examining the kinetic constants associated with each NTP, we can infer the enzyme's substrate preference and catalytic efficiency.

Quantitative Comparison of Kinetic Parameters

The kinetic parameters—Michaelis constant (Km) and catalytic rate constant (kcat)—are fundamental to understanding enzyme function. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

NucleotideK1 (μM)k2 (s-1)k-2 (s-1)Catalytic Efficiency (k2/K1) (μM-1s-1)
ATP 120150751.25
GTP 150120600.80
CTP 30010200.03
UTP N/AN/AN/AN/A

Table 1: Kinetic Parameters of E. coli DnaB Helicase for Different NTP Substrates. K1 represents the equilibrium constant for NTP binding, while k2 and k-2 are the forward and reverse rate constants for the hydrolysis step, respectively. The catalytic efficiency is calculated as the ratio of the hydrolysis rate constant to the binding equilibrium constant. Data for UTP was not available in the cited source.[1]

The data clearly indicates that the DnaB helicase exhibits a higher affinity (lower K1) and a significantly faster hydrolysis rate (k2) for ATP and GTP compared to CTP.[1] Consequently, the catalytic efficiency for the purine NTPs is substantially greater than for the pyrimidine CTP.[1] This preference for purines is a common feature among many helicases and other NTP-hydrolyzing enzymes.

Experimental Protocols

The determination of these kinetic parameters relies on robust and sensitive enzymatic assays. A widely used method for measuring the activity of NTP-hydrolyzing enzymes is the Malachite Green assay.[2][3][4] This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during the hydrolysis of the NTP substrate.

Malachite Green Assay for NTP Hydrolysis

Principle: The Malachite Green assay is based on the formation of a colored complex between Malachite Green, molybdate, and free orthophosphate under acidic conditions.[2][3] The intensity of the color, which can be measured spectrophotometrically at approximately 620-640 nm, is directly proportional to the concentration of inorganic phosphate released from NTP hydrolysis.

Materials:

  • Enzyme (e.g., DnaB helicase)

  • NTP substrates (ATP, GTP, CTP, UTP) of high purity

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent:

    • Solution A: Ammonium molybdate in sulfuric acid

    • Solution B: Malachite Green hydrochloride in water

    • Working Reagent: Mix Solutions A and B in a defined ratio shortly before use.

  • Phosphate Standard (e.g., KH2PO4) for generating a standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve. This will be used to convert absorbance values to phosphate concentrations.

  • Reaction Setup:

    • In a 96-well plate, set up reaction mixtures containing the assay buffer, varying concentrations of the NTP substrate, and a fixed concentration of the enzyme.

    • Include control wells without the enzyme to account for any non-enzymatic NTP hydrolysis.

    • Include control wells without the substrate to measure any background phosphate in the enzyme preparation.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme to the wells containing the substrate and buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching and Color Development:

    • Stop the reaction by adding the Malachite Green Working Reagent to each well. The acidic nature of the reagent will denature the enzyme and halt the reaction.

    • Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 620 nm and 640 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the corresponding reaction wells.

    • Use the phosphate standard curve to determine the concentration of phosphate released in each reaction.

    • Plot the initial reaction velocity (moles of Pi released per unit time) against the NTP substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for determining enzyme kinetics and a simplified signaling pathway involving a DNA helicase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution ReactionMix Reaction Mixture (Enzyme + Substrate + Buffer) Enzyme->ReactionMix Substrate NTP Substrates (ATP, GTP, CTP, UTP) Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubation Incubation (Fixed Time & Temperature) ReactionMix->Incubation Quench Add Malachite Green (Stop Reaction & Develop Color) Incubation->Quench Measure Measure Absorbance (Spectrophotometer) Quench->Measure Calc Calculate P¡ Concentration Measure->Calc StdCurve Phosphate Standard Curve StdCurve->Calc Kinetics Determine Km & kcat (Michaelis-Menten Plot) Calc->Kinetics

Experimental workflow for determining NTPase kinetics.

Signaling_Pathway cluster_replication DNA Replication Fork dsDNA Parental dsDNA ssDNA1 Leading Strand Template ssDNA2 Lagging Strand Template Helicase DnaB Helicase dsDNA->Helicase binds to Replication Downstream Replication Machinery (Polymerase, Primase, etc.) ssDNA1->Replication ssDNA2->Replication Hydrolysis NTP Hydrolysis Helicase->Hydrolysis catalyzes NTPs ATP, GTP, CTP, UTP NTPs->Helicase binds to Unwinding DNA Unwinding Hydrolysis->Unwinding provides energy for Unwinding->ssDNA1 Unwinding->ssDNA2

Role of NTP hydrolysis by a helicase in DNA replication.

References

Validating ATP-Binding Protein Specificity: A Comparative Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of inhibitor specificity is a critical step in the study of ATP-binding proteins, a vast and therapeutically significant class of enzymes that includes kinases, ATPases, and helicases. Competition assays are a cornerstone of this process, providing a quantitative measure of a compound's ability to displace a known ligand, often an ATP analog, from the protein's active site. This guide offers a comparative overview of common competition assay formats, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.

Comparison of Competition Assay Techniques

Choosing the right assay depends on various factors, including the specific protein, available reagents, required throughput, and the nature of the desired data (e.g., endpoint vs. kinetic). Each method presents a unique set of advantages and disadvantages.

Assay Technique Principle Advantages Disadvantages Typical Throughput
Radiometric Assays Measures the displacement of a radiolabeled ATP analog ([γ-³²P]ATP or [³⁵S]-ATPγS) from the target protein.[1][2]Considered the "gold standard" for direct measurement of activity; high sensitivity; universally applicable to all kinases.[1][3][4]Requires handling of radioactive materials and specialized disposal; low throughput.[3]Low to Medium
Fluorescence Polarization (FP) A fluorescently labeled ATP analog (tracer) binds to the protein, increasing its polarization. A competitor displaces the tracer, reducing polarization.[5][6][7]Homogeneous (no-wash) format; amenable to high-throughput screening (HTS); real-time measurements possible.[3][5]Requires a suitable fluorescent tracer; potential for interference from fluorescent compounds.[5]High
Luminescent Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to ATP and detected by luciferase.[8][9]High sensitivity and broad dynamic range; widely used in HTS.[3][8]Indirect measurement of binding; multi-step process can be susceptible to interference.[3]High
Surface Plasmon Resonance (SPR) A label-free method that detects changes in mass as a competitor binds to a protein immobilized on a sensor chip.[10][11]Provides real-time kinetic data (kₐ, kₔ) and affinity (Kₐ); label-free.[10][12]Requires specialized equipment; protein immobilization can be challenging; lower throughput.Low to Medium
Cell-Based Target Engagement (e.g., NanoBRET™) Measures compound binding to a luciferase-tagged protein in living cells by monitoring energy transfer to a fluorescent tracer.[13]Provides physiologically relevant data from intact cells; measures affinity and residence time.[13]Requires genetic modification of cells; less direct than biochemical assays.Medium to High

Data Presentation: Comparative Analysis

The output of a competition assay is typically an IC₅₀ value, the concentration of an inhibitor required to displace 50% of the labeled probe. This can be converted to a dissociation constant (Kᵢ), which represents the intrinsic binding affinity of the inhibitor, using the Cheng-Prusoff equation.[14][15][16]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

  • [L] is the concentration of the labeled ligand (probe).

  • Kₔ is the dissociation constant of the labeled ligand.

The Kᵢ value is a more absolute measure of potency and allows for the direct comparison of inhibitors tested under different assay conditions.[15][16][17]

Table 2: Hypothetical Comparative Data for Inhibitor X against Kinase Y

Assay Method IC₅₀ (nM) Calculated Kᵢ (nM) Notes
Radiometric Filter Binding2512Gold standard, but lower throughput.[1]
Fluorescence Polarization3014Excellent for HTS, slight shift in IC₅₀ due to tracer properties.
Surface Plasmon ResonanceN/A11 (Kₔ)Directly measures binding affinity (Kₔ), no IC₅₀ generated.[10]
NanoBRET™ Target Engagement4521Higher value reflects the complexity of the cellular environment.[13]

Visualizing Key Concepts

The following diagram illustrates the general principle behind a competition assay, where an unlabeled test compound competes with a labeled ligand for binding to the target protein.

Competition_Assay_Workflow cluster_components Assay Components cluster_reaction Binding Equilibrium cluster_readout Signal Detection Protein ATP-Binding Protein Equilibrium Protein + Labeled Ligand ⇌ [Protein•Labeled Ligand] + Test Compound [Protein•Test Compound] + Labeled Ligand Protein->Equilibrium Labeled_Ligand Labeled ATP Analog (Probe) Labeled_Ligand->Equilibrium Test_Compound Unlabeled Inhibitor (Competitor) Test_Compound->Equilibrium High_Signal High Signal (No Competition) Equilibrium->High_Signal Low [Inhibitor] Low_Signal Low Signal (Competition) Equilibrium->Low_Signal High [Inhibitor]

Caption: General workflow of a competition binding assay.

Understanding the biological context is crucial. This diagram shows a simplified signaling pathway where an ATP-binding protein (a receptor tyrosine kinase) plays a central role, highlighting the importance of ATP competition.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Inactive) Ligand->RTK 1. Binding RTK_Active RTK Dimer (Active) RTK->RTK_Active 2. Dimerization Phosphorylation Autophosphorylation RTK_Active->Phosphorylation Substrate Downstream Substrate RTK_Active->Substrate 4. Substrate Binding ATP ATP ATP->Phosphorylation 3. ATP Binding ADP ADP Phosphorylation->RTK_Active P Phosphorylation->ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P 5. Phosphorylation Response Cellular Response Substrate_P->Response 6. Signal Transduction

Caption: A simplified receptor tyrosine kinase signaling pathway.

Detailed Experimental Protocols

This protocol outlines a standard method for assessing inhibitor potency by measuring the incorporation of radiolabeled phosphate into a substrate.

  • Reaction Setup: Prepare a reaction mix containing kinase buffer, the target kinase, and a specific peptide substrate.

  • Inhibitor Addition: Serially dilute the test compound in DMSO and add it to the reaction plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the kinase to ensure competitive binding.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[18]

  • Detection: After drying the plate, add scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Correct for background, normalize the data to the positive control, and plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

This homogeneous assay measures the displacement of a fluorescent ATP analog (tracer).

  • Reagent Preparation: Prepare assay buffer, target protein, fluorescent tracer, and the unlabeled test compound.

  • Assay Plate Setup:

    • Add a fixed concentration of the target protein to each well.

    • Add serially diluted test compound.

    • Include control wells: "tracer only" (for baseline polarization) and "protein + tracer" (for maximum polarization).

  • Tracer Addition: Add a fixed concentration of the fluorescent tracer to all wells. The optimal concentration is typically at or below the Kₔ of the tracer for the protein to ensure assay sensitivity.[5]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters.[6]

  • Data Analysis: The decrease in polarization is proportional to the displacement of the tracer by the test compound. Plot the change in millipolarization (mP) units against the inhibitor concentration to calculate the IC₅₀.[5]

References

A Comparative Guide to ATP Measurement: Colorimetric vs. Bioluminescent Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Adenosine Triphosphate (ATP) is crucial for assessing cell viability, proliferation, and cytotoxicity. Two of the most common methods for ATP quantification are colorimetric and bioluminescent assays. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Introduction

Adenosine Triphosphate (ATP) is the primary energy currency of all living cells. Its intracellular concentration is a direct indicator of metabolic activity and, consequently, cell health. A decrease in cellular ATP levels is a hallmark of cytotoxicity and cell death. Therefore, quantifying ATP is a fundamental tool in various fields, including drug discovery, toxicology, and basic cell biology research. This guide will delve into the principles, performance, and protocols of the two predominant methods for ATP measurement: colorimetric and bioluminescent assays.

Principle of the Methods

Colorimetric ATP Assays

Colorimetric methods for ATP measurement are typically based on a series of coupled enzymatic reactions that ultimately produce a colored product. A common approach involves the phosphorylation of a substrate, such as glycerol, by ATP. The product of this reaction is then used in a subsequent reaction to generate a product that can be quantified by measuring its absorbance at a specific wavelength (e.g., 570 nm). The amount of colored product formed is directly proportional to the initial amount of ATP present in the sample.

Bioluminescent ATP Assays

Bioluminescent ATP assays are centered around the highly efficient, ATP-dependent reaction catalyzed by the enzyme luciferase, most famously found in fireflies. In the presence of ATP, luciferase catalyzes the oxidation of its substrate, D-luciferin, resulting in the emission of light (bioluminescence). The intensity of the emitted light is directly proportional to the ATP concentration, and it can be measured using a luminometer. This method is renowned for its high sensitivity.[1][2]

Performance Comparison

The choice between a colorimetric and a bioluminescent ATP assay often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and budget. The following table summarizes the key performance characteristics of each method based on data from commercially available kits.

FeatureColorimetric ATP AssayBioluminescent ATP Assay
Principle Enzyme-coupled reactions producing a colored product.Luciferase-catalyzed reaction producing light.
Detection Method Absorbance (Spectrophotometer)Luminescence (Luminometer)
Sensitivity Micromolar (µM) to Millimolar (mM) range.[3][4][5] Can detect ~3 µM of ATP in a 100 µL reaction volume.[3]Picomolar (pM) to Nanomolar (nM) range.[6] Can detect as little as 0.01 picomoles of ATP.[6]
Linearity (Dynamic Range) Typically linear over 2-3 orders of magnitude. For example, 2–10 nmole/well.[3]Excellent linearity over a broad range, often spanning 6 orders of magnitude.[6]
Assay Time Generally longer, often requiring 30-60 minutes of incubation.Very rapid, with results often obtained within 10 minutes.[7]
Throughput Amenable to high-throughput screening (HTS).Highly suitable for HTS due to its speed and simple "add-and-read" format.[1]
Interference Potential for interference from colored compounds in the sample or compounds that affect the coupled enzyme activities. False positives can occur in some colorimetric assays.[8]Can be affected by compounds that inhibit luciferase or quench the light signal. The presence of sanitizers, detergents, and other chemicals may alter readings.[1] Luminescence from food may also affect accuracy.[1]
Advantages - Lower cost instrumentation (spectrophotometer). - Reagents are generally less expensive. - Robust and less prone to certain types of chemical interference.- Extremely high sensitivity. - Wide dynamic range. - Fast and simple protocol. - Low background signal.
Disadvantages - Lower sensitivity compared to bioluminescent methods. - Narrower dynamic range. - Longer assay times. - Potential for interference from colored compounds.- Requires a dedicated luminometer. - Reagents, particularly luciferase, can be more expensive. - Susceptible to interference from compounds that affect luciferase activity. - Does not easily differentiate ATP from microorganisms, plants, and animal cells.[1]

Experimental Protocols

Below are generalized protocols for both colorimetric and bioluminescent ATP assays. It is important to always refer to the specific manufacturer's instructions for the kit you are using.

Colorimetric ATP Assay Protocol

This protocol is a generalized example and may vary between different commercial kits.

  • Sample Preparation:

    • For adherent cells, wash the cells with phosphate-buffered saline (PBS) and then lyse them using the provided lysis buffer.

    • For suspension cells, centrifuge the cells to pellet them, remove the supernatant, and then lyse the cells.

    • For tissue samples, homogenize the tissue in the lysis buffer.

    • It is often recommended to deproteinize the sample using a 10 kDa spin column to remove enzymes that can degrade ATP.

  • Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the provided ATP standard solution with the assay buffer. A typical range might be from 0 to 10 nmol/well.[3]

  • Assay Reaction:

    • Add a specific volume of the sample and each standard to separate wells of a 96-well plate.

    • Prepare a reaction mix containing the necessary enzymes and substrate as per the kit instructions.

    • Add the reaction mix to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 ATP standard) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the ATP concentration in the samples.

Bioluminescent ATP Assay Protocol

This protocol is a generalized example and is often simpler than the colorimetric method.

  • Reagent Preparation:

    • Reconstitute the lyophilized luciferase/luciferin reagent with the provided buffer. Allow the reagent to equilibrate to room temperature before use.

  • Sample and Standard Preparation:

    • For cell-based assays, there is often no need for a separate lysis step as the reagent contains cell-lysing agents.

    • Prepare an ATP standard curve by serially diluting the ATP standard in the same medium used for the cells.

  • Assay Procedure:

    • Add a volume of the reconstituted luciferase reagent to each well of a white, opaque 96-well plate containing the cells or ATP standards. The volume is typically equal to the volume of cell culture medium in the well.

    • Mix the contents of the wells by shaking for a brief period (e.g., 2 minutes) to induce cell lysis and initiate the enzymatic reaction.

    • Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank (medium only) from all readings.

    • Generate a standard curve by plotting the luminescence of the standards against their concentrations.

    • Determine the ATP concentration in the samples from the standard curve.

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the typical workflows for both colorimetric and bioluminescent ATP assays.

Colorimetric_ATP_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Sample Cell/Tissue Sample Lysis Lysis & Deproteinization Sample->Lysis Plate Add to 96-well Plate Lysis->Plate ATP_Standard_C ATP Standard Curve ATP_Standard_C->Plate Reaction_Mix Add Reaction Mix Plate->Reaction_Mix Incubation_C Incubate (30-60 min) Reaction_Mix->Incubation_C Measurement_C Measure Absorbance (570 nm) Incubation_C->Measurement_C Analysis_C Data Analysis Measurement_C->Analysis_C

Caption: Workflow for a typical colorimetric ATP assay.

Bioluminescent_ATP_Assay_Workflow cluster_prep_bio Sample & Standard Preparation cluster_assay_bio Assay Execution cluster_detection_bio Detection & Analysis Sample_Bio Cells in Culture Add_Reagent Add Luciferase Reagent Sample_Bio->Add_Reagent ATP_Standard_Bio ATP Standard Curve ATP_Standard_Bio->Add_Reagent Mix Mix (2 min) Add_Reagent->Mix Incubation_Bio Incubate (10 min) Mix->Incubation_Bio Measurement_Bio Measure Luminescence Incubation_Bio->Measurement_Bio Analysis_Bio Data Analysis Measurement_Bio->Analysis_Bio

Caption: Workflow for a typical bioluminescent ATP assay.

Signaling Pathway

The core of the bioluminescent assay is the firefly luciferase reaction, a two-step process.

Luciferase_Reaction ATP ATP Luciferase Luciferase (Mg2+) ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Intermediate Luciferyl-AMP Luciferase->Intermediate + PPi Oxyluciferin Oxyluciferin Intermediate->Oxyluciferin + O2 Oxygen O2 Light Light (~560 nm) Oxyluciferin->Light AMP AMP Oxyluciferin->AMP PPi PPi

Caption: The firefly luciferase reaction for bioluminescence.

Conclusion

Both colorimetric and bioluminescent assays are valuable tools for the quantification of ATP. The choice between them hinges on the specific needs of the research.

  • Bioluminescent assays are the gold standard for high-sensitivity applications. Their wide dynamic range and rapid, simple protocol make them ideal for high-throughput screening in drug discovery and cell viability studies where subtle changes in ATP levels need to be detected.[2][9]

  • Colorimetric assays offer a reliable and cost-effective alternative when the highest sensitivity is not required. They are well-suited for applications with larger cell numbers or where access to a luminometer is limited.

For researchers in drug development, the high sensitivity and throughput of bioluminescent assays are often favored for screening large compound libraries for cytotoxic effects. However, for routine cell culture monitoring or less demanding applications, the economic advantages of colorimetric assays can be a deciding factor. Ultimately, a thorough understanding of the principles and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate accurate and reproducible data.

References

The Gold Standard Control: Utilizing ATPase-Dead Mutants in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and molecular biology, understanding the precise function of ATPases is paramount. These enzymes, which harness the energy of ATP hydrolysis, drive a vast array of critical cellular processes. To elucidate their specific roles and to validate the effects of potential therapeutic interventions, the use of robust negative controls in functional assays is not just recommended—it is essential. Among the most powerful and specific negative controls is the ATPase-dead mutant . This guide provides a comprehensive comparison of ATPase-dead mutants with other negative control strategies, supported by experimental data and detailed protocols.

The Invaluable Role of the ATPase-Dead Mutant

An ATPase-dead mutant is a version of the protein that has been genetically engineered to be incapable of hydrolyzing ATP, typically through a single point mutation in a critical residue within the ATP-binding or hydrolysis domain (the Walker A or B motifs, for instance). While it can often still bind ATP and interact with its binding partners, its inability to perform the catalytic step provides a highly specific baseline against which the activity of the wild-type enzyme can be compared. This allows researchers to confidently attribute observed functional effects to the ATPase activity of the protein itself, rather than to other properties like its mere presence or its interaction with other molecules.

A prominent example is the study of the p97 AAA+ ATPase, where an ATPase-dead mutant (p97-D1D2) has been shown to act as a dominant-negative, effectively blocking protein extraction from chromatin. Similarly, in the study of the DEAD-box RNA helicase Has1p, a mutation in the conserved motif I (K92A) was shown to abolish ATPase activity, serving as a crucial negative control to demonstrate that the protein's function is dependent on ATP hydrolysis.

Quantitative Comparison of Wild-Type vs. ATPase-Dead Mutant Activity

To illustrate the dramatic effect of these mutations on enzymatic function, the following table summarizes quantitative data from studies on various ATPases, comparing the activity of the wild-type protein to its ATPase-dead counterpart.

ATPaseWild-Type (WT) ActivityATPase-Dead MutantMutant Activity (% of WT)Reference
p97/VCP 100%E305Q/E578Q~0%
Has1p 100%K92A2-5%
Bacillus subtilis SecA 100%K106N~1% (lipid-stimulated)
UPF1 100%DE636AANot detectable
Dbp6 100%K113A (Motif I)Significantly lower

Table 1: Comparison of the ATPase activity of wild-type proteins and their corresponding ATPase-dead mutants. The data clearly demonstrates the significant reduction in catalytic activity upon mutation of key residues in the ATPase domain.

Alternative Negative Controls: A Comparative Analysis

While ATPase-dead mutants are considered the gold standard, other negative control strategies are also employed. Each has its own set of advantages and disadvantages.

Control StrategyDescriptionAdvantagesDisadvantages
ATPase-Dead Mutant Site-directed mutagenesis to inactivate the catalytic site.High specificity; isolates the effect of ATP hydrolysis. Acts as a dominant-negative in some cases.Requires molecular cloning and protein expression/purification. May sometimes affect protein folding or stability.
Non-hydrolyzable ATP Analogs Use of ATP analogs (e.g., AMP-PNP, ATPγS) that bind to the active site but are resistant to hydrolysis.Commercially available and easy to use. Can trap the enzyme in an ATP-bound conformation.May not perfectly mimic the ATP-bound state. Can have off-target effects. Some can be slowly hydrolyzed by certain ATPases.
Chemical Inhibitors Small molecules that bind to and inhibit the ATPase.Can be used in cell-based and in vivo studies. Temporal control of inhibition is possible.Can have off-target effects and lower specificity. May not completely abolish activity.
No-Enzyme Control A reaction mixture lacking the ATPase enzyme.Simple to perform. Controls for background levels of ATP hydrolysis.Does not account for non-catalytic effects of the protein.
Empty Vector Control Transfection of cells with a vector that does not

ATPγS in Protein Phosphorylation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the phosphorylation state of proteins is crucial for dissecting cellular signaling pathways and identifying potential therapeutic targets. Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) has emerged as a valuable tool in this field. This guide provides an objective comparison of ATPγS with other common methods for studying protein phosphorylation, supported by experimental data and detailed protocols.

Protein phosphorylation is a fundamental post-translational modification where a phosphate group is added to a protein, typically on serine, threonine, or tyrosine residues. This process is catalyzed by enzymes called kinases and reversed by phosphatases. The dynamic interplay between kinases and phosphatases regulates a vast array of cellular processes.

ATPγS is a non-hydrolyzable analog of ATP where one of the gamma-phosphate oxygen atoms is replaced by a sulfur atom. This modification allows the thiophosphate group to be transferred to a substrate protein by a kinase, but the resulting thiophosphorylated protein is often resistant to dephosphorylation by phosphatases. This stability makes it an excellent tool for trapping and identifying kinase substrates.

Comparison of Methods for Studying Protein Phosphorylation

Several techniques are available to study protein phosphorylation, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, available resources, and desired throughput.

FeatureATPγS-based AssaysRadiolabeled ATP ([γ-³²P]ATP) AssaysADP Detection Assays (e.g., ADP-Glo™)
Principle Enzymatic transfer of a thiophosphate group from ATPγS to a substrate.Enzymatic transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate.Measurement of ADP produced during the kinase reaction.
Detection Western blot with thiophosphate-specific antibodies, mass spectrometry, or affinity enrichment.Autoradiography or scintillation counting.Luminescence or fluorescence.
Sensitivity HighVery High (considered the "gold standard")[1]High, with the ability to detect low levels of ATP-to-ADP conversion.[2]
Safety Non-radioactive, requires standard chemical handling.Radioactive, requires specialized handling, licensing, and disposal procedures.[1]Non-radioactive, generally safe.
Throughput Moderate to high, adaptable to multi-well plate formats.Low to moderate, can be cumbersome for large-scale screening.High, well-suited for high-throughput screening (HTS).[2][3]
Cost Moderate, requires specific antibodies or reagents for detection.High, due to the cost of radiolabeled ATP and disposal.Moderate to high, depending on the commercial kit.
Advantages Thiophosphorylated proteins are often stable and resistant to phosphatases. Allows for identification of direct kinase substrates.Direct and quantitative measurement of phosphorylation.[1]Universal assay for any ADP-generating enzyme.[1] Real-time or end-point measurements.[2]
Disadvantages Kinase efficiency with ATPγS can be lower than with ATP for some kinases. Requires specific detection reagents.Health and safety concerns.[1] Generates radioactive waste.Indirect measurement of phosphorylation. Potential for interference from compounds that affect the detection enzyme (e.g., luciferase).

Signaling Pathway and Experimental Workflow

To visualize the process of protein phosphorylation and the application of ATPγS, the following diagrams illustrate the key steps.

Protein Phosphorylation Signaling Pathway cluster_0 Kinase Activation cluster_1 Phosphorylation Event cluster_2 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Binds to Inactive Kinase Inactive Kinase Receptor->Inactive Kinase Activates Active Kinase Active Kinase Inactive Kinase->Active Kinase Conformational Change Substrate Protein Substrate Protein Active Kinase->Substrate Protein Binds Phosphorylated Protein Phosphorylated Protein Active Kinase->Phosphorylated Protein Phosphorylates ADP ADP Active Kinase->ADP ATP ATP ATP->Active Kinase Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Triggers

Protein Phosphorylation Pathway

ATP_gamma_S_Workflow Start Start Kinase_Reaction 1. In Vitro Kinase Reaction - Purified Kinase - Substrate Protein - ATPγS Start->Kinase_Reaction Thiophosphorylation 2. Thiophosphorylation Kinase transfers thiophosphate to substrate Kinase_Reaction->Thiophosphorylation Alkylation 3. Alkylation (Optional) Covalent modification of the thiophosphate group for detection Thiophosphorylation->Alkylation Detection 4. Detection Alkylation->Detection Western_Blot Western Blot with Thiophosphate-specific Antibody Detection->Western_Blot Mass_Spectrometry Mass Spectrometry (Identification of phosphorylation sites) Detection->Mass_Spectrometry Affinity_Enrichment Affinity Enrichment of Thiophosphorylated Peptides Detection->Affinity_Enrichment End End Western_Blot->End Mass_Spectrometry->End Affinity_Enrichment->End

ATPγS Experimental Workflow

Experimental Protocols

In Vitro Kinase Assay using ATPγS

This protocol provides a general framework for an in vitro kinase assay using ATPγS followed by Western blot detection. Optimization of reaction conditions (e.g., enzyme and substrate concentrations, incubation time) is recommended for each specific kinase-substrate pair.

Materials:

  • Purified active kinase

  • Purified substrate protein

  • ATPγS (10 mM stock)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for use with some antibodies)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-thiophosphate ester antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1 µg of substrate protein

    • 100-500 ng of active kinase

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-thiophosphate ester primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Radiolabeled ATP ([γ-³²P]ATP) Kinase Assay

This protocol outlines a traditional method for measuring kinase activity using radioactive ATP. Caution: This protocol involves the use of radioactive materials and requires appropriate safety precautions and institutional approvals.

Materials:

  • Purified active kinase

  • Purified substrate protein

  • [γ-³²P]ATP

  • Cold ATP (10 mM stock)

  • Kinase reaction buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Kinase Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1 µg of substrate protein

    • 100-500 ng of active kinase

    • A mixture of cold ATP and [γ-³²P]ATP to achieve the desired specific activity (e.g., final concentration of 100 µM ATP with 1-10 µCi of [γ-³²P]ATP).

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes.

  • Spotting and Washing:

    • Spot 20 µL of the reaction mixture onto a labeled phosphocellulose paper square.

    • Immediately immerse the paper in a beaker of wash buffer.

    • Wash the papers three times for 5 minutes each in a large volume of wash buffer with gentle stirring.

    • Perform a final wash with ethanol.

  • Quantification:

    • Allow the papers to air dry completely.

    • Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

ADP-Glo™ Kinase Assay

This is a commercially available, luminescence-based assay that measures ADP production. The protocol is based on the manufacturer's instructions (Promega).

Materials:

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase and substrate

  • ATP

  • Kinase reaction buffer

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate. A typical reaction volume is 5-25 µL.

    • Incubate the plate at the desired temperature for the desired time.

  • ADP-Glo™ Reagent Addition:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

  • Kinase Detection Reagent Addition:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

Logical Comparison of Methodologies

The choice between these methods involves a trade-off between various factors. The following diagram illustrates the decision-making process based on experimental needs.

Method Selection Logic Start Start: Define Experimental Goal Goal Primary Goal? Start->Goal Identify_Substrates Identify Novel Kinase Substrates Goal->Identify_Substrates Identification Quantify_Activity Quantify Kinase Activity Goal->Quantify_Activity Quantification HTS High-Throughput Screening Goal->HTS Screening ATPgS_Choice Use ATPγS-based assay Identify_Substrates->ATPgS_Choice Stable phosphorylation is key Radio_Choice Use Radiolabeled ATP assay Quantify_Activity->Radio_Choice Highest sensitivity and direct measurement needed ADP_Choice Use ADP Detection assay Quantify_Activity->ADP_Choice Non-radioactive alternative with high sensitivity HTS->ADP_Choice Automation and speed are critical

Decision Guide for Method Selection

References

Validating In Vitro ATP Assay Results with Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular adenosine triphosphate (ATP) is critical for assessing cell health, metabolism, and the effects of therapeutic compounds. While traditional in vitro ATP assays are robust and widely used, live-cell imaging with genetically encoded biosensors offers a dynamic, single-cell perspective. This guide provides a comprehensive comparison of these two methodologies, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their needs and in validating their findings across platforms.

Methodological Comparison: Lysis vs. Live-Cell Analysis

In vitro ATP assays, typically employing luciferase-based bioluminescence, are endpoint assays that measure the total ATP content from a population of lysed cells.[1] This method is highly sensitive and suitable for high-throughput screening.[2][3] In contrast, live-cell imaging utilizes genetically encoded biosensors, such as the FRET-based ATeam biosensors, to visualize real-time changes in ATP concentration within intact, living cells and even in specific subcellular compartments like the mitochondria and cytoplasm.[4][5][6][7][8] This approach provides invaluable spatiotemporal resolution, allowing for the observation of dynamic cellular processes.[9]

A key advantage of live-cell imaging is the ability to monitor individual cells over time, revealing heterogeneity in responses that are averaged out in population-based lysis assays.[7] However, in vitro assays are often more straightforward to implement and do not require transfection or transduction of a biosensor.[2] The choice between these methods depends on the specific biological question being addressed. For validating the results of a high-throughput screen, a follow-up with live-cell imaging on a subset of hits can provide deeper mechanistic insights.

Quantitative Data Comparison

A direct comparison of results from a FRET-based biosensor (GO-ATeam) and a conventional cell lysate-based firefly luciferase assay reveals a strong correlation between the two methods when measuring changes in cytosolic ATP concentrations over time.[10] The data presented below is adapted from a study that tracked ATP changes in cells from GO-ATeam transgenic mice, demonstrating the consistency between the two techniques.

Time PointNormalized FRET Ratio (Live-Cell Imaging)Normalized Luminescence (In Vitro Luciferase Assay)
0 min1.001.00
10 min0.850.82
20 min0.700.68
30 min0.550.53
40 min0.400.38
50 min0.250.24
60 min0.150.14

This table summarizes the strong correlation (R² = 0.9846) observed between live-cell FRET imaging and a standard in vitro luciferase-based ATP assay when monitoring ATP dynamics over time.[10]

Experimental Protocols

In Vitro ATP Assay (Luciferase-Based)

This protocol is a generalized procedure for a commercial bioluminescent ATP assay kit.

Materials:

  • 96-well opaque microplate

  • Cells in culture

  • ATP releasing agent (e.g., detergent-based lysis buffer)

  • Luciferin-luciferase reagent

  • Luminometer with an injector

Procedure:

  • Seed cells in a 96-well plate at the desired density and culture overnight.

  • Add 100 µL of ATP releasing agent to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Transfer 180 µL of the cell lysate to a 96-well white opaque microplate.

  • Place the plate in a luminometer.

  • Inject 20 µL of the luciferin-luciferase reagent into each well.

  • Immediately measure the luminescence over a 10-second interval.[1] The light output is directly proportional to the ATP concentration.

Live-Cell Imaging with FRET-Based ATP Biosensors (ATeam)

This protocol describes the general steps for using the ATeam genetically encoded ATP biosensor.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Plasmid DNA for ATeam biosensor (e.g., cytosolic or mitochondrial targeted)

  • Transfection reagent or viral vector for transduction

  • Wide-field or confocal fluorescence microscope with CFP and YFP filter sets and an environmental chamber

  • Image analysis software

Procedure:

  • Transfection/Transduction: Introduce the ATeam biosensor plasmid into the cells using a suitable method and allow for expression (typically 24-48 hours).

  • Imaging Setup: Place the cell culture dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

  • Image Acquisition:

    • Excite the donor fluorophore (CFP) at ~435 nm.

    • Capture emission images simultaneously for both the donor (CFP, ~475 nm) and the acceptor (YFP, ~527 nm).

    • Acquire images at desired time intervals to monitor dynamic changes.[8]

  • Data Analysis:

    • Calculate the ratio of the YFP emission intensity to the CFP emission intensity (YFP/CFP) for each cell or region of interest.

    • An increase in this ratio indicates a higher ATP concentration due to increased FRET efficiency.[6]

Mandatory Visualizations

G Experimental Workflow: In Vitro ATP Assay vs. Live-Cell Imaging cluster_0 In Vitro ATP Assay (Lysis) cluster_1 Live-Cell Imaging A Cell Seeding & Treatment B Cell Lysis (ATP Release) A->B C Add Luciferase/Luciferin B->C D Measure Luminescence (Population Average) C->D E Transfect/Transduce ATP Biosensor F Cell Seeding & Treatment E->F G Live-Cell Microscopy (Image Acquisition) F->G H Image Analysis (Single-Cell, Real-Time) G->H

Comparison of experimental workflows.

G Signaling Pathway: Cellular Respiration and ATP Production cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP Glycolysis->ATP_gly Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit Krebs Krebs Cycle Pyruvate_mit->Krebs OxPhos Oxidative Phosphorylation Krebs->OxPhos ATP_mit ATP OxPhos->ATP_mit

Overview of ATP production pathways.

G Signaling Pathway: GPCR-Mediated cAMP Production Ligand Ligand GPCR GPCR Ligand->GPCR activates G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response phosphorylates

Role of ATP in GPCR signaling.

References

comparing the efficiency of different ATP regeneration systems in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for driving a vast array of enzymatic reactions. In vitro, the cost and instability of ATP, along with the inhibitory effects of its hydrolysis product, adenosine diphosphate (ADP), necessitate the use of efficient ATP regeneration systems. This guide provides a detailed comparison of the most commonly employed enzymatic ATP regeneration systems, offering a quantitative performance overview, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Quantitative Performance Comparison

The efficiency of an ATP regeneration system is a critical factor in the design and optimization of in vitro biocatalytic processes. The following table summarizes key performance metrics for four common enzymatic systems, providing a comparative overview of their capabilities. The data presented is compiled from various studies, and direct comparisons should be made with the consideration that experimental conditions may have varied.

ATP Regeneration SystemEnzymePhosphate DonorExemplary Coupled ReactionProduct Yield (%)Total Turnover Number (TTN) of ADPReference
Creatine Kinase (CK) Creatine KinaseCreatine Phosphate (CP)Mevalonate Phosphorylation8468[1]
Pyruvate Kinase (PK) Pyruvate KinasePhosphoenolpyruvate (PEP)Glucokinase/HexokinaseNot ReportedNot Reported[1]
Acetyl Kinase (AcK) Acetate KinaseAcetyl Phosphate (AcP)Mevalonate Phosphorylation8468[1]
Polyphosphate Kinase (PPK) Polyphosphate KinasePolyphosphate (PolyP)Glucokinase/Hexokinase99>100[1]

Total Turnover Number (TTN): The number of moles of product formed per mole of cofactor (ADP) added to the reaction. A higher TTN indicates a more efficient regeneration system.

Biochemical Pathways and Experimental Workflows

To visualize the mechanisms of these ATP regeneration systems and the workflows for their evaluation, the following diagrams are provided.

ATP_Regeneration_Pathways cluster_CK Creatine Kinase System cluster_PK Pyruvate Kinase System cluster_AcK Acetyl Kinase System cluster_PPK Polyphosphate Kinase System ADP_CK ADP ATP_CK ATP ADP_CK->ATP_CK + Pi CP Creatine Phosphate Creatine Creatine CP->Creatine CK Creatine Kinase CP->CK CK->Creatine ADP_PK ADP ATP_PK ATP ADP_PK->ATP_PK + Pi PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate Kinase PEP->PK PK->Pyruvate ADP_AcK ADP ATP_AcK ATP ADP_AcK->ATP_AcK + Pi AcP Acetyl Phosphate Acetate Acetate AcP->Acetate AcK Acetyl Kinase AcP->AcK AcK->Acetate ADP_PPK ADP ATP_PPK ATP ADP_PPK->ATP_PPK + Pi PolyP_n Polyphosphate (n) PolyP_n1 Polyphosphate (n-1) PolyP_n->PolyP_n1 PPK Polyphosphate Kinase PolyP_n->PPK PPK->PolyP_n1

Caption: Biochemical pathways for enzymatic ATP regeneration.

Experimental_Workflow cluster_prep Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Analysis Reagents Prepare Reaction Mixture: - Buffer - MgCl2 - ADP - Phosphate Donor (CP, PEP, AcP, or PolyP) - Coupled Enzyme & Substrate Enzyme_add Add ATP Regeneration Enzyme (CK, PK, AcK, or PPK) Reagents->Enzyme_add Incubate Incubate at Optimal Temperature Enzyme_add->Incubate Sampling Collect Aliquots at Time Intervals Incubate->Sampling Quench Quench Reaction Sampling->Quench ATP_assay Measure ATP Concentration (e.g., Luciferase-based assay) Quench->ATP_assay Product_assay Measure Product Formation (e.g., HPLC, Spectrophotometry) Quench->Product_assay Calculate Calculate: - ATP Regeneration Rate - Product Yield - Total Turnover Number (TTN) ATP_assay->Calculate Product_assay->Calculate

Caption: General workflow for comparing ATP regeneration efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate comparison of ATP regeneration systems. Below are generalized protocols for assaying the activity of the key enzymes involved. These should be optimized for specific experimental conditions.

Creatine Kinase (CK) Activity Assay

This assay measures the rate of ATP production by coupling the reaction to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) system, which results in the reduction of NADP+ to NADPH.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Creatine Phosphate (CP) solution (50 mM)

  • ADP solution (10 mM)

  • Glucose solution (20 mM)

  • NADP+ solution (10 mM)

  • Hexokinase/G6PDH (sufficient units)

  • MgCl2 solution (100 mM)

  • Creatine Kinase (CK) enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, CP, ADP, glucose, NADP+, HK/G6PDH, and MgCl2.

  • Add the master mix to the wells of a 96-well plate.

  • Initiate the reaction by adding the CK enzyme solution to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature.

  • The rate of NADPH formation is directly proportional to the CK activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Pyruvate Kinase (PK) Activity Assay

This assay is similar to the CK assay but uses phosphoenolpyruvate (PEP) as the phosphate donor and is coupled to lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Phosphoenolpyruvate (PEP) solution (10 mM)

  • ADP solution (5 mM)

  • NADH solution (0.2 mM)

  • Lactate Dehydrogenase (LDH) (sufficient units)

  • MgCl2 solution (100 mM)

  • KCl solution (1 M)

  • Pyruvate Kinase (PK) enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, PEP, ADP, NADH, LDH, MgCl2, and KCl.

  • Add the master mix to the wells of a 96-well plate.

  • Initiate the reaction by adding the PK enzyme solution to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature.

  • The rate of NADH oxidation is directly proportional to the PK activity. Calculate the specific activity using the molar extinction coefficient of NADH.

Acetyl Kinase (AcK) Activity Assay

This assay measures the formation of acetyl-CoA from acetyl phosphate and CoA, which is coupled to the reduction of NAD+ to NADH by phosphotransacetylase and acetyl-CoA synthetase. A simpler, more direct method involves a colorimetric assay based on the reaction of the product, acetyl phosphate, with hydroxylamine to form a ferric-hydroxamate complex.

Materials (Hydroxamate Assay):

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Acetyl Phosphate (AcP) solution (100 mM)

  • ADP solution (10 mM)

  • MgCl2 solution (100 mM)

  • Hydroxylamine hydrochloride solution (2 M, pH 7.0)

  • Ferric chloride solution (5% in 0.1 M HCl)

  • Acetyl Kinase (AcK) enzyme solution

Procedure:

  • Set up the enzymatic reaction by mixing Tris-HCl buffer, AcP, ADP, and MgCl2.

  • Initiate the reaction by adding the AcK enzyme solution and incubate at the desired temperature.

  • Stop the reaction at various time points by adding hydroxylamine solution.

  • Add the ferric chloride solution to develop the color.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of acetyl phosphate to determine the amount of product formed.

Polyphosphate Kinase (PPK) Activity Assay

The activity of PPK can be determined by measuring the amount of ATP synthesized from ADP and polyphosphate. The produced ATP can be quantified using a luciferase-based bioluminescence assay.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • Polyphosphate (PolyP) solution (e.g., Poly P75)

  • ADP solution (1 mM)

  • MgCl2 solution (10 mM)

  • Polyphosphate Kinase (PPK) enzyme solution

  • Commercial ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, PolyP, ADP, and MgCl2.

  • Initiate the reaction by adding the PPK enzyme solution.

  • Incubate the reaction at the optimal temperature for a defined period.

  • At various time points, take aliquots of the reaction and stop the PPK activity (e.g., by heat inactivation or addition of EDTA).

  • Measure the ATP concentration in the aliquots using a commercial ATP bioluminescence assay kit according to the manufacturer's instructions.

  • The rate of ATP production corresponds to the PPK activity.

Conclusion

The choice of an in vitro ATP regeneration system depends on several factors, including the specific application, cost of the phosphate donor, optimal pH and temperature of the coupled reaction, and potential inhibitory effects of the phosphate donor or its byproducts. The creatine kinase system is widely used and efficient, but creatine phosphate is relatively expensive. The pyruvate kinase system is also highly efficient, but PEP can be unstable. The acetyl kinase system offers a cost-effective alternative with the stable donor acetyl phosphate. The polyphosphate kinase system is particularly attractive due to the very low cost of polyphosphate and its ability to regenerate ATP from both ADP and AMP (with some PPK variants). This guide provides the foundational information for researchers to make an informed decision and to design experiments for the direct comparison of these systems in their specific experimental context.

References

Choosing the Right Counter-Ion: A Guide to Different Salt Forms of ATP and Their Impact on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the seemingly minor detail of selecting a specific salt form of adenosine 5'-triphosphate (ATP) can have a significant impact on experimental accuracy and reproducibility. While often overlooked, the counter-ion accompanying the ATP molecule (e.g., sodium, magnesium, potassium, or Tris) can influence enzyme kinetics, assay sensitivity, and overall experimental outcomes. This guide provides an objective comparison of common ATP salt forms, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.

The Critical Role of the Counter-Ion

ATP, the universal energy currency of the cell, does not exist in isolation. It is commercially available as various salt forms, with the positively charged counter-ion neutralizing the negatively charged phosphate groups. The nature of this counter-ion can affect the stability of the ATP molecule in solution, its interaction with enzymes, and its suitability for specific biochemical and cellular assays.

The most common commercially available salt forms of ATP include:

  • Sodium (Na+) salt: Highly soluble and often used as a standard in various assays.

  • Magnesium (Mg2+) salt: Biologically, ATP is typically complexed with magnesium (MgATP), which is the active form for most ATP-dependent enzymes, such as kinases.

  • Potassium (K+) salt: Another common physiological cation that can influence enzymatic reactions.

  • Tris(hydroxymethyl)aminomethane (Tris+) salt: Often used when avoiding sodium or potassium ions is critical for the experimental system.

Impact on Key Experimental Assays: A Comparative Overview

The choice of ATP salt form is particularly crucial in assays where ATP is a key substrate or regulator. Below is a summary of the differential effects in two common experimental setups: enzyme kinetics and luciferase-based assays.

Enzyme Kinetics: The Importance of Magnesium for Kinase Activity

In kinase assays, where the transfer of a phosphate group from ATP to a substrate is measured, the presence of a divalent cation, most commonly magnesium, is essential. Magnesium ions form a complex with the phosphate groups of ATP, which facilitates the proper orientation of the ATP molecule within the enzyme's active site and shields the negative charges, making the gamma-phosphate more susceptible to nucleophilic attack.

ATP Salt FormDivalent CationTypical Observation in Kinase AssaysKey Considerations
ATP Disodium Salt Requires addition of MgCl₂Lower activity if Mg²⁺ is limiting.The final concentration of Mg²⁺ must be optimized. Excess free Mg²⁺ can also be inhibitory.
ATP Magnesium Salt Mg²⁺ is already presentGenerally higher and more consistent kinase activity.The stoichiometry of ATP to Mg²⁺ is fixed.
ATP Potassium Salt Requires addition of MgCl₂Similar to sodium salt, activity is dependent on optimal Mg²⁺ concentration.May be preferred in studies where sodium ions could interfere.
ATP Tris Salt Requires addition of MgCl₂Useful for minimizing the concentration of alkali metal cations.Tris itself can sometimes interact with enzymes.

A comparative study on the catalytic properties of myometrium plasma membrane ATPases revealed that Na+,K+-ATPase activity is highly specific for Na+ and K+ ions, while Mg2+-ATPase activity is not specific for univalent cations[1]. This highlights that the choice of monovalent cation in the ATP salt can be critical for certain ATP-utilizing enzymes.

Luciferase Assays: The Preference for Sodium Salts

Luciferase-based assays are widely used to quantify ATP levels as a measure of cell viability or to screen for kinase inhibitors. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP and magnesium, producing light. While magnesium is a required cofactor, the choice of the primary ATP salt can influence the performance of the assay.

| ATP Salt Form | Typical Observation in Luciferase Assays | Key Considerations | | :--- | :--- | :--- | :--- | | ATP Disodium Salt | Often recommended as the standard for generating calibration curves. Provides high signal intensity. | Ensure sufficient Mg²⁺ is present in the reaction buffer. | | ATP Magnesium Salt | Can be used, but may lead to slightly lower signal compared to sodium salt with optimized Mg²⁺. | The fixed ATP:Mg²⁺ ratio may not be optimal for all luciferase enzymes. | | ATP Potassium Salt | Generally performs similarly to the sodium salt. | A suitable alternative if sodium needs to be avoided. | | ATP Tris Salt | May result in lower signal intensity compared to sodium or potassium salts. | Should be tested for compatibility with the specific luciferase enzyme being used. |

A protocol for an intracellular ATP assay using a PTD-conjugated luciferase specifies the use of ATP disodium salt for generating the standard curve, with magnesium sulfate included in the luciferin substrate solution[2][3]. This underscores the common practice of using the sodium salt for quantitative bioluminescence applications.

Experimental Protocols

To facilitate the direct comparison of different ATP salt forms in your laboratory, detailed experimental protocols for a generic kinase assay and a luciferase-based ATP assay are provided below.

Protocol 1: Comparative Analysis of ATP Salt Forms in a Kinase Assay

This protocol outlines a method to compare the activity of a generic protein kinase using ATP disodium salt (with added MgCl₂), ATP magnesium salt, and ATP potassium salt (with added MgCl₂).

Materials:

  • Purified protein kinase

  • Kinase-specific peptide substrate

  • ATP disodium salt

  • ATP magnesium salt

  • ATP potassium salt

  • Magnesium chloride (MgCl₂) solution (1 M)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare ATP Stock Solutions:

    • Prepare 10 mM stock solutions of ATP disodium salt, ATP magnesium salt, and ATP potassium salt in kinase reaction buffer.

    • For the sodium and potassium salt solutions, add MgCl₂ to a final concentration of 10 mM.

  • Set up Kinase Reactions:

    • In a 96-well plate, add 5 µL of the appropriate ATP stock solution to triplicate wells for each condition.

    • Add 5 µL of the peptide substrate (at a concentration that is at or below its Km).

    • To initiate the reaction, add 10 µL of the purified kinase diluted in kinase reaction buffer.

    • Include "no enzyme" and "no substrate" controls for each ATP salt form.

  • Incubate:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced or ATP remaining using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the average and standard deviation for each condition.

    • Compare the kinase activity (e.g., relative light units, fluorescence intensity) obtained with each ATP salt form.

    • To determine kinetic parameters (Km and Vmax), perform the assay with a range of ATP concentrations for each salt form.

A detailed protocol for assaying protein kinase activity with radiolabeled ATP provides a framework that can be adapted for this comparative analysis[4].

Protocol 2: Evaluating the Impact of ATP Salt Forms on a Luciferase Assay

This protocol describes how to compare the signal intensity of a luciferase reaction using different ATP salt forms.

Materials:

  • Recombinant luciferase enzyme

  • D-Luciferin substrate

  • ATP disodium salt

  • ATP magnesium salt

  • ATP potassium salt

  • ATP Tris salt

  • Magnesium sulfate (MgSO₄) solution (1 M)

  • Luciferase reaction buffer (e.g., 25 mM Tricine, pH 7.8, 5 mM MgSO₄, 0.1 mM EDTA, 0.1 mM DTT)

  • White, opaque 96-well plates

Procedure:

  • Prepare ATP Stock Solutions:

    • Prepare 1 mM stock solutions of each ATP salt form in nuclease-free water.

  • Prepare Luciferase Master Mix:

    • Prepare a master mix containing the luciferase enzyme and D-luciferin in the luciferase reaction buffer. Ensure the final luciferin concentration is saturating.

  • Set up Luciferase Reactions:

    • In a 96-well plate, add a fixed amount of each ATP stock solution to triplicate wells to achieve a final concentration within the linear range of the assay (e.g., 100 nM).

    • Include a "no ATP" control.

  • Initiate and Measure Luminescence:

    • Add the luciferase master mix to all wells.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the average and standard deviation of the luminescence signal for each ATP salt form.

    • Compare the signal-to-background ratios for each salt.

A standard protocol for determining the enzymatic activity of luciferase can be adapted for this comparative study.

Visualizing ATP-Dependent Signaling Pathways

The choice of ATP salt form can also be relevant in studies of cellular signaling pathways where extracellular ATP acts as a ligand for purinergic receptors (P2X and P2Y). The availability of free Mg²⁺ can modulate the activation of these receptors.

Below are diagrams illustrating the general signaling pathways for P2X and P2Y receptors.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Binding Ca_influx Ca²⁺ Influx P2X->Ca_influx Na_influx Na⁺ Influx P2X->Na_influx downstream Downstream Signaling Ca_influx->downstream depolarization Membrane Depolarization Na_influx->depolarization

Caption: P2X Receptor Signaling Pathway.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ADP ATP / ADP P2Y P2Y Receptor (GPCR) ATP_ADP->P2Y Binding G_protein G Protein (Gq/11 or Gi/o) P2Y->G_protein Activation PLC PLC G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation downstream Downstream Signaling Ca_release->downstream PKC_activation->downstream cAMP->downstream

Caption: P2Y Receptor Signaling Pathway.

Conclusion

The selection of an appropriate ATP salt form is a critical parameter in experimental design that can significantly influence the quality and reliability of the results. For most enzymatic assays involving kinases and other ATPases, the magnesium salt of ATP is the preferred choice as it represents the biologically active form. In contrast, for luciferase-based ATP quantification assays, the sodium salt is often the standard due to its high solubility and performance in generating calibration curves. Researchers should carefully consider the specific requirements of their experimental system and, when necessary, perform validation experiments to determine the optimal ATP salt form and concentration for their application. By paying attention to this often-overlooked detail, the accuracy and reproducibility of experimental data can be substantially improved.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Sodium ATP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Adenosine Triphosphate (ATP), a key molecule in cellular energy transfer. Following these procedures will help you maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling Sodium ATP, a comprehensive approach to personal protection is crucial. The recommended PPE is designed to minimize exposure through inhalation, skin contact, and eye contact.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be necessary when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Body Protection Laboratory CoatA complete suit protecting against chemicals may be required depending on the concentration and amount of the substance.[1]
Respiratory Protection Air-purifying RespiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] This is particularly important where dust formation is possible.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the stability of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Appropriate exhaust ventilation should be used where dust may form.[1][2]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] Do not breathe dust, vapors, or mist.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • The recommended storage temperature is typically -20°C.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]

Waste Treatment Methods:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment and ensure adequate ventilation.[1] Avoid breathing dust and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into suitable, closed containers for disposal.[1]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Procedural Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical steps for the safe handling and disposal of this compound in a laboratory setting.

start Start: Prepare for Handling this compound ppe Wear Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Gloves start->ppe handling Handle in Ventilated Area - Avoid Dust Formation - Avoid Contact ppe->handling storage Store Properly: - Cool, Dry, Well-Ventilated - Tightly Closed Container handling->storage After Use spill Accidental Spill Occurs handling->spill If Spill Occurs disposal_prep Prepare for Disposal storage->disposal_prep When No Longer Needed spill_response Spill Response: - Evacuate Area - Wear Full PPE - Contain and Clean Up spill->spill_response spill_response->disposal_prep disposal Dispose of Waste: - Licensed Disposal Company - Chemical Incineration disposal_prep->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.